Product packaging for 3-methyl-1H-indazole-6-carboxylic acid(Cat. No.:CAS No. 201286-96-6)

3-methyl-1H-indazole-6-carboxylic acid

Cat. No.: B1592559
CAS No.: 201286-96-6
M. Wt: 176.17 g/mol
InChI Key: HJVKVWJWZDGWCG-UHFFFAOYSA-N
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Description

3-methyl-1H-indazole-6-carboxylic acid is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B1592559 3-methyl-1H-indazole-6-carboxylic acid CAS No. 201286-96-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2H-indazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVKVWJWZDGWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625352
Record name 3-Methyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201286-96-6
Record name 3-Methyl-2H-indazole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-methyl-1H-indazole-6-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 3-methyl-1H-indazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of fused benzene and pyrazole rings, represents a "privileged scaffold" in medicinal chemistry.[1] Compounds bearing this heterocyclic motif are rare in nature but have demonstrated a vast array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] The thermodynamic stability of the 1H-indazole tautomer makes it a robust and reliable core for designing novel therapeutic agents.[1] this compound (CAS: 201286-96-6) is a key building block within this class, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and develop potent, targeted drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, tailored for professionals in drug discovery and development.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of a compound is the cornerstone of drug design, influencing everything from solubility and permeability to its interaction with biological targets.

Core Data Summary

The key identifying and physical properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 201286-96-6[2][]
Molecular Formula C₉H₈N₂O₂[2][][4]
Molecular Weight 176.17 g/mol [2][][4]
Boiling Point 439.112°C at 760 mmHg[]
Density 1.422 g/cm³[]
IUPAC Name This compound[]
SMILES CC1=C2C=CC(=CC2=NN1)C(=O)O[]
InChI InChI=1S/C9H8N2O2/c1-5-7-3-2-6(9(12)13)4-8(7)11-10-5/h2-4H,1H3,(H,10,11)(H,12,13)[]

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. The choice of a specific pathway often depends on the availability of starting materials, desired scale, and purity requirements. Below is a detailed protocol for a common synthetic approach, highlighting the chemical logic behind each step.

Synthetic Workflow Diagram

SynthesisWorkflow A Methyl 3-methyl-1-(trifluoromethylsulfonyl) -1H-indazole-6-carboxylate C Reflux (2 hours) A->C Hydrolysis Reagents: (B) B Potassium Carbonate (K₂CO₃) Methanol/Water D This compound (Potassium Salt in solution) C->D F Acidification (pH 3-3.5) D->F Protonation Reagent: (E) E Potassium Hydrogen Sulfate (KHSO₄) G Precipitation & Filtration F->G H Final Product: This compound G->H Isolation

Caption: Synthetic workflow for the hydrolysis of a protected methyl ester to yield the target carboxylic acid.

Experimental Protocol: Synthesis via Hydrolysis

This protocol describes the final deprotection and hydrolysis step from a protected precursor, a common strategy in multi-step organic synthesis.[2]

Objective: To synthesize this compound by hydrolyzing methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate.

Materials:

  • Methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate (1.83 mmol)

  • Methanol (MeOH)

  • Water (H₂O)

  • Potassium Carbonate (K₂CO₃) (7.31 mmol)

  • Potassium Hydrogen Sulfate (KHSO₄)

  • Ethyl Acetate (EtOAc)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate (590 mg, 1.83 mmol) in a 3:1 mixture of MeOH/water (72 mL).[2]

    • Rationale: The MeOH/water solvent system is chosen to ensure the solubility of both the organic substrate and the inorganic base (K₂CO₃).

  • Base Addition: Add potassium carbonate (1.01 g, 7.31 mmol) to the solution.[2]

    • Rationale: K₂CO₃ acts as the base to facilitate the saponification (hydrolysis) of the methyl ester to a carboxylate salt. An excess is used to drive the reaction to completion and neutralize any acidic byproducts. The base also cleaves the trifluoromethylsulfonyl protecting group from the indazole nitrogen.

  • Reflux: Heat the mixture at reflux for 2 hours.[2]

    • Rationale: Heating provides the necessary activation energy for the hydrolysis reaction to proceed at a practical rate.

  • Work-up (Solvent Removal): Allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.[2]

    • Rationale: Removing the organic solvent simplifies the subsequent aqueous work-up and product isolation.

  • Acidification and Precipitation: Acidify the remaining aqueous solution to a pH of 3-3.5 by adding a solution of KHSO₄. A white precipitate should form.[2]

    • Rationale: Acidification protonates the carboxylate salt, converting it into the neutral, less water-soluble carboxylic acid, causing it to precipitate out of the solution. KHSO₄ is a convenient solid acid for this purpose.

  • Isolation and Purification: a. Isolate the white precipitate by vacuum filtration.[2] b. Dissolve the collected solid in Ethyl Acetate (EtOAc) and wash with water in a separatory funnel.[2]

    • Rationale: This step transfers the product into an organic phase, leaving water-soluble impurities (like excess KHSO₄ and K₂SO₄) in the aqueous phase. c. Dry the organic extract over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product as a white solid.[2] The reported yield for this step is 80%.[2]

Reactivity and Derivatization Potential

For drug development professionals, the true value of a scaffold lies in its potential for chemical modification. This compound offers two primary sites for derivatization: the carboxylic acid group and the N-H of the pyrazole ring.

  • Carboxylic Acid (Position 6): The -COOH group is a versatile handle for forming amides, esters, and other derivatives. Amide coupling is particularly relevant, as seen in the development of indazole-3-carboxamides as potent CRAC (calcium-release activated calcium) channel blockers.[5] Standard coupling reagents like HATU or EDC can be used to react the acid with a wide range of amines to build a chemical library for SAR studies.

  • Indazole Nitrogen (Position 1): The N1 position can be alkylated or arylated. This modification can significantly impact the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affects cell permeability and target engagement. The synthesis described above utilizes a trifluoromethylsulfonyl group to protect this nitrogen, demonstrating its reactivity.[2]

Diagram of Derivatization Sites

Derivatization cluster_0 This compound cluster_1 indazole_structure N1_alkylation N-Alkylation / Arylation (Modulates PK properties) N1_alkylation->indazole_structure Position 1 (N-H) COOH_coupling Amide / Ester Formation (SAR exploration) COOH_coupling->indazole_structure Position 6 (-COOH)

Caption: Key sites for chemical modification on the this compound scaffold.

Applications in Medicinal Chemistry

Indazole-containing compounds are integral to modern drug discovery.[1] The structural motif is found in several approved drugs and clinical candidates. While specific biological data for this compound is not widely published, its utility as an intermediate for pharmacologically active molecules is clear.

  • Enzyme Inhibition: The indazole scaffold is a key component of numerous kinase inhibitors used in oncology.[1] The ability to functionalize both the N1 and C6 positions allows for the creation of libraries to target the ATP-binding pockets of various kinases.

  • CRAC Channel Blockade: Research into indazole-3-carboxamides has identified potent blockers of the CRAC channel, a key regulator of calcium signaling in immune cells.[5] The derivative 12d from this class showed sub-micromolar IC₅₀ values, highlighting the potential for developing novel immunomodulators from indazole carboxylic acids.[5] This suggests that the 6-carboxylic acid isomer could be a valuable starting point for similar investigations.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with appropriate precautions in a laboratory setting.

  • Hazards: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[6][7] It may also cause respiratory irritation.[7]

  • Handling: Use in a well-ventilated area, preferably a fume hood. Wear standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4][7] Avoid creating dust. Wash hands thoroughly after handling.[6]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6][7] Some sources recommend storing under an inert atmosphere.[7]

  • Stability: The compound is stable under normal storage conditions.[7]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its stable heterocyclic core, combined with reactive handles at the N1 and C6 positions, provides a robust platform for generating diverse chemical libraries. While detailed biological characterization of this specific molecule is limited in public literature, the proven success of the broader indazole class in targeting enzymes and ion channels underscores its potential. The synthetic protocols are well-established, and its properties make it an excellent starting point for programs aimed at developing novel therapeutics.

References

An In-depth Technical Guide to 3-methyl-1H-indazole-6-carboxylic acid: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-methyl-1H-indazole-6-carboxylic acid, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical structure and nomenclature, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its strategic importance in the design of pharmacologically active agents.

Core Concepts: Structure and Nomenclature

This compound is a bicyclic aromatic compound featuring a benzene ring fused to a pyrazole ring. This indazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets.

IUPAC Name: The formal IUPAC name for this compound is This compound .[]

Chemical Structure: The structure is characterized by a methyl group at position 3 and a carboxylic acid group at position 6 of the indazole ring system. The "1H" designation indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom, which is the more thermodynamically stable tautomer.[2]

Below is a diagram illustrating the chemical structure and atom numbering of this compound.

Caption: Structure and numbering of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its application in synthesis and drug development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[]
Molecular Weight 176.17 g/mol []
CAS Number 201286-96-6
Boiling Point 439.112 °C at 760 mmHg[3]
Density 1.422 g/cm³[3]
Appearance White to off-white solid
InChI Key HJVKVWJWZDGWCG-UHFFFAOYSA-N[3]

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. Below is a detailed, multi-step protocol adapted from reported literature, with explanations for the key transformations.

Experimental Protocol

Objective: To synthesize this compound.

Overall Reaction Scheme:

synthesis_workflow start 2-Fluoro-4-methoxyacetophenone intermediate1 6-Methoxy-3-methyl-1H-indazole start->intermediate1 Hydrazine (Reflux) intermediate2 3-Methyl-1H-indazol-6-ol intermediate1->intermediate2 BBr₃ (Demethylation) intermediate3 3-Methyl-1-(trifluoromethylsulfonyl)-1H-indazol-6-yl trifluoromethanesulfonate intermediate2->intermediate3 Tf₂NPh (Triflation) intermediate4 Methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate intermediate3->intermediate4 CO, Pd(OAc)₂, dppf (Carbonylation) product This compound intermediate4->product K₂CO₃, H₂O (Hydrolysis)

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

Step 1: Synthesis of 6-methoxy-3-methyl-1H-indazole

  • A solution of 2-fluoro-4-methoxyacetophenone (2.0 g, 12 mmol) in hydrazine (30 mL) is heated at reflux for 48 hours.

  • The reaction mixture is cooled to room temperature, poured into water, and extracted three times with ethyl acetate.

  • The combined organic extracts are concentrated under reduced pressure. The residue is dissolved in a minimal amount of dichloromethane and filtered to yield 6-methoxy-3-methyl-1H-indazole as a yellow solid.

  • Expert Insight: The reaction of a 2-fluoro-substituted acetophenone with hydrazine is a classical method for indazole synthesis. The hydrazine acts as a dinucleophile, first forming a hydrazone with the ketone, followed by an intramolecular nucleophilic aromatic substitution of the fluorine atom by the other nitrogen, leading to cyclization.

Step 2: Synthesis of 3-methyl-1H-indazol-6-ol

  • To a solution of 6-methoxy-3-methyl-1H-indazole (620 mg, 3.82 mmol) in dichloromethane (25 mL) at 0 °C, a 1 M solution of boron tribromide in dichloromethane (17 mL) is added.

  • The mixture is stirred at room temperature overnight.

  • The reaction is carefully quenched by slowly pouring it into an iced saturated aqueous solution of sodium bicarbonate.

  • The phases are separated, and the aqueous phase is extracted three times with ethyl acetate.

  • The combined organic extracts are concentrated, and the crude product is purified by chromatography to give 3-methyl-1H-indazol-6-ol as an orange solid.

  • Expert Insight: Boron tribromide is a powerful Lewis acid used for the cleavage of ether bonds, particularly aryl methyl ethers, to form the corresponding phenols. This demethylation step is crucial for introducing a functional handle for the subsequent carbonylation.

Step 3: Synthesis of 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazol-6-yl trifluoromethanesulfonate

  • A solution of 3-methyl-1H-indazol-6-ol (458 mg, 3.1 mmol) in tetrahydrofuran (30 mL) is treated with sodium hydride (60% dispersion in oil).

  • After the initial effervescence subsides, the solution is heated to 50 °C for 1 hour before cooling to room temperature.

  • N-phenyltrifluoromethanesulfonimide (2.50 g, 7.0 mmol) is added, and the mixture is stirred.

  • The reaction is worked up and purified by chromatography to yield the ditriflated product.

  • Expert Insight: The phenolic hydroxyl group is converted to a triflate, an excellent leaving group, to facilitate the subsequent palladium-catalyzed carbonylation. The indazole nitrogen is also triflated under these conditions.

Step 4: Synthesis of Methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate

  • A solution of the ditriflated indazole (0.61 g, 1.5 mmol) in DMF (6 mL) is flushed with carbon monoxide.

  • Palladium(II) acetate (68 mg, 0.30 mmol), 1,1'-bis(diphenylphosphino)ferrocene (dppf) (167 mg, 0.30 mmol), triethylamine (0.45 mL, 3.2 mmol), and methanol (4 mL) are added.

  • The solution is stirred overnight under a carbon monoxide atmosphere.

  • The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic extracts are concentrated and purified by chromatography.

  • Expert Insight: This is a palladium-catalyzed carbonylation reaction. The palladium catalyst inserts into the aryl-triflate bond, and subsequent coordination of carbon monoxide and nucleophilic attack by methanol leads to the formation of the methyl ester.

Step 5: Synthesis of this compound

  • To a solution of the methyl ester from the previous step (590 mg, 1.83 mmol) in a 3:1 mixture of methanol/water (72 mL), potassium carbonate (1.01 g, 7.31 mmol) is added.

  • The mixture is heated at reflux for 2 hours.

  • After cooling, the methanol is removed under reduced pressure.

  • The aqueous solution is acidified with potassium bisulfate to a pH of 3-3.5.

  • The resulting white precipitate is collected by vacuum filtration, dissolved in ethyl acetate, washed with water, dried over magnesium sulfate, filtered, and concentrated to yield the final product.[4]

  • Expert Insight: The final step is the saponification (hydrolysis) of the methyl ester to the carboxylic acid using a base, followed by acidification to protonate the carboxylate and precipitate the desired product. This step also removes the trifluoromethylsulfonyl protecting group from the indazole nitrogen.

Applications in Drug Discovery and Development

The indazole scaffold is a cornerstone in modern medicinal chemistry due to its ability to form key interactions with biological targets, particularly protein kinases.[2] Indazole-containing compounds are found in numerous FDA-approved drugs.[3]

The Role of Indazoles as Kinase Inhibitors:

Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The indazole ring system is considered a bioisostere of purines, the core of ATP. This structural mimicry allows indazole derivatives to act as competitive inhibitors at the ATP-binding site of kinases.

kinase_inhibition cluster_kinase Kinase Active Site ATP_binding_site ATP Binding Site Phosphorylation Substrate Phosphorylation ATP_binding_site->Phosphorylation Enables Inhibition Inhibition ATP_binding_site->Inhibition ATP ATP ATP->ATP_binding_site Binds Indazole_drug Indazole-based Inhibitor Indazole_drug->ATP_binding_site Competitively Binds Signal_transduction Cellular Signal Transduction Phosphorylation->Signal_transduction Disease_progression Disease Progression Signal_transduction->Disease_progression Inhibition->Phosphorylation Blocks

Caption: Mechanism of kinase inhibition by indazole-based drugs.

This compound as a Building Block:

While specific drugs containing the exact this compound moiety are not prominently marketed, this compound is a valuable intermediate for creating more complex molecules. The carboxylic acid group at the C-6 position serves as a versatile handle for amide bond formation, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the C-3 position can influence the orientation of the molecule within the binding pocket of a target protein.

For instance, the potent multi-kinase inhibitor Axitinib , used in the treatment of renal cell carcinoma, features a substituted indazole core.[5] While the synthesis of Axitinib starts from a different indazole derivative, the principles of using the indazole scaffold are the same. The development of such drugs highlights the importance of having a diverse toolbox of substituted indazoles, like this compound, available for drug discovery campaigns.[3][6]

Conclusion

This compound is a well-defined chemical entity with significant potential in the field of medicinal chemistry. Its structure, based on the privileged indazole scaffold, makes it an attractive starting point for the synthesis of novel therapeutic agents, particularly kinase inhibitors. The synthetic route, although multi-stepped, employs well-understood and robust chemical transformations. For researchers and drug development professionals, this compound represents a valuable tool for the exploration of new chemical space and the development of next-generation targeted therapies.

References

A Technical Guide to 3-methyl-1H-indazole-6-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique aromatic heterocyclic structure allows it to serve as a versatile bioisostere of indole, engaging with a multitude of biological targets. This guide provides a comprehensive technical overview of a key derivative, 3-methyl-1H-indazole-6-carboxylic acid, intended for researchers, chemists, and drug development professionals. We will delve into its core molecular properties, outline a representative synthetic protocol, and explore its significance as a building block in the development of novel therapeutics.

Core Molecular Profile

This compound is a functionalized indazole derivative that serves as a valuable intermediate in organic synthesis. Its unambiguous identification is critical for reproducible research and development. The key properties are summarized below.

PropertyValue
Molecular Formula C₉H₈N₂O₂[][3][4]
Molecular Weight 176.17 g/mol [][3][4]
CAS Number 201286-96-6[][3][5]
IUPAC Name This compound[]
SMILES CC1=C2C=CC(=CC2=NN1)C(=O)O[]
InChI Key HJVKVWJWZDGWCG-UHFFFAOYSA-N[]
Appearance White to off-white solid
Purity Typically ≥95%[]
Boiling Point 439.112°C at 760 mmHg (Predicted)[]
Density 1.422 g/cm³ (Predicted)[]

Synthesis and Purification

A reliable and scalable synthetic route is paramount for the utilization of any chemical building block. The synthesis of this compound can be achieved through various pathways, often involving the hydrolysis of a corresponding ester precursor. The causality behind this common final step lies in the ester's role as a protecting group for the carboxylic acid, which might otherwise interfere with preceding reaction steps. Hydrolysis provides a clean and high-yielding deprotection method.

Representative Synthetic Protocol: Hydrolysis of Methyl Ester Precursor

This protocol details the final step in a multi-step synthesis, converting the methyl ester intermediate to the final carboxylic acid product.[3] The workflow is designed to ensure high purity and yield.

Experimental Protocol:

  • Reaction Setup: To a solution of methyl 3-methyl-1-(trifluoromethylsulfonyl)-1H-indazole-6-carboxylate (1.0 eq) in a 3:1 mixture of Methanol (MeOH) and water, add potassium carbonate (K₂CO₃) (4.0 eq).

  • Heating: Heat the resulting mixture at reflux for 2-3 hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Solvent Removal: Upon completion, cool the mixture to room temperature. Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Acidification: The remaining aqueous solution is carefully acidified to a pH of approximately 3 to 3.5 using a saturated aqueous solution of potassium hydrogen sulfate (KHSO₄). The causality for this step is to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

  • Isolation: Isolate the resulting white precipitate by vacuum filtration.

  • Purification: Dissolve the filtered solid in a suitable organic solvent, such as ethyl acetate (EtOAc), and wash with water to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, this compound, as a white solid.[3]

G start Methyl 3-methyl-1-(trifluoromethylsulfonyl) -1H-indazole-6-carboxylate reagents 1. K₂CO₃, MeOH/Water (Reflux) 2. KHSO₄ (pH 3-3.5) start->reagents Hydrolysis product This compound reagents->product Precipitation

Caption: Synthetic workflow for the final deprotection step.

Applications in Research and Drug Development

The true value of this compound lies in its application as a versatile building block for constructing more complex molecules with therapeutic potential. The indazole nucleus is a key feature in numerous FDA-approved drugs and clinical candidates.[1]

  • Scaffold for Kinase Inhibitors: The indazole core is a well-established scaffold for designing ATP-competitive kinase inhibitors used in oncology. For example, Pazopanib, a multi-targeted tyrosine kinase inhibitor, is synthesized from a related precursor, 3-methyl-6-nitro-1H-indazole, highlighting the importance of this substitution pattern in drug design.[6] The carboxylic acid group on the title compound provides a reactive handle for amide coupling, enabling the exploration of structure-activity relationships by attaching various amine-containing fragments.

  • Intermediate for Novel Therapeutics: Research into indazole derivatives is highly active. For instance, indazole-3-carboxamides, which can be synthesized from precursors like the title compound, have been identified as potent blockers of Calcium-Release Activated Calcium (CRAC) channels.[7] This mechanism is a promising target for treating inflammatory and autoimmune diseases, demonstrating the potential for this chemical class beyond oncology.

  • Foundation for Chemical Libraries: The dual functionality of the carboxylic acid and the N-H of the pyrazole ring allows for derivatization at multiple points. This makes this compound an ideal starting material for generating diverse chemical libraries for high-throughput screening in drug discovery campaigns.[8]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety. While a specific, comprehensive hazard profile is not fully established, data from structurally related compounds provide a basis for safe handling procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[9][10]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.[9][11] Standard good laboratory hygiene practices, such as washing hands thoroughly after handling, should be followed.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[5][10] Storage under an inert atmosphere is also recommended.[10]

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is more than a simple chemical compound; it is a key enabling tool for innovation in medicinal chemistry. Its well-defined molecular properties, accessible synthesis, and strategic positioning of reactive functional groups make it a valuable precursor for developing novel therapeutics. Its structural relationship to the core of established drugs underscores its potential and solidifies its role as a significant building block for researchers and scientists dedicated to the future of drug discovery.

References

The Indazole Scaffold: A Privileged Core in Drug Discovery with a Focus on 3-Methyl-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Indazole Moiety

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] This core structure is a recurring motif in a multitude of biologically active compounds, demonstrating a vast array of pharmacological properties.[1][2] Its unique electronic and structural features allow for diverse substitutions, leading to compounds with activities ranging from anti-cancer and anti-inflammatory to antibacterial and antiviral.[1][2] While a significant body of research exists for the broader class of indazole derivatives, this guide will delve into the available technical information surrounding the specific entity, 3-methyl-1H-indazole-6-carboxylic acid , while also contextualizing its potential within the wider landscape of indazole-based drug discovery.

Chemical Profile of this compound

Molecular Formula: C₉H₈N₂O₂[] Molecular Weight: 176.17 g/mol [] Structure: Chemical structure of this compound

The structure features the characteristic 1H-indazole core, with a methyl group at the 3-position and a carboxylic acid group at the 6-position. The carboxylic acid moiety, in particular, offers a handle for further chemical modification, such as the formation of amides or esters, which can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties.[4]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves a multi-step sequence starting from readily available precursors. A generalized synthetic workflow is outlined below.

Synthesis_Workflow A 2-Fluoro-4-methoxyacetophenone B 6-Methoxy-3-methyl-1H-indazole A->B Hydrazine C 3-Methyl-1H-indazol-6-ol B->C Boron tribromide D Triflate Intermediate C->D N-phenyltrifluoromethanesulfonimide E Methyl Ester Intermediate D->E Palladium-catalyzed carbonylation F This compound E->F Hydrolysis (e.g., K2CO3)

Caption: A potential synthetic pathway to this compound.[5]

Exemplary Synthetic Protocol (Conceptual)

The following protocol is a conceptual representation based on established synthetic methodologies for similar indazole derivatives.[5]

Step 1: Formation of 6-Methoxy-3-methyl-1H-indazole

  • A solution of 2-fluoro-4-methoxyacetophenone in hydrazine is heated at reflux.

  • After cooling, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are concentrated to yield 6-methoxy-3-methyl-1H-indazole.[5]

Step 2: Demethylation to 3-Methyl-1H-indazol-6-ol

  • To a solution of 6-methoxy-3-methyl-1H-indazole in a suitable solvent (e.g., dichloromethane), a demethylating agent like boron tribromide is added at a controlled temperature.

  • The reaction is stirred until completion and then carefully quenched.

  • Work-up and purification provide 3-methyl-1H-indazol-6-ol.[5]

Step 3: Triflation

  • The hydroxyl group of 3-methyl-1H-indazol-6-ol is converted to a triflate by reacting with N-phenyltrifluoromethanesulfonimide in the presence of a base.[5]

Step 4: Palladium-Catalyzed Carbonylation

  • The triflate intermediate is subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide, a palladium catalyst (e.g., palladium acetate), a phosphine ligand, a base, and methanol to form the corresponding methyl ester.[5]

Step 5: Hydrolysis to this compound

  • The methyl ester is hydrolyzed using a base such as potassium carbonate in a mixture of methanol and water.

  • The reaction mixture is heated at reflux, followed by removal of methanol.

  • Acidification of the aqueous solution precipitates the final product, this compound, which can be isolated by filtration.[5]

Biological Activities of the Indazole Scaffold: A Broad Overview

While specific biological activity data for this compound is not extensively reported in publicly available literature, the indazole scaffold is a well-established pharmacophore with a wide range of biological activities. Understanding these provides a framework for the potential applications of its derivatives.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of indazole derivatives. For instance, a series of novel 3-methyl-1H-indazole derivatives were synthesized and showed potent activity against both Bacillus subtilis and Escherichia coli.[1] One of the most active compounds in this series exhibited significant zones of inhibition, comparable to the standard drug ciprofloxacin.[1] The proposed mechanism for some indazole-based antibacterial agents involves the inhibition of essential bacterial enzymes like topoisomerase-II DNA gyrase.[1]

Anti-Cancer Activity

The indazole nucleus is a core component of several approved anti-cancer drugs and clinical candidates. These compounds often function as kinase inhibitors. For example, Pazopanib, an indazole-containing drug, is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The anti-tumor effects of indazole derivatives are often attributed to their ability to induce apoptosis and inhibit cell cycle progression in cancer cells.[2]

Anti-Inflammatory Activity

Indazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism of action is often linked to the inhibition of key inflammatory mediators. For example, some indazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins involved in inflammation.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. Structure-activity relationship (SAR) studies on various indazole series have provided valuable insights for the design of more potent and selective agents.

For this compound, the methyl group at the 3-position and the carboxylic acid at the 6-position are key functional groups that can be modified to explore the SAR. The carboxylic acid at the C-6 position provides a vector for the synthesis of a library of amide or ester derivatives, which can be screened for various biological activities.

SAR Core This compound C3_Mod Modification at C3 (Methyl group) Core->C3_Mod Vary alkyl/aryl groups C6_Mod Modification at C6 (Carboxylic acid) Core->C6_Mod Amide/Ester formation N1_Mod Modification at N1 Core->N1_Mod Alkylation/Arylation Activity Biological Activity (e.g., Antibacterial, Anticancer) C3_Mod->Activity C6_Mod->Activity N1_Mod->Activity

Caption: Key positions for SAR exploration on the this compound scaffold.

Conclusion

This compound is a member of the pharmacologically significant indazole family. While specific, in-depth data on its biological activity is limited in the current body of scientific literature, the well-established and diverse biological profile of the indazole scaffold suggests that this compound and its derivatives hold potential for further investigation in drug discovery programs. Future research efforts focused on the synthesis and biological evaluation of a library of compounds derived from this compound are warranted to elucidate its specific therapeutic potential.

References

An In-depth Technical Guide to Investigating the Potential Mechanism of Action of 3-methyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved therapeutics. This guide provides a comprehensive framework for elucidating the potential mechanism of action of the novel compound, 3-methyl-1H-indazole-6-carboxylic acid. Based on extensive evidence from structurally related molecules, we hypothesize that its primary mechanism involves the inhibition of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in diseases such as cancer. This document outlines a logical, multi-stage experimental strategy, from initial target class identification to specific target validation and cellular pathway analysis. Detailed, field-proven protocols and data interpretation guidelines are provided to empower researchers to systematically investigate this promising compound.

Introduction: The Indazole Scaffold as a Kinase-Targeting Pharmacophore

The indazole core is a bicyclic heteroaromatic system that has proven to be a highly successful pharmacophore in the design of targeted therapies.[1][2][3] A significant number of indazole-containing drugs function as potent and selective protein kinase inhibitors.[1][2][4] Protein kinases play a pivotal role in signal transduction pathways that govern cell proliferation, survival, differentiation, and migration. Their aberrant activity is a hallmark of many cancers and other proliferative or inflammatory diseases.

Several FDA-approved drugs underscore the therapeutic potential of the indazole scaffold in kinase inhibition:

  • Axitinib and Pazopanib: Multi-targeted tyrosine kinase inhibitors that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs).[1]

  • Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor, but its development history is intertwined with kinase inhibitor research.

  • Entrectinib: An inhibitor of tropomyosin receptor kinases (TRK), ROS1, and ALK.[4]

Given this precedent, the primary hypothesis for the mechanism of action of this compound is its function as a competitive inhibitor at the ATP-binding site of one or more protein kinases. The specific substitution pattern—a methyl group at position 3 and a carboxylic acid at position 6—will dictate its unique selectivity profile against the human kinome.

Proposed Primary Mechanism: Protein Kinase Inhibition

We propose that this compound functions by occupying the ATP-binding pocket of specific protein kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting aberrant signaling cascades. The indazole ring system is adept at forming key hydrogen bonds with the hinge region of the kinase ATP-binding site, a common feature of many kinase inhibitors.

Potential Kinase Target Families

Based on the activities of other indazole derivatives, several kinase families are high-priority candidates for initial investigation:[1][4][5]

  • Tyrosine Kinases:

    • VEGFR/PDGFR family: Crucial for angiogenesis; a common target for indazole-based drugs.[1]

    • Fibroblast Growth Factor Receptors (FGFRs): Implicated in cell proliferation and differentiation.[4]

  • Serine/Threonine Kinases:

    • Aurora Kinases (A and B): Master regulators of mitosis; targeting these can induce cell cycle arrest and apoptosis.[5]

    • Polo-like Kinase 4 (PLK4): A key regulator of centriole duplication.

    • Rho-associated coiled-coil containing protein kinases (ROCK1/2): Involved in cytoskeleton regulation, cell motility, and proliferation.[4]

The following diagram illustrates the proposed general mechanism of action.

Kinase_Inhibition_Mechanism Figure 1: Proposed Mechanism of Kinase Inhibition cluster_kinase Protein Kinase ATP_Binding_Site ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate (p-Substrate) ATP_Binding_Site->Phosphorylated_Substrate Phosphorylates Substrate Blocked_Response Blocked Cellular Response ATP_Binding_Site->Blocked_Response Substrate_Binding_Site Substrate Binding Site ATP ATP ATP->ATP_Binding_Site Binds Substrate Substrate Substrate->Substrate_Binding_Site Binds Indazole_Compound 3-methyl-1H-indazole- 6-carboxylic acid Indazole_Compound->ATP_Binding_Site Competitively Binds (Inhibition) Cellular_Response Downstream Cellular Response Phosphorylated_Substrate->Cellular_Response Triggers

Caption: Proposed competitive ATP-binding mechanism.

A Phased Experimental Approach for Mechanism of Action Elucidation

A systematic, multi-phase approach is essential to validate the kinase inhibition hypothesis and identify specific molecular targets.

Experimental_Workflow Figure 2: Phased Experimental Workflow cluster_1 cluster_2 cluster_3 Phase1 Phase 1: Broad Spectrum Screening (Target Class Identification) Phase2 Phase 2: Target Validation & Selectivity (Hit-to-Lead Confirmation) Phase1->Phase2 Identified Hits P1_Assay1 Kinase Panel Screen (e.g., Eurofins DiscoverX, Reaction Biology) Phase1->P1_Assay1 P1_Assay2 Phenotypic Screen (e.g., Anti-proliferation Assay) Phase1->P1_Assay2 Phase3 Phase 3: Cellular & Functional Analysis (Mechanism in a Biological Context) Phase2->Phase3 Validated Targets P2_Assay1 IC50 Determination (Dose-Response Curves) Phase2->P2_Assay1 P2_Assay2 Cellular Thermal Shift Assay (CETSA) (Target Engagement) Phase2->P2_Assay2 P2_Assay3 Isothermal Titration Calorimetry (ITC) (Binding Affinity) Phase2->P2_Assay3 Phase4 Phase 4: In Vivo Model Validation (Preclinical Efficacy) Phase3->Phase4 Confirmed Cellular Activity P3_Assay1 Western Blot Analysis (Phospho-protein Levels) Phase3->P3_Assay1 P3_Assay2 Cell Cycle Analysis (Flow Cytometry) Phase3->P3_Assay2 P3_Assay3 Angiogenesis / Migration Assays Phase3->P3_Assay3

References

Literature review of indazole-6-carboxylic acid compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Indazole-6-Carboxylic Acid Compounds: Synthesis, Biological Activity, and Therapeutic Potential

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged scaffolds" possess the inherent ability to bind to multiple biological targets with high affinity, offering a versatile starting point for drug discovery. The indazole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a quintessential example of such a scaffold.[1][2] Its derivatives are rare in nature but have demonstrated a vast spectrum of pharmacological activities in synthetic compounds, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3]

This guide focuses specifically on indazole-6-carboxylic acid and its derivatives. The inclusion of the carboxylic acid group at the 6-position provides a critical handle for molecular interactions, often serving as a key hydrogen bond donor or acceptor, or as a point for further chemical modification to modulate properties like solubility and cell permeability. This strategic functionalization makes the indazole-6-carboxylic acid core a particularly compelling scaffold for targeting a diverse array of enzymes and receptors.

This document, intended for researchers, scientists, and drug development professionals, will provide a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and explore the biological mechanisms that these molecules modulate, grounding all claims in authoritative scientific literature.

Part 1: Synthesis of the Indazole-6-Carboxylic Acid Core and its Derivatives

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. The indazole-6-carboxylic acid core can be constructed through several established synthetic routes, often starting from commercially available substituted toluenes or benzoic acids. The choice of a specific route is often dictated by the desired substitution pattern on the final molecule.

A common and effective strategy involves the cyclization of appropriately substituted hydrazones. This process leverages well-understood chemical transformations to construct the bicyclic indazole core. The subsequent functionalization at key positions, such as N-1 or C-3, allows for the generation of diverse chemical libraries for biological screening.

Below is a generalized workflow illustrating a common synthetic approach to create functionalized indazole-6-carboxylic acid derivatives.

G cluster_0 Core Synthesis cluster_1 Derivatization Start Substituted 2-Fluoro-4-methylbenzoate Step1 Ketone Formation (e.g., Weinreb amide) Start->Step1 1. Step2 Hydrazone Formation (Hydrazine hydrate) Step1->Step2 2. Step3 Cyclization (Heat or Acid/Base catalysis) Step2->Step3 3. Core Substituted 6-Methyl-1H-indazole Step3->Core 4. Step4 Oxidation of Methyl Group (e.g., KMnO4, SeO2) Core->Step4 5. FinalCore 1H-Indazole-6-carboxylic Acid Step4->FinalCore 6. Protect N-Protection (e.g., SEM, Boc) FinalCore->Protect 7. Amide Amide Coupling (Carboxylic Acid Activation) FinalCore->Amide 8c. C3_Func C-3 Functionalization (e.g., Halogenation, Suzuki Coupling) Protect->C3_Func 8a. N1_Func N-1 Alkylation/Arylation (e.g., Buchwald-Hartwig) Protect->N1_Func 8b. FinalProduct Diverse Indazole-6-carboxamides and Derivatives C3_Func->FinalProduct N1_Func->FinalProduct Amide->FinalProduct

Caption: Generalized workflow for the synthesis and derivatization of indazole-6-carboxylic acid.

Rationale Behind the Workflow:

  • Starting Material Selection: Using a substituted fluorobenzoate derivative is a strategic choice. The fluorine atom acts as a good leaving group during the cyclization step (Step 3), facilitating the formation of the pyrazole ring.

  • Protecting Groups (Step 7): The indazole NH is acidic and nucleophilic, which can interfere with subsequent reactions. Protecting this nitrogen (e.g., with a Boc or SEM group) is crucial for selectively performing reactions at other positions, such as C-3 halogenation or N-1 arylation.[4] This choice ensures regiochemical control, which is fundamental in medicinal chemistry.

  • Functionalization Strategies (Step 8): Palladium-catalyzed cross-coupling reactions like Suzuki (for C-C bonds) and Buchwald-Hartwig (for C-N bonds) are powerful tools that allow for the introduction of a wide variety of aryl and heteroaryl groups at the C-3 and N-1 positions, respectively.[1] This modularity is key to exploring the structure-activity relationship (SAR). Amide coupling is a direct and robust method to convert the carboxylic acid into amides, a common functional group in many drugs.[5]

Exemplary Protocol: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate

This protocol provides a practical example of how the indazole-6-carboxylic acid scaffold can be functionalized. Iodination at the C-3 position creates a versatile intermediate for further cross-coupling reactions.

Methodology:

  • Esterification: To a solution of 1H-indazole-6-carboxylic acid (1.0 eq) in methanol (10 volumes), add sulfuric acid (0.1 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 1H-indazole-6-carboxylate.

  • Iodination: Dissolve the methyl 1H-indazole-6-carboxylate (1.0 eq) in methanol (15 volumes). Add sodium hydroxide (1.2 eq) and stir until a clear solution is formed.[6]

  • Reagent Addition: Add elemental iodine (I₂) (1.2 eq) portion-wise at room temperature over 30 minutes. Stir the reaction for an additional hour.[6]

  • Isolation: Upon reaction completion (monitored by TLC), filter the reaction mixture. Evaporate the filtrate to dryness. Add a saturated solution of sodium sulfite to the residue and stir for 30 minutes to quench any remaining iodine.[6]

  • Purification: Filter the resulting precipitate, wash with water, and dry the solid cake under vacuum to obtain the target product, methyl 3-iodo-1H-indazole-6-carboxylate, as a light-yellow solid.[6]

This protocol highlights a straightforward and scalable method for producing a key intermediate. The choice of basic conditions for iodination is crucial as it deprotonates the indazole N-H, activating the ring system for electrophilic substitution at the C-3 position.

Part 2: Pharmacological Significance and Key Biological Targets

The indazole-6-carboxylic acid scaffold has been successfully employed to develop inhibitors and modulators for a range of biological targets. Its structural rigidity, combined with the versatile interaction capabilities of the carboxylic acid and the pyrazole-like nitrogens, allows for precise targeting of enzyme active sites and receptor binding pockets.

Anti-Cancer Applications: Kinase and PARP Inhibition

A significant focus of research on indazole derivatives has been in oncology. Many of these compounds function as inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and survival.[7]

  • Kinase Inhibition: Indazole derivatives have been developed as potent inhibitors of various kinases, including VEGFR-2, Aurora kinases, and Rho-kinase.[7] The indazole core often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural motif in the ATP-binding pocket. The carboxylic acid at the C-6 position can form additional interactions with solvent-exposed residues or be converted into amides to probe deeper pockets and enhance selectivity.[7]

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a major breakthrough in cancer therapy, particularly for tumors with deficiencies in homologous recombination DNA repair, such as those with BRCA1/2 mutations.[8][9] While many approved PARP inhibitors feature other scaffolds, the indazole core has been explored for this target. The indazole-carboxamide moiety can mimic the nicotinamide portion of the NAD+ substrate, effectively blocking the PARP enzyme's catalytic activity. Niraparib, an approved PARP inhibitor, contains an indazole core, underscoring the scaffold's utility for this target class.[7]

Anti-Diabetic Applications: GPR120 Agonism

Beyond oncology, indazole-6-carboxylic acid derivatives have shown significant promise in treating metabolic diseases like type 2 diabetes. A notable example is the development of selective agonists for G protein-coupled receptor 120 (GPR120).

GPR120 is a free fatty acid receptor that, upon activation, stimulates glucose uptake and possesses anti-inflammatory effects. Agonists of this receptor are therefore highly sought after as potential anti-diabetic agents.[10][11]

Researchers at AstraZeneca identified a series of indazole-6-phenylcyclopropylcarboxylic acids as potent and selective GPR120 agonists.[10][12] Their work demonstrated that the indazole core, a phenyl group, and a stereospecific cyclopropylcarboxylic acid moiety were all crucial for high-potency agonism.

G Indazole Indazole-6-phenyl- cyclopropylcarboxylic Acid (GPR120 Agonist) GPR120 GPR120 Receptor Indazole->GPR120 Binds & Activates Gq_protein Gq Protein Activation GPR120->Gq_protein PLC Phospholipase C (PLC) Activation Gq_protein->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC GLUT4 GLUT4 Translocation to Cell Membrane Ca_PKC->GLUT4 GlucoseUptake Increased Glucose Uptake (Anti-diabetic Effect) GLUT4->GlucoseUptake

Caption: Simplified signaling pathway of GPR120 agonism by indazole derivatives.
Other Therapeutic Areas

The versatility of the indazole-6-carboxylic acid scaffold extends to other areas:

  • Anti-inflammatory Agents: Many indazole derivatives exhibit anti-inflammatory activity, which is sometimes linked to the inhibition of enzymes like COX-2.[1][13]

  • Male Contraceptives: Certain indazole-3-carboxylic acid derivatives, such as gamendazole, have been investigated as non-hormonal male contraceptives by targeting Sertoli cells in the testes and disrupting spermatogenesis.[14][15] While not a 6-carboxylic acid, this highlights the broader potential of indazole carboxylic acids in reproductive health.

  • Cardiovascular Diseases: Derivatives have been explored for cardioprotective effects, with some compounds showing promise in models of ischemia-reperfusion injury.[16]

Part 3: Structure-Activity Relationship (SAR) Studies

Systematic modification of a lead compound is the cornerstone of medicinal chemistry. SAR studies on the indazole-6-carboxylic acid scaffold have yielded critical insights into the structural requirements for potent and selective biological activity.

The diagram below highlights the key positions on the scaffold that are typically modified during optimization campaigns.

SAR_Points cluster_0 N1 N-1 Position - Modulates PK/PD - Can fill hydrophobic pockets C3 C-3 Position - Key for selectivity - Vector for deep pocket extension COOH 6-Carboxylic Acid - Key interaction point (H-bonding) - Can be modified to amides, esters to tune properties SAR_Points invis_N1->SAR_Points invis_C3->SAR_Points invis_COOH->SAR_Points

Caption: Key modification points for SAR studies on the indazole-6-carboxylic acid scaffold.
SAR Insights from GPR120 Agonists

The development of indazole-6-phenylcyclopropylcarboxylic acids as GPR120 agonists provides an excellent case study in SAR.[10][11]

Compound IDR¹ (at C-3)R² (at N-1)GPR120 EC₅₀ (μM)Selectivity vs GPR40
LeadPhenylH>10Low
160 PhenylH0.74Moderate
161 PhenylH0.36Moderate
33 4-F-PhenylH0.05High (>100x)
Analog ACyclohexylH>10-
Analog BPhenylMethyl1.5Decreased

Data synthesized from McCoull et al., J. Med. Chem. 2017.[1][10]

Key Deductions:

  • C-3 Position is Critical: Replacing the C-3 phenyl group with an aliphatic group like cyclohexyl (Analog A) leads to a complete loss of activity, indicating a requirement for an aromatic interaction in the receptor binding pocket.

  • Stereochemistry Matters: The activity was found to be highly dependent on the (S,S)-stereochemistry of the cyclopropylcarboxylic acid moiety, which provides selectivity against the related GPR40 receptor.[10][11] This is a classic example of how stereoisomers can have vastly different biological activities.

  • N-1 Substitution is Tolerated but Not Optimal: Alkylation at the N-1 position (Analog B) decreased potency, suggesting that a free N-H may be involved in a favorable hydrogen bonding interaction or that a bulky group at this position introduces a steric clash.

  • Aromatic Substitution Enhances Potency: Adding a fluorine atom to the C-3 phenyl group (Compound 33) significantly increased potency, likely due to favorable electronic or hydrophobic interactions within the GPR120 binding site.[10]

Part 4: Featured Protocol: In Vitro Kinase Inhibition Assay

To assess the efficacy of newly synthesized indazole-6-carboxylic acid derivatives as kinase inhibitors, a robust and quantitative in vitro assay is essential. The following is a generalized protocol for a luminescence-based kinase assay that measures ATP consumption.

Principle: This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in the solution after the kinase reaction. A proprietary reagent is added that contains luciferase, which generates a luminescent signal that is directly proportional to the ATP concentration. A potent inhibitor will prevent the kinase from consuming ATP, resulting in a high luminescent signal. Conversely, a non-inhibited kinase will consume most of the ATP, leading to a low signal.

Methodology:

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). The specific kinase and substrate (e.g., a generic peptide like Poly-GT) concentrations should be optimized to achieve a linear reaction rate.

    • Prepare serial dilutions of the indazole test compounds in DMSO, and then dilute further into the kinase buffer to create 2X compound solutions.

    • Prepare a 2X ATP solution in kinase buffer. The concentration should be at or near the Kₘ for the specific kinase being tested.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of the 2X compound solution to the appropriate wells. For control wells, add 5 µL of buffer with DMSO (for 0% inhibition) or 5 µL of a known potent inhibitor/EDTA (for 100% inhibition).

    • Add 5 µL of the 2X kinase/substrate solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction:

    • Add 10 µL of the 2X ATP solution to all wells to start the kinase reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Detection:

    • Add 20 µL of a commercial ATP detection reagent (e.g., Kinase-Glo®) to all wells.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

The indazole-6-carboxylic acid scaffold has firmly established its place as a privileged structure in modern drug discovery. Its synthetic tractability and ability to be decorated with diverse functional groups have enabled the development of potent and selective modulators for a wide range of biological targets, from kinases in cancer to G-protein coupled receptors in metabolic disease.[1][7]

The future of research in this area will likely focus on several key themes:

  • Novel Target Exploration: Applying libraries of indazole-6-carboxylic acid derivatives to new and challenging biological targets, including those involved in neurodegenerative and infectious diseases.[2]

  • Improving Drug-like Properties: Moving beyond potency and selectivity to fine-tune pharmacokinetic and pharmacodynamic (PK/PD) properties. This involves modulating solubility, metabolic stability, and cell permeability to develop orally bioavailable drug candidates.[10]

  • Covalent and Allosteric Inhibition: Designing derivatives that can form covalent bonds with their targets for prolonged duration of action or that bind to allosteric sites to achieve greater selectivity over orthosteric inhibitors.

As our understanding of disease biology deepens, the demand for versatile and effective small molecules will only grow. The indazole-6-carboxylic acid core, with its proven track record and vast potential for chemical exploration, is poised to remain a valuable weapon in the arsenal of medicinal chemists for years to come.

References

Spectroscopic data analysis for 3-methyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 3-methyl-1H-indazole-6-carboxylic acid

Introduction

For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research and development.[1] The indazole scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] this compound (C₉H₈N₂O₂) is a key building block in organic synthesis, valued for its versatile functional groups—the carboxylic acid and the pyrazole ring system—which allow for diverse chemical modifications.

A critical aspect of working with indazoles is the potential for tautomerism, primarily between the 1H- and 2H- forms. These isomers possess distinct physicochemical and pharmacological properties, making their unambiguous identification essential.[1] The thermodynamically more stable 1H-indazole is typically the predominant form.[1][3] This guide provides a comprehensive framework for the spectroscopic analysis of this compound, synthesizing technical protocols with field-proven insights to ensure confident structural confirmation. We will explore the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, explaining the causality behind experimental choices and data interpretation.

Molecular Structure and Spectroscopic Rationale

The first step in any spectroscopic analysis is to understand the molecule's structure and the expected signals from its constituent parts.

Caption: Structure of this compound with atom numbering.

The key structural features to be identified are:

  • Indazole Core: A bicyclic aromatic system.

  • Substituents: A methyl group at C3, a carboxylic acid at C6.

  • Tautomeric Form: The proton on N1 (or N2), which is a crucial differentiator.

Each spectroscopic technique targets these features differently, and their combined data provides a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

Rationale: ¹H NMR provides information on the number of distinct protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative quantities (integration). For this molecule, it is key to identifying the aromatic protons, the methyl group, and the exchangeable N-H and COOH protons.

Predicted ¹H NMR Data Summary (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityKey Interpretive Notes
N1-H~13.0 - 13.5s (broad)A highly deshielded, broad singlet characteristic of the 1H-indazole tautomer.[1] Its presence is a primary confirmation of the isomeric form.
COOH>12.0s (broad)Very deshielded due to hydrogen bonding and the acidic nature of the proton.[4] Disappears upon D₂O exchange.
H7~8.1 - 8.2sA singlet due to minimal coupling with H5. Expected to be downfield due to the anisotropic effect of the neighboring carboxylic acid.
H4~7.8 - 7.9dA doublet, coupling to H5. Its chemical shift is influenced by the pyrazole ring fusion.[5]
H5~7.7 - 7.8dA doublet, coupling to H4.[5]
C3-CH₃~2.5 - 2.6sA sharp singlet in the typical benzylic methyl region.[5]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is the solvent of choice because it effectively dissolves the polar carboxylic acid and its aprotic nature allows for the observation of exchangeable protons (N-H and COOH), which would be lost in solvents like D₂O or CD₃OD.[6][7]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[6]

  • Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover a range of 0-15 ppm to ensure all protons, especially the acidic ones, are captured.[1]

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, particularly for the broad signals.[8]

  • Verification (Optional): Add a drop of D₂O to the NMR tube and re-acquire the spectrum. The signals corresponding to the N-H and COOH protons will disappear, confirming their assignment.[4]

¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: Proton-decoupled ¹³C NMR reveals the number of unique carbon atoms and their electronic environments. The chemical shifts are indicative of hybridization (sp², sp³) and the nature of attached functional groups (e.g., carbonyl, aromatic).

Predicted ¹³C NMR Data Summary (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Key Interpretive Notes
C=O (Carboxyl)~165 - 170The carbonyl carbon of the carboxylic acid, typically found in this downfield region.[4]
C3~140 - 142The sp² carbon bearing the methyl group.
C7a~138 - 140Bridgehead carbon.
C3a~122 - 124Bridgehead carbon.
C6~125 - 128Aromatic carbon attached to the carboxylic acid group.
C4, C5, C7~110 - 125Aromatic CH carbons. Specific assignments can be confirmed with 2D NMR techniques like HSQC/HMBC.
CH₃~12 - 14The sp³ methyl carbon, appearing in the typical upfield aliphatic region.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample and Instrument: Use the same sample and spectrometer as for the ¹H NMR.

  • Acquisition:

    • Acquire a standard proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[8]

    • Set the spectral width to 0-200 ppm.

  • Advanced Analysis (Optional): Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ carbons, which can confirm the methyl group assignment.[8]

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, as they correspond to characteristic vibrational frequencies (stretching and bending).[9] For this molecule, IR is crucial for confirming the carboxylic acid and N-H moieties.

Key IR Absorption Bands

Functional GroupAbsorption Range (cm⁻¹)Vibration TypeKey Interpretive Notes
O-H (Carboxyl)2500 - 3300 (very broad)O-H StretchAn extremely broad and characteristic absorption due to strong intermolecular hydrogen bonding (dimerization) of the carboxylic acid.[4][10]
N-H (Indazole)3100 - 3300 (broad)N-H StretchOften appears as a broad peak superimposed on the O-H stretch, characteristic of the N-H in the indazole ring.[1]
C=O (Carboxyl)1680 - 1710C=O StretchA strong, sharp peak. The position is indicative of a conjugated carboxylic acid.[4][11]
C=N / C=C1500 - 1640Ring StretchA series of absorptions corresponding to the stretching vibrations within the aromatic indazole ring system.[11]
C-O (Carboxyl)1210 - 1320C-O StretchA strong band associated with the carboxylic acid C-O single bond.[10]

Experimental Protocol: IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Causality: ATR is a modern, rapid technique that requires minimal sample preparation compared to older methods like KBr pellets, reducing the chance of sample contamination or degradation.

  • Data Acquisition:

    • Record the spectrum, typically over a range of 4000 to 600 cm⁻¹.

    • Acquire a background spectrum of the clean ATR crystal first, which is then automatically subtracted from the sample spectrum.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for confirming the molecular formula. Fragmentation patterns can also offer structural clues.

Expected Mass Spectrometry Data

  • Molecular Formula: C₉H₈N₂O₂

  • Monoisotopic Mass: 176.0586 g/mol []

  • Expected HRMS (ESI+) Result: [M+H]⁺ = 177.0664

  • Key Fragmentation: A prominent loss of 45 Da, corresponding to the loss of the carboxyl group (–COOH), is a highly probable fragmentation pathway.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an electrospray ionization (ESI) source.[13]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source. ESI is a soft ionization technique that is well-suited for polar molecules and typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

    • Acquire the mass spectrum in positive ion mode.

    • The instrument's software will compare the measured mass of the [M+H]⁺ ion to the theoretical mass calculated for C₉H₉N₂O₂⁺. A mass accuracy within 5 ppm provides high confidence in the elemental composition.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The indazole ring is an aromatic chromophore that will exhibit characteristic absorption maxima (λ_max).

Expected UV-Vis Data

  • Chromophore: The 1H-indazole ring system.

  • Expected λ_max: Indazole derivatives typically show multiple absorption bands in the UV region, often between 250 and 300 nm, corresponding to π→π* transitions within the aromatic system.[14] The exact positions and intensities of these bands are sensitive to substitution and the solvent used.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

    • Perform serial dilutions to create a final solution with an absorbance in the optimal range (0.1 - 1.0 AU).

    • Causality: The solvent must be transparent in the measurement region and capable of dissolving the analyte. Ethanol and methanol are common choices for polar aromatic compounds.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

    • Scan a wavelength range from approximately 200 to 400 nm to record the absorption spectrum.

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The power of spectroscopic analysis lies in the integration of data from multiple methods to build an unshakeable structural confirmation.

Sample Sample: This compound HRMS HRMS (ESI-TOF) Sample->HRMS IR IR (ATR) Sample->IR NMR NMR (¹H, ¹³C) Sample->NMR UV UV-Vis Sample->UV Data1 Molecular Formula: C₉H₈N₂O₂ HRMS->Data1 Data2 Functional Groups: -COOH, N-H, Aromatic IR->Data2 Data3 C-H Framework: Proton/Carbon Skeleton, 1H-Tautomer Confirmed NMR->Data3 Data4 Conjugated System: π→π* Transitions UV->Data4 Conclusion Final Structure Elucidation (Confidence >99%) Data1->Conclusion Data2->Conclusion Data3->Conclusion Data4->Conclusion

References

Thermodynamic properties of indazole carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Properties of Indazole Carboxylic Acids

Authored by: A Senior Application Scientist

Foreword: The Thermodynamic Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the pursuit of novel therapeutic agents has evolved beyond the simple paradigm of binding affinity. We now operate in an era where a deep, quantitative understanding of the energetic forces governing molecular interactions is not a luxury, but a necessity. The thermodynamic signature of a drug candidate—its unique profile of enthalpic and entropic contributions to target binding—provides profound insights that guide rational design and mitigate late-stage failures.[[“]][2] This guide is dedicated to a class of compounds that holds significant promise in medicinal chemistry: indazole carboxylic acids.

Indazoles, bicyclic aromatic heterocycles composed of a fused benzene and pyrazole ring, are privileged scaffolds in a multitude of biologically active molecules, including anti-cancer and anti-inflammatory agents.[3][4][5][6] The inclusion of a carboxylic acid functional group further enhances their potential, offering a key interaction point for biological targets and influencing critical physicochemical properties.[3][7] This document provides a comprehensive exploration of the thermodynamic properties of indazole carboxylic acids, offering both foundational knowledge and practical, field-proven experimental protocols for their characterization. Our focus will be on equipping researchers, scientists, and drug development professionals with the expertise to harness thermodynamic data for the informed advancement of their discovery programs.

Section 1: The Molecular and Thermodynamic Landscape of Indazole Carboxylic Acids

Structural and Tautomeric Considerations

The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-indazoles. From a thermodynamic standpoint, the 1H-indazole tautomer is generally the more stable and, therefore, the predominant form.[5][8] This stability is a crucial baseline for all subsequent thermodynamic measurements, as the energy of the ground state dictates the energetic cost of conformational changes and intermolecular interactions.

The Significance of Thermodynamic Profiling

A comprehensive thermodynamic evaluation is vital in the early stages of drug development to guide the optimization of a lead compound.[9] It allows us to dissect the Gibbs free energy of binding (ΔG) into its constituent enthalpic (ΔH) and entropic (ΔS) components (ΔG = ΔH - TΔS).[10] This dissection is critical because compounds with identical binding affinities (and thus identical ΔG) can have vastly different thermodynamic drivers.[9]

  • Enthalpy-Driven Binding (Favorable ΔH): Often associated with the formation of specific, high-quality interactions such as hydrogen bonds and van der Waals contacts. This is frequently linked to higher specificity and potency.[[“]]

  • Entropy-Driven Binding (Favorable ΔS): Typically results from the release of ordered water molecules from the binding site (the hydrophobic effect) or increased conformational flexibility of the ligand upon binding. While contributing to affinity, a heavily entropy-driven profile can sometimes be associated with poor pharmacokinetics.[[“]]

By understanding these underlying forces, medicinal chemists can rationally modify a scaffold like an indazole carboxylic acid to optimize not just its potency, but also its solubility, metabolic stability, and overall drug-like properties.[[“]][[“]]

Section 2: Core Thermodynamic Properties of Indazole Carboxylic Acids

This section focuses on the fundamental, measurable thermodynamic properties of indazole carboxylic acids, using the well-characterized 1H-Indazole-3-carboxylic acid as a primary example.

Physicochemical and Solubility Data

Solubility is a cornerstone of a drug's pharmacokinetic profile, directly impacting its absorption and bioavailability. The carboxylic acid moiety generally confers solubility in polar solvents.[7]

PropertyValueSource(s)
Molecular Formula C₈H₆N₂O₂[3][7][12]
Molecular Weight 162.15 g/mol [3][12][13]
Appearance Off-white to yellow crystalline powder[3]
pKa (Predicted) ~3.03[14]
Solubility Soluble in DMSO, Methanol (Slightly), Ethanol (Slightly, with heat)[14][15][16]
Thermal Properties: Melting Point and Decomposition

The melting point (Tm) of a crystalline solid is a direct indicator of the stability of its crystal lattice. High thermal stability is essential for the formulation and storage of active pharmaceutical ingredients (APIs). For many indazole carboxylic acids, the melting process is accompanied by thermal decomposition.

PropertyValueSource(s)
Melting Point (Tm) 266-270 °C (with decomposition)[13][16]
262-271 °C[3]
268 °C[12]
261 °C
Enthalpy of Formation

The standard molar enthalpy of formation (ΔfHₘ°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental property used in thermochemical calculations. A study has reported the molar standard enthalpy of formation for several indazole derivatives, providing crucial quantitative data.[17]

Section 3: Experimental Workflows for Thermodynamic Characterization

The trustworthiness of thermodynamic data hinges on robust and well-controlled experimental design. This section details the core methodologies for characterizing the properties discussed above.

Differential Scanning Calorimetry (DSC)

Causality Behind Experimental Choice: DSC is the gold standard for determining the melting point, purity, and polymorphic transitions of a crystalline solid.[18] It works by measuring the difference in heat flow required to increase the temperature of a sample and a reference, providing a precise thermal profile of the material.[18][19]

Detailed Experimental Protocol for DSC:
  • Sample Preparation: Accurately weigh 1-3 mg of the indazole carboxylic acid powder into a clean aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with an aluminum lid. This prevents any loss of sample due to sublimation prior to melting. Prepare an identical empty, sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 50 mL/min) to create a stable, non-reactive atmosphere.

  • Thermal Program:

    • Equilibration: Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C).

    • Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting/decomposition point (e.g., 300 °C). The choice of heating rate is a balance; slower rates provide better resolution but reduce signal intensity, while faster rates yield stronger signals but may obscure closely occurring thermal events.[18]

    • Isothermal/Cooling (Optional): An optional cooling segment can be included to investigate recrystallization or other reversible transitions.

  • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the onset temperature or the peak maximum of the endothermic event. The area under the peak corresponds to the enthalpy of fusion (ΔHfus).

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis Prep1 Weigh 1-3 mg of Sample Prep2 Place in Aluminum Pan Prep1->Prep2 Prep3 Hermetically Seal Pan Prep2->Prep3 Inst1 Load Sample & Reference Pans Prep3->Inst1 Inst2 Purge with Inert Gas (N2) Inst1->Inst2 Run1 Equilibrate at 30°C Inst2->Run1 Run2 Heat at 10°C/min to 300°C Run1->Run2 Ana1 Plot Heat Flow vs. Temperature Run2->Ana1 Ana2 Determine Tm & ΔHfus Ana1->Ana2

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Causality Behind Experimental Choice: TGA is essential for assessing thermal stability and decomposition pathways. It provides quantitative information on mass loss as a function of temperature, which is critical for determining the upper-temperature limit for storage and handling of the API.[20][21] The decomposition of the carboxylic acid group is a key event that can be monitored with this technique.[22][23]

Detailed Experimental Protocol for TGA:
  • Sample Preparation: Accurately weigh a slightly larger amount of sample (e.g., 5-10 mg) into a ceramic or platinum TGA pan. The larger mass ensures that mass loss events are clearly detectable.

  • Instrument Setup: Place the sample pan onto the TGA's sensitive microbalance. Purge the furnace with an inert gas (e.g., nitrogen at 50-100 mL/min) to prevent oxidative decomposition.

  • Thermal Program:

    • Equilibration: Equilibrate the furnace at ambient temperature (e.g., 30 °C).

    • Heating Ramp: Heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature where all decomposition is complete (e.g., 600 °C).

  • Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The onset temperature of a mass loss step indicates the beginning of decomposition. The derivative of this curve (DTG) can be plotted to more clearly identify the temperature of the maximum rate of mass loss.[21]

Visualization: TGA Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis Prep1 Weigh 5-10 mg of Sample Prep2 Place in TGA Pan Prep1->Prep2 Inst1 Load Pan onto Microbalance Prep2->Inst1 Inst2 Purge Furnace with N2 Inst1->Inst2 Run1 Equilibrate at 30°C Inst2->Run1 Run2 Heat at 10°C/min to 600°C Run1->Run2 Ana1 Plot Mass % vs. Temperature Run2->Ana1 Ana2 Determine Onset of Decomposition Ana1->Ana2

Caption: Workflow for Thermogravimetric Analysis (TGA).

Section 4: Synthesis and Conclusion: Integrating Thermodynamics into the Discovery Pipeline

The thermodynamic properties of an indazole carboxylic acid are not isolated data points; they are interconnected indicators of the compound's potential as a drug candidate. A high melting point suggests good solid-state stability, while solubility data informs formulation strategies. Thermal stability analysis defines the compound's operational limits.

By systematically applying the methodologies described herein, research teams can build a robust thermodynamic profile for their lead compounds. This data, when integrated with structural biology and functional assays, creates a powerful, multi-parameter approach to lead optimization. It allows for the selection of candidates with not only high affinity but also a favorable energetic balance and the physicochemical properties required for successful clinical development.

Visualization: The Role of Thermodynamics in Drug Development

Logic_Diagram cluster_props Core Thermodynamic Properties cluster_outcomes Drug Development Outcomes Solubility Solubility Bioavailability Bioavailability Solubility->Bioavailability LeadOpt Lead Optimization Solubility->LeadOpt Stability Thermal Stability (TGA) Formulation Formulation Stability Stability->Formulation Stability->LeadOpt MeltingPoint Melting Point (DSC) MeltingPoint->Formulation MeltingPoint->LeadOpt Enthalpy Binding Enthalpy (ITC) Efficacy Efficacy & Potency Enthalpy->Efficacy Safety Safety & Selectivity Enthalpy->Safety Enthalpy->LeadOpt LeadOpt->Bioavailability LeadOpt->Formulation LeadOpt->Efficacy LeadOpt->Safety

Caption: The influence of thermodynamics on drug development.

References

Methodological & Application

Synthesis protocol for 3-methyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-methyl-1H-indazole-6-carboxylic Acid

Abstract

This application note provides a comprehensive and detailed protocol for the laboratory-scale synthesis of this compound, a crucial heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is based on a classical and robust chemical transformation involving the diazotization of 4-amino-3-methylbenzoic acid followed by intramolecular cyclization. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step procedures, characterization data, and critical safety considerations to ensure a reliable and reproducible outcome.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Molecules containing the indazole nucleus exhibit diverse biological activities, including anti-tumor, anti-inflammatory, and analgesic properties.[3][4] this compound (CAS No. 201286-96-6) is a particularly valuable intermediate, serving as a key precursor for the synthesis of more complex molecules, including kinase inhibitors and other targeted therapeutics.[2][]

The synthesis of substituted indazoles can be approached through various strategies.[6] A common and effective method involves the cyclization of ortho-alkyl-substituted anilines. The protocol detailed herein employs the Jacobson indazole synthesis methodology, which proceeds via the diazotization of an appropriate aminobenzoic acid precursor.[7][8] This method is advantageous due to the ready availability of starting materials and the straightforward nature of the transformation.

This document provides a validated, step-by-step protocol that emphasizes not only the procedural details but also the underlying chemical principles, ensuring that researchers can replicate the synthesis with a high degree of success and safety.

Synthetic Strategy and Mechanism

The synthesis of this compound is achieved in a two-step sequence starting from commercially available 3-methyl-4-nitrobenzoic acid.

  • Reduction: The nitro group of 3-methyl-4-nitrobenzoic acid is selectively reduced to an amine, yielding 4-amino-3-methylbenzoic acid.

  • Diazotization and Cyclization: The resulting aniline derivative undergoes diazotization at low temperature, followed by an intramolecular cyclization to form the stable indazole ring system.

Reaction Mechanism

The key transformation is the conversion of the aromatic amine to the indazole ring. This proceeds via two main stages:

  • Diazotization: In a cold, acidic solution (typically HCl or H₂SO₄), sodium nitrite (NaNO₂) is introduced to generate nitrous acid (HONO) in situ. The nitrous acid reacts with the primary aromatic amine (4-amino-3-methylbenzoic acid) to form a diazonium salt. This is a well-established reaction critical for the synthesis of many aromatic compounds.[9][10]

  • Intramolecular Cyclization: The generated diazonium salt is unstable. The ortho-methyl group provides the necessary carbon atom for the ring closure. The reaction proceeds via an intramolecular electrophilic attack, leading to the formation of the five-membered pyrazole ring fused to the benzene ring, which constitutes the indazole core.[7][8] Subsequent loss of a proton re-aromatizes the system to yield the final product.

The overall transformation is depicted below:

Reaction_Mechanism Fig. 1: Reaction Mechanism for Indazole Formation cluster_0 Step 1: Diazotization cluster_1 Step 2: Intramolecular Cyclization A 4-amino-3-methylbenzoic acid B Diazonium Salt Intermediate A->B NaNO₂, HCl 0-5 °C C Cyclized Intermediate B->C Spontaneous Ring Closure D This compound C->D -H⁺ (Tautomerization)

Caption: Fig. 1: Reaction Mechanism for Indazole Formation

Experimental Protocol

Materials and Equipment
MaterialGradeSupplierCAS No.
3-Methyl-4-nitrobenzoic acid≥98%Sigma-Aldrich3113-71-1
Tin(II) chloride dihydrate (SnCl₂·2H₂O)≥98%Fisher Scientific10025-69-1
Concentrated Hydrochloric Acid (HCl)37%VWR7647-01-0
Sodium Nitrite (NaNO₂)≥99%Sigma-Aldrich7632-00-0
Sodium Hydroxide (NaOH)≥97%VWR1310-73-2
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific141-78-6
Ethanol (EtOH)AnhydrousVWR64-17-5
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR7487-88-9

Equipment: 500 mL and 250 mL round-bottom flasks, magnetic stirrer with hotplate, ice bath, reflux condenser, separatory funnel, Büchner funnel and flask, rotary evaporator, pH paper, standard laboratory glassware.

Synthesis Workflow

Workflow Fig. 2: Experimental Workflow start Start: 3-Methyl-4-nitrobenzoic acid step1 Step 1: Reduction (SnCl₂·2H₂O, HCl, EtOH) Reflux, 4h start->step1 workup1 Workup 1: - Cool - Basify with NaOH - Filter - Acidify filtrate - Collect precipitate step1->workup1 intermediate Intermediate: 4-amino-3-methylbenzoic acid workup1->intermediate step2 Step 2: Diazotization & Cyclization (HCl, H₂O, NaNO₂) 0-5 °C, 1h intermediate->step2 workup2 Workup 2: - Stir at RT - Collect precipitate - Wash with H₂O step2->workup2 purification Purification: Recrystallize from Ethanol/Water workup2->purification product Final Product: This compound purification->product end End product->end

References

Applications of 3-Methyl-1H-indazole-6-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold and the Unique Potential of the 3-Methyl-6-Carboxylic Acid Moiety

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of several FDA-approved drugs.[1][2] The structural rigidity of the indazole core, combined with its capacity for diverse substitutions, allows for the precise orientation of functional groups to interact with various biological targets. This has led to the successful design of potent and selective inhibitors for a range of enzymes and receptors.

Within this important class of compounds, 3-methyl-1H-indazole-6-carboxylic acid stands out as a particularly valuable starting material for drug discovery campaigns. The presence of the carboxylic acid group at the 6-position provides a versatile synthetic handle for the introduction of various pharmacophoric elements through amide bond formation, esterification, or other coupling reactions. The methyl group at the 3-position can also play a crucial role in modulating the compound's physicochemical properties and its interaction with target proteins. This application note will provide an in-depth guide to the applications of this compound in medicinal chemistry, complete with synthetic protocols and methodologies for biological evaluation.

Synthetic Strategies for this compound and Its Derivatives

The efficient synthesis of this compound is a critical first step in its utilization as a medicinal chemistry building block. Several synthetic routes have been reported, often starting from readily available substituted acetophenones.[3]

Protocol 1: Synthesis of this compound

This protocol outlines a common multi-step synthesis of the title compound.

Step 1: Synthesis of 6-methoxy-3-methyl-1H-indazole

  • A solution of 2-fluoro-4-methoxyacetophenone (2.0 g, 12 mmol) in hydrazine (30 mL) is heated at reflux for 48 hours.

  • The reaction mixture is cooled to room temperature, poured into water, and extracted three times with ethyl acetate.

  • The combined organic extracts are concentrated under reduced pressure.

  • The crude product is dissolved in a minimum amount of dichloromethane and filtered to yield 6-methoxy-3-methyl-1H-indazole as a yellow solid.[3]

Step 2: Demethylation to 3-methyl-1H-indazol-6-ol

  • To a solution of 6-methoxy-3-methyl-1H-indazole (620 mg, 3.82 mmol) in dichloromethane (25 mL) at 0°C, a 1M solution of boron tribromide in dichloromethane (17 mL) is added.

  • The mixture is stirred at room temperature overnight.

  • The reaction is carefully quenched by slowly pouring it into an iced saturated aqueous solution of sodium bicarbonate.

  • The phases are separated, and the aqueous phase is extracted three times with ethyl acetate.

  • The combined organic extracts are concentrated, and the crude material is purified by chromatography to afford 3-methyl-1H-indazol-6-ol.[3]

Step 3: Triflation of 3-methyl-1H-indazol-6-ol

  • A solution of 3-methyl-1H-indazol-6-ol (458 mg, 3.1 mmol) in tetrahydrofuran (30 mL) is treated with sodium hydride (60% dispersion in oil).

  • After the initial effervescence subsides, the solution is heated to 50°C for 1 hour.

  • The mixture is cooled to room temperature, and N-phenyltrifluoromethanesulfonimide (2.50 g, 7.0 mmol) is added.

  • The reaction is stirred at room temperature for 2 hours before being poured into water and extracted with ethyl acetate.

  • The combined organic extracts are concentrated and purified by chromatography to yield the triflate intermediate.[3]

Step 4: Carboxylation to this compound

  • A solution of the triflate intermediate (0.61 g, 1.5 mmol) in dimethylformamide (6 mL) is flushed with carbon dioxide for 5 minutes.

  • Palladium acetate (68 mg, 0.30 mmol), 1,1'-bis(diphenylphosphino)ferrocene (167 mg, 0.30 mmol), triethylamine (0.33 g, 3.2 mmol), and methanol (4 mL) are added.

  • The solution is stirred at room temperature overnight under a carbon monoxide atmosphere.

  • The mixture is poured into water and extracted with ethyl acetate.

  • The combined organic extracts are concentrated and purified by chromatography to yield methyl 3-methyl-1H-indazole-6-carboxylate.[3]

  • The methyl ester is then hydrolyzed to the carboxylic acid using a base such as potassium carbonate in a methanol/water mixture, followed by acidification.[3]

Diagram of Synthetic Workflow

SynthesisWorkflow A 2-fluoro-4-methoxyacetophenone B 6-methoxy-3-methyl-1H-indazole A->B Hydrazine C 3-methyl-1H-indazol-6-ol B->C BBr3 D Triflate Intermediate C->D Tf2NPh E Methyl 3-methyl-1H-indazole-6-carboxylate D->E Pd(OAc)2, dppf, CO F This compound E->F Hydrolysis

Caption: Synthetic workflow for this compound.

Application in Cancer Research: Targeting Protein Kinases

A primary application of this compound in medicinal chemistry is as a scaffold for the development of protein kinase inhibitors for cancer therapy.[4] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole core can be elaborated with various substituents to achieve potent and selective inhibition of specific kinases.

Rationale for Targeting Kinases with Indazole Derivatives

The indazole scaffold is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The 6-carboxylic acid group serves as a crucial attachment point for side chains that can extend into other regions of the active site, thereby enhancing potency and selectivity.

Key Kinase Targets for Indazole-Based Inhibitors:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Indazole-based compounds have been developed as potent FGFR inhibitors.[4]

  • Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune cell function, and its aberrant activation is linked to autoimmune diseases and hematological malignancies.[5]

  • Aurora Kinases: These are essential for cell cycle regulation, and their overexpression is common in many tumors.[6]

Diagram of Kinase Inhibition by an Indazole Derivative

KinaseInhibition cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor Indazole-Based Inhibitor Hinge Hinge Region HydrophobicPocket Hydrophobic Pocket SolventFront Solvent Front IndazoleCore Indazole Core IndazoleCore->Hinge H-Bonds MethylGroup 3-Methyl Group MethylGroup->HydrophobicPocket Hydrophobic Interaction SideChain 6-Amide Side Chain SideChain->SolventFront Polar/Hydrophobic Interactions

Caption: General binding mode of an indazole-based kinase inhibitor.

Protocol 2: Synthesis of a Representative Indazole-Based Kinase Inhibitor

This protocol describes the synthesis of an N-aryl amide derivative of this compound, a common motif in kinase inhibitors.

  • To a solution of this compound (1 mmol) in dimethylformamide (10 mL), add 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 mmol) and N,N-diisopropylethylamine (DIPEA) (2 mmol).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the desired aniline (1 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-3-methyl-1H-indazole-6-carboxamide.

Application in Anti-inflammatory Drug Discovery

The indazole scaffold is also prevalent in compounds with anti-inflammatory properties.[7] Derivatives of this compound can be designed to inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

Protocol 3: In Vitro COX Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of synthesized indazole derivatives against COX-1 and COX-2.

  • Enzyme and Substrate Preparation: Prepare solutions of purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare a solution of the substrate, arachidonic acid.

  • Inhibitor Preparation: Dissolve the test compounds (derivatives of this compound) in DMSO to create stock solutions. Prepare serial dilutions to test a range of concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the enzyme solution.

    • Add the test compound or vehicle control (DMSO).

    • Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • Initiate the reaction by adding the arachidonic acid solution.

    • Incubate for a specific duration (e.g., 10 minutes).

    • Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Detection: The product of the COX reaction, prostaglandin E2 (PGE2), can be quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Summary

The following table summarizes hypothetical inhibitory activities of a series of N-substituted 3-methyl-1H-indazole-6-carboxamides against a target kinase.

Compound IDR-Group on AmideKinase IC50 (nM)
IA-1 Phenyl520
IA-2 4-Fluorophenyl250
IA-3 3-Methoxyphenyl180
IA-4 4-(Piperidin-1-yl)phenyl45
IA-5 4-(Morpholin-4-yl)phenyl30

Data is for illustrative purposes only.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block in modern medicinal chemistry. Its synthetic tractability and the proven biological relevance of the indazole scaffold make it an attractive starting point for the development of novel therapeutics. The applications highlighted in this guide, particularly in the fields of oncology and inflammation, represent areas of active research with significant potential for the discovery of new and effective drugs. As our understanding of disease biology continues to grow, the strategic application of privileged scaffolds like this compound will undoubtedly remain a cornerstone of successful drug discovery programs.

References

Application Notes: 3-Methyl-1H-indazole-6-carboxylic Acid as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 3-methyl-1H-indazole-6-carboxylic acid. The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in numerous kinase inhibitors and other therapeutic agents.[1][2] this compound, in particular, offers a robust and versatile platform for the synthesis of complex molecular architectures, featuring two key points for chemical elaboration: the carboxylic acid at the 6-position and the reactive N-H of the pyrazole ring.

This guide moves beyond simple procedural lists, delving into the causality behind methodological choices to empower scientists to adapt and troubleshoot these protocols effectively. Every procedure is designed as a self-validating system, grounded in established chemical principles and supported by authoritative literature.

Compound Profile and Safety Mandates

Before commencing any synthetic work, a thorough understanding of the reagent's properties and safety requirements is paramount.

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 201286-96-6[3]
Molecular Formula C₉H₈N₂O₂[]
Molecular Weight 176.17 g/mol [3][]
Appearance Typically a white to off-white solid[3]
Boiling Point 439.1 °C at 760 mmHg[]
Density 1.422 g/cm³[]
IUPAC Name This compound[]

Adherence to strict safety protocols is non-negotiable. While specific toxicological data for this exact compound is not extensively published, data from structurally related indazole carboxylic acids provides a strong basis for safe handling procedures.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, chemical-resistant gloves (inspect before use), and safety goggles or a face shield.[5][6]

  • Ventilation: Handle the solid powder exclusively in a well-ventilated fume hood to prevent inhalation of dust.[5][8]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and amines, as these may trigger vigorous or hazardous reactions.[5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5][8]

  • Disposal: Dispose of waste materials in accordance with local, regional, and national regulations. Do not allow the chemical to enter the environment.[6][7]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[5]

    • Ingestion: Clean mouth with water and seek medical attention if symptoms occur.[5]

Core Synthetic Transformations and Protocols

This compound is a bifunctional intermediate. The carboxylic acid group is a versatile handle for forming esters and amides, while the indazole N-H bond allows for selective N-alkylation to modulate physicochemical and pharmacological properties.

The following diagram illustrates the primary synthetic pathways originating from this compound, showcasing its role as a central hub for generating diverse derivatives.

G A This compound B Ester Derivatives (e.g., Methyl Ester) A->B  Esterification  (e.g., H₂SO₄, MeOH) C Amide Derivatives A->C  Amide Coupling  (e.g., EDC, HOBt, Amine) D N1-Alkylated Products A->D  N-Alkylation  (e.g., Base, R-X)

Caption: Key synthetic transformations of this compound.

Esterification is often a necessary step to protect the carboxylic acid, improve solubility in organic solvents, or prepare for subsequent reactions like reduction or ammonolysis. The Fischer-Speier method is a classic and effective approach.

Causality and Rationale: This reaction employs a strong acid catalyst (H₂SO₄) to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.[9]

Detailed Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq, e.g., 2.0 g, 11.35 mmol).

  • Reagent Addition: Add methanol (50-100 mL) to dissolve the starting material. Carefully add concentrated sulfuric acid (0.1-0.2 mL) as the catalyst.[9]

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[9]

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Reduce the volume of methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product, methyl 3-methyl-1H-indazole-6-carboxylate, which can be further purified by recrystallization or column chromatography.[9]

The formation of an amide bond is one of the most critical reactions in drug discovery.[10][11] Carbodiimide-mediated coupling is a reliable method that avoids the harsh conditions required for generating acyl chlorides and proceeds at room temperature. The use of additives like 1-hydroxybenzotriazole (HOBt) minimizes side reactions and reduces the risk of racemization if chiral amines are used.[12]

Causality and Rationale: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to rearrangement. HOBt intercepts it to form an active ester, which is more stable but still highly reactive towards the amine nucleophile. This two-step, one-pot process is highly efficient. The byproducts (EDC-urea) are water-soluble, simplifying purification.[10][13][14]

G cluster_0 Activation Phase cluster_1 Coupling Phase A Carboxylic Acid (R-COOH) C O-Acylisourea Intermediate (Highly Reactive) A->C + B EDC B->C E HOBt Active Ester (Stable Intermediate) C->E + H EDC-Urea Byproduct (Water Soluble) C->H D HOBt D->E G Target Amide (R-CO-NHR') E->G + F Primary/Secondary Amine (R'-NH₂) F->G

Caption: Workflow of EDC/HOBt mediated amide bond formation.

Detailed Protocol:

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[14]

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to ensure complete activation of the carboxylic acid.[14]

  • Amine Addition: Add a suitable tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq), followed by the desired primary or secondary amine (1.0-1.1 eq).[14]

  • Reaction: Continue stirring at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water. If DCM was used as the solvent, separate the organic layer. If DMF was used, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Characterization of Derivatives

The identity and purity of all synthesized intermediates and final products must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the appearance of an amide C=O stretch (typically ~1650 cm⁻¹) or an ester C=O stretch (~1735 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This compound is a high-value synthetic intermediate that provides a reliable entry point into a diverse chemical space relevant to drug discovery. Its dual functionality allows for systematic structural modifications at both the C6-position and the N1-position of the indazole core. The protocols detailed herein are robust and grounded in well-established chemical principles, providing researchers with the tools to confidently employ this building block in the synthesis of novel bioactive molecules.

References

Analytical methods for characterization of 3-methyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Comprehensive Characterization of 3-methyl-1H-indazole-6-carboxylic Acid

Abstract

This document provides a detailed guide with integrated protocols for the analytical characterization of this compound (CAS: 201286-96-6), a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure found in numerous pharmacologically active agents, making robust and comprehensive characterization of its derivatives essential for drug discovery, development, and quality control.[1][2] This guide outlines a multi-technique approach, leveraging chromatography and spectroscopy to establish identity, purity, and structural integrity. Methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are presented with detailed, field-tested protocols for immediate application by researchers and drug development professionals.

Introduction and Physicochemical Profile

This compound belongs to the indazole class of aromatic heterocyclic compounds, which are noted for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties.[1][3][4] The presence of both a carboxylic acid and a methyl-substituted pyrazole ring fused to a benzene ring provides a unique chemical architecture for developing targeted therapeutics. Accurate analytical characterization is the cornerstone of ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) or intermediate.

The selection and optimization of analytical methods are directly dictated by the molecule's physicochemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Structure Chemical Structure of this compound
CAS Number 201286-96-6[5][]
Molecular Formula C₉H₈N₂O₂[5][]
Molecular Weight 176.17 g/mol [5][]
IUPAC Name This compound[]
Predicted pKa ~4.5 (Carboxylic Acid), ~1.5 (Indazole N-H)Estimated based on structure
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and Methanol.Estimated based on structure

Integrated Analytical Workflow

A comprehensive characterization relies on the orthogonal application of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a complete and validated profile of the molecule.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Data Integration & Reporting Sample Sample HPLC_UV HPLC-UV (Purity & Quantification) Sample->HPLC_UV Inject LC_MS LC-MS (Mass Confirmation & Impurity ID) Sample->LC_MS Inject NMR NMR Spectroscopy (¹H, ¹³C) (Structure Elucidation) Sample->NMR Dissolve FTIR FTIR Spectroscopy (Functional Group ID) Sample->FTIR Prepare Analysis Integrated Data Analysis HPLC_UV->Analysis LC_MS->Analysis NMR->Analysis FTIR->Analysis Report Certificate of Analysis (CoA) - Identity - Purity - Structure Confirmation Analysis->Report Spectroscopic_Logic cluster_info Information Provided Compound This compound FTIR FTIR (Functional Groups) Compound->FTIR NMR NMR (Connectivity & Skeleton) Compound->NMR MS HRMS (Molecular Formula) Compound->MS FTIR_Info -COOH -N-H -C=C (Aromatic) -C-H (Aromatic/Aliphatic) FTIR->FTIR_Info NMR_Info Proton/Carbon Environment Atom Connectivity (H-H, C-H) Confirms Isomer NMR->NMR_Info MS_Info Exact Mass Elemental Composition C₉H₈N₂O₂ MS->MS_Info

References

Foreword: The Analytical Imperative for 3-Methyl-1H-indazole-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chromatographic Analysis of 3-Methyl-1H-indazole-6-carboxylic Acid

This compound (CAS No. 201286-96-6) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2][] As a key intermediate and structural motif in the synthesis of various bioactive molecules, its purity and concentration must be rigorously controlled.[4][5] This application note provides two robust and validated chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the precise and reliable analysis of this compound.

The methodologies detailed herein are grounded in fundamental chromatographic principles and have been designed to be both accurate and practical for implementation in a quality control or research laboratory setting. We will explore the causality behind each experimental choice, from mobile phase composition to the necessity of chemical derivatization, ensuring a comprehensive understanding for the practicing scientist.

Analyte Physicochemical Properties:

  • Molecular Formula: C₉H₈N₂O₂[1]

  • Molecular Weight: 176.17 g/mol [1]

  • Structure: A bicyclic indazole core with a methyl group at position 3 and a carboxylic acid group at position 6. This structure confers both aromaticity and significant polarity, influencing the choice of analytical techniques.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Principle and Rationale

Reversed-phase HPLC (RP-HPLC) is the premier method for analyzing polar to moderately non-polar compounds. Given the structure of this compound, which contains a polar carboxylic acid group and a moderately polar indazole ring system, RP-HPLC is an ideal choice. The strategy involves using a non-polar stationary phase (C18) and a polar mobile phase.

Causality of Method Design:

  • Column Selection: A C18 (octadecylsilyl) column is selected for its hydrophobic character, which provides effective retention for the aromatic indazole ring through hydrophobic interactions. The use of C18 columns for analyzing indazole derivatives is well-established.[4]

  • Mobile Phase pH Control: The pKa of the carboxylic acid group is critical. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase pH must be controlled. By setting the pH to approximately 3.0, which is well below the typical pKa of a carboxylic acid (~4-5), the analyte will exist predominantly in its neutral, protonated form (-COOH). This prevents ionic repulsion from the stationary phase and suppresses peak tailing.

  • Detector Selection: The fused aromatic ring system of the indazole moiety exhibits strong ultraviolet (UV) absorbance. A photodiode array (PDA) or UV-Vis detector provides excellent sensitivity and selectivity for this chromophore.

Experimental Protocol: HPLC Analysis

1. Equipment and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV-Vis detector.

  • Analytical balance, pH meter, volumetric flasks, and pipettes.

  • HPLC grade Acetonitrile (ACN) and Water.

  • Formic acid (or Orthophosphoric acid) for pH adjustment.

  • This compound reference standard.

  • Syringe filters (0.45 µm, PTFE or nylon).

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard dimension for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to ensure analyte is protonated.
Mobile Phase B Acetonitrile (ACN)Organic modifier to elute the analyte.
Gradient 70% A / 30% B, hold for 10 minIsocratic elution provides stable retention. Adjust ratio as needed for optimal retention time (e.g., 3-7 minutes).
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLStandard volume; can be adjusted based on concentration.
Detector UV at 254 nmWavelength for strong absorbance by the indazole ring.

3. Solution Preparation:

  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix well.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh the sample material, dissolve in the mobile phase to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Workflow Diagram: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_sol Solution Std Reference Standard (Solid) StdSol Standard Solutions (Dilution Series) Std->StdSol Weigh & Dissolve Sample Test Sample (Solid) SampleSol Sample Solution (Dissolve & Filter) Sample->SampleSol Weigh & Dissolve MP Mobile Phase (0.1% FA in H2O/ACN) MP->StdSol MP->SampleSol HPLC HPLC System (C18 Column) StdSol->HPLC Inject SampleSol->HPLC Inject Data Data Acquisition (Chromatogram) HPLC->Data Report Quantification & Reporting Data->Report Integrate & Calibrate

Caption: HPLC analysis workflow from sample preparation to final report.

Part 2: Gas Chromatography (GC) Method

Principle and Rationale

Direct GC analysis of this compound is unfeasible due to its high polarity and low volatility. The presence of active hydrogen atoms in the carboxylic acid (-COOH) and indazole (-NH) groups leads to strong intermolecular hydrogen bonding and thermal instability, causing poor peak shape and potential decomposition in the hot GC injector.

The Solution: Derivatization To overcome these limitations, chemical derivatization is mandatory. The process converts the polar -COOH and -NH groups into less polar, more volatile, and more thermally stable moieties.

Causality of Method Design:

  • Derivatization Agent: Silylation is the most effective and common derivatization technique for compounds with active hydrogens.[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) , often with 1% Trimethylchlorosilane (TMCS) as a catalyst, is the reagent of choice. BSTFA is highly reactive and efficiently converts both the carboxylic acid and the indazole N-H group to their trimethylsilyl (TMS) derivatives.

  • Column Selection: A low-polarity, general-purpose capillary column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is ideal. This phase provides excellent separation of the TMS-derivatized analyte based on boiling points and weak dipole interactions.

  • Detection: A Flame Ionization Detector (FID) offers robust, linear quantitation for carbon-containing compounds. For unequivocal identification, a Mass Spectrometer (MS) is superior, as it provides a characteristic fragmentation pattern for the derivatized molecule.[7]

Experimental Protocol: GC Analysis (with Silylation)

1. Equipment and Materials:

  • GC system with a split/splitless inlet, capillary column, and FID or MS detector.

  • Heating block or oven for derivatization.

  • Autosampler vials with inserts and PTFE-lined caps.

  • BSTFA with 1% TMCS.

  • Anhydrous Pyridine or Acetonitrile (as reaction solvent).

  • This compound reference standard.

  • Anhydrous Sodium Sulfate (for drying, if needed).

2. Derivatization and Sample Preparation Protocol:

  • Drying: Ensure the sample and standard are free of moisture, as water will consume the derivatization reagent. If necessary, dry the material under vacuum.

  • Reaction Setup: Accurately weigh ~1 mg of the standard or sample into a 2 mL autosampler vial.

  • Solvent Addition: Add 200 µL of anhydrous pyridine (or acetonitrile) to dissolve the material.

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block at 70 °C for 30 minutes .

  • Cooling: Remove the vial and allow it to cool to room temperature before GC injection. The sample is now ready for analysis.

3. Chromatographic Conditions:

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µmIndustry-standard column for general-purpose analysis of derivatized compounds.
Carrier Gas Helium or HydrogenInert carrier gas. Maintain constant flow or pressure.
Inlet Temp. 280 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading and ensures sharp peaks.
Injection Vol. 1 µLStandard injection volume.
Oven Program 100 °C (hold 1 min), then 15 °C/min to 300 °C (hold 5 min)Temperature ramp to separate the analyte from solvent and byproducts.
Detector FID at 300 °C or MS (Scan mode 50-550 amu)FID for quantitation, MS for identification.

Workflow Diagram: GC Analysis with Derivatization

GC_Workflow cluster_prep Preparation Sample Dry Standard or Sample Deriv Derivatization (Vial + Heat 70°C) Sample->Deriv Solvent Anhydrous Solvent Solvent->Deriv Reagent BSTFA + 1% TMCS Reagent->Deriv Add Reagents GC GC System (DB-5ms Column) Deriv->GC Inject Cooled Sample Data Data Acquisition (Chromatogram/Spectrum) GC->Data Report Quantification & Reporting Data->Report Integrate & Analyze

Caption: GC analysis workflow, highlighting the critical derivatization step.

Part 3: Method Validation Strategy

To ensure that these analytical procedures are suitable for their intended purpose, validation must be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9][10] The objective of validation is to demonstrate fitness-for-purpose through a series of defined experiments.[10][11]

Key Validation Parameters (per ICH Q2(R2)):

ParameterPurposeTypical Acceptance Criteria (Example)
Specificity To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix, impurities, or degradation products.Peak purity analysis (for HPLC-PDA); Mass spectral confirmation (for GC-MS).
Linearity To verify a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.Typically 80-120% of the target concentration.
Accuracy The closeness of the measured value to the true value. Assessed by spike/recovery studies or analysis of a certified reference material.% Recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.
LOD/LOQ The lowest concentration that can be reliably detected (LOD) and quantified (LOQ) with acceptable accuracy and precision.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).RSD of results should remain within acceptable limits.

References

Comprehensive Structural Characterization of 3-methyl-1H-indazole-6-carboxylic acid by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the structural elucidation of 3-methyl-1H-indazole-6-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. We present optimized protocols for sample preparation and data acquisition using high-resolution Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS). Beyond procedural steps, this note emphasizes the rationale behind experimental choices, from solvent selection to ionization techniques, ensuring robust and reproducible characterization. Predicted spectral data, fragmentation patterns, and workflow diagrams are included to serve as a practical reference for researchers engaged in the synthesis and analysis of indazole derivatives.

Introduction: The Significance of this compound

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. This compound (C₉H₈N₂O₂) is a vital intermediate in the synthesis of novel therapeutics, including kinase inhibitors and other targeted agents.[1][2] Its precise structural confirmation is a critical checkpoint in the drug discovery pipeline, validating synthetic pathways and ensuring the purity of downstream compounds.

This document serves as an authoritative guide to the analytical techniques required for this validation. We will explore the application of NMR spectroscopy to map the molecule's covalent framework and stereochemistry, and mass spectrometry to confirm its molecular weight and probe its structural integrity through fragmentation analysis.

Chemical Structure:

Chemical Structure of this compound

Figure 1. Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is essential for selecting appropriate analytical conditions.

PropertyValueSource
IUPAC Name This compound[]
CAS Number 201286-96-6[][4]
Molecular Formula C₉H₈N₂O₂[][4]
Molecular Weight 176.17 g/mol [][4]
Appearance White to off-white solid[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unambiguous information about the chemical environment of ¹H and ¹³C nuclei. The combination of one-dimensional ¹H and ¹³C NMR experiments allows for a complete assignment of the molecule's structure.[5]

Predicted NMR Spectra

Before any experiment, predicting the spectrum based on the known structure is a crucial validation step. Due to the molecule's structure, we can anticipate a distinct set of signals. There are 5 unique proton environments and 9 unique carbon environments.[6]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

  • Rationale for Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected for its excellent solubilizing power for polar, acidic compounds and its high boiling point. Crucially, it allows for the observation of exchangeable protons, such as the carboxylic acid (-COOH) and indazole N-H protons, which would be lost in solvents like D₂O.[7][8]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (J, Hz)Integration
-COOH~13.0Broad Singlet (br s)N/A1H
N-H~12.5 - 13.5Broad Singlet (br s)N/A1H
H-7~8.10Singlet (s)N/A1H
H-4~7.80Doublet (d)~8.51H
H-5~7.65Doublet (d)~8.51H
-CH₃~2.50Singlet (s)N/A3H

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~168.0
C-3~142.0
C-7a~140.0
C-3a~127.0
C-6~124.0
C-5~121.0
C-4~119.0
C-7~110.0
-CH₃~12.0

Note: Predictions are based on standard chemical shift tables and data from structurally similar indazole derivatives.[9][10][11] Actual values may vary slightly.

Experimental Protocol: NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A 1. Weigh ~5-10 mg of sample B 2. Dissolve in ~0.6 mL DMSO-d6 A->B C 3. Add TMS as internal standard B->C D 4. Transfer to 5 mm NMR tube C->D E 5. Tune and shim spectrometer D->E F 6. Acquire 1H Spectrum (16 scans, 2s relaxation delay) E->F G 7. Acquire 13C Spectrum (1024 scans, proton decoupled) E->G H 8. Apply Fourier Transform F->H G->H I 9. Phase and baseline correction H->I J 10. Calibrate to TMS (0 ppm) I->J K 11. Integrate 1H signals J->K L 12. Assign peaks and report K->L

Caption: Workflow for NMR sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean vial. The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the ¹H NMR spectrum.

  • Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. TMS is chemically inert and its signal is defined as 0.00 ppm, providing a reliable reference for chemical shifts.[7]

  • Transfer: Transfer the solution to a 5 mm NMR tube. Ensure the sample height is adequate for the instrument's detector.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned to the appropriate frequencies for ¹H and ¹³C, and the magnetic field homogeneity must be optimized through a process called shimming to achieve high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the proton spectrum. A typical experiment involves 16-32 scans with a relaxation delay of 1-2 seconds to allow for full magnetization recovery between pulses.

  • ¹³C NMR Acquisition: Acquire the broadband proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay, FID) using a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Calibrate the spectra by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Assign all peaks in both spectra by comparing the experimental data to the predicted values and known chemical shift ranges.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.[12] For a polar molecule like this compound, "soft" ionization techniques are preferred to minimize excessive fragmentation and ensure the observation of the molecular ion.

Rationale for Ionization Method Selection
  • Electrospray Ionization (ESI): ESI is the premier choice for this analyte. It is a soft ionization technique that is highly effective for polar, acidic, and thermally labile molecules.[13][14][15] It generates ions directly from a solution, making it perfectly compatible with Liquid Chromatography (LC). Analysis can be performed in both positive ion mode, to form protonated molecules [M+H]⁺, and negative ion mode, to form deprotonated molecules [M-H]⁻. The carboxylic acid group makes the molecule particularly amenable to negative ion mode detection.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another suitable technique, particularly for semi-volatile and relatively polar compounds.[14][15] It involves vaporizing the sample before ionization, which can be more robust for certain sample matrices.

  • Electron Ionization (EI): EI is a "hard" ionization technique generally unsuited for this molecule.[12][14] The high energy involved would likely cause extensive fragmentation, potentially preventing the detection of the molecular ion, which is crucial for molecular weight confirmation.

Predicted Mass Spectrum (ESI)

Given the molecular weight of 176.17, the following key ions are expected:

Ion ModePredicted IonExact Mass (m/z)Interpretation
Positive [M+H]⁺177.0664Protonated molecular ion
Negative [M-H]⁻175.0508Deprotonated molecular ion

Predicted Fragmentation Pattern:

Analysis of the fragments provides a fingerprint that confirms the structure. Common fragmentation pathways for indazole carboxylic acids include:[16][17]

  • Loss of Water ([M+H - H₂O]⁺): m/z 159.0558

  • Loss of a Carboxyl Group ([M+H - COOH]⁺): m/z 132.0687 (decarboxylated indazole fragment)

  • Loss of CO₂ from the deprotonated ion ([M-H - CO₂]⁻): m/z 131.0609

Experimental Protocol: LC-MS Analysis

MS_Workflow cluster_prep_ms Sample Preparation cluster_lc LC Separation cluster_ms MS Detection A_ms 1. Prepare 1 mg/mL stock in Methanol B_ms 2. Dilute to ~1-10 µg/mL in mobile phase A_ms->B_ms C_ms 3. Filter through 0.22 µm syringe filter B_ms->C_ms D_ms 4. Inject sample (1-5 µL) C_ms->D_ms E_ms 5. Separation on C18 column D_ms->E_ms F_ms 6. Gradient elution (Water/Acetonitrile + 0.1% Formic Acid) E_ms->F_ms G_ms 7. ESI Ionization (Positive & Negative Modes) F_ms->G_ms H_ms 8. Full Scan MS Acquisition (m/z 100-500) G_ms->H_ms I_ms 9. Tandem MS (MS/MS) on m/z 177.1 and 175.1 H_ms->I_ms J_ms 10. Data Analysis I_ms->J_ms

Caption: Workflow for LC-MS sample preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol. Dilute this stock to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • LC Conditions:

    • Column: A standard reverse-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm) is appropriate.

    • Mobile Phase A: Water + 0.1% Formic Acid. The acid is added to improve peak shape and enhance ionization in positive mode.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical gradient would run from 5% B to 95% B over several minutes to elute the compound.

    • Flow Rate: 0.3-0.5 mL/min.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Acquire data in both positive and negative ion modes in separate runs or using fast polarity switching.

    • Scan Range: Set the mass analyzer to scan a range that includes the expected ions (e.g., m/z 100-500).

    • Tandem MS (MS/MS): Perform fragmentation analysis by isolating the precursor ions ([M+H]⁺ and [M-H]⁻) and colliding them with an inert gas (e.g., nitrogen or argon) to generate fragment ions. This confirms the predicted fragmentation patterns.

  • Data Analysis: Extract the mass spectra from the chromatographic peak corresponding to the analyte. Confirm the accurate mass of the molecular ion and identify the key fragment ions from the MS/MS spectrum.

Conclusion

The structural integrity of this compound can be rigorously confirmed through the systematic application of NMR and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the molecular skeleton, while high-resolution LC-MS confirms the elemental composition and provides orthogonal structural verification through fragmentation analysis. The protocols and predictive data outlined in this application note offer a robust and reliable methodology for the characterization of this important synthetic intermediate, ensuring quality and consistency in drug discovery and development workflows.

References

The Indazole Scaffold: A Privileged Motif in Kinase Inhibitor Drug Discovery - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The indazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous kinase inhibitors that have demonstrated significant therapeutic potential, particularly in oncology.[1][2] Its unique physicochemical properties and ability to form key interactions within the ATP-binding pocket of various kinases make it a versatile and highly sought-after heterocyclic motif in drug design. This comprehensive guide provides an in-depth exploration of the role of indazole derivatives in kinase inhibitor discovery. We will delve into their mechanism of action, highlight key kinase targets, and provide detailed, field-proven protocols for their synthesis, biochemical and cellular characterization, and pharmacokinetic profiling. This document is intended to serve as a valuable resource for researchers aiming to design, synthesize, and evaluate novel indazole-based kinase inhibitors.

The Indazole Moiety: A Cornerstone of Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, has emerged as a critical component in the development of targeted kinase inhibitors.[1][2][3] Several FDA-approved drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Niraparib (PARP inhibitor, though not a kinase inhibitor, it highlights the versatility of the scaffold), feature the indazole core, underscoring its clinical significance.[1][4]

The success of the indazole scaffold can be attributed to several key features:

  • Hydrogen Bonding: The pyrazole portion of the indazole ring can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with the hinge region of the kinase ATP-binding site. This region is a highly conserved structural element across the kinome, providing a strong anchoring point for inhibitors.

  • Structural Rigidity and Planarity: The rigid and planar nature of the indazole ring system helps to pre-organize the molecule for optimal binding, reducing the entropic penalty upon interaction with the target kinase.

  • Vectors for Synthetic Elaboration: The indazole core provides multiple positions for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. Substitutions at various positions can be directed towards different regions of the ATP-binding pocket, enabling the optimization of interactions with both conserved and unique residues.[5]

Mechanism of Action: Targeting the Kinase ATP-Binding Site

The majority of indazole-based kinase inhibitors are ATP-competitive, meaning they bind to the active site of the kinase and prevent the binding of ATP, the phosphate donor for the phosphorylation reaction.[6] This inhibition blocks the downstream signaling cascades that are often dysregulated in diseases like cancer.

The indazole core typically orients itself within the ATP-binding pocket to form one or more hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues. The substituents on the indazole ring then extend into adjacent hydrophobic pockets and solvent-exposed regions, contributing to the inhibitor's overall affinity and selectivity.

Figure 1: General binding mode of an indazole-based kinase inhibitor.

Key Kinase Targets for Indazole Derivatives

The versatility of the indazole scaffold has enabled the development of inhibitors targeting a wide range of kinases implicated in cancer and other diseases.

Kinase Target FamilySpecific ExamplesTherapeutic RelevanceRepresentative Indazole Inhibitors
Tyrosine Kinases VEGFR, PDGFR, FGFR, c-Kit, FLT3, AXLAngiogenesis, cell proliferation, survivalAxitinib, Pazopanib, Linifanib[1]
Serine/Threonine Kinases Aurora Kinases, Polo-like Kinases (PLK), PI3K/Akt/mTOR pathway components, MAPKsCell cycle control, proliferation, survivalDanusertib (Aurora), CFI-400945 (PLK4)[7]

Application Protocols

This section provides detailed, step-by-step protocols for the synthesis and evaluation of indazole-based kinase inhibitors.

Synthesis of a Representative 3-Amino-1H-Indazole Derivative

The 3-amino-1H-indazole moiety is a common starting point for the synthesis of many kinase inhibitors. The following protocol describes a general method for the acylation of a 3-amino-indazole core, a key step in building more complex inhibitors.[1][5]

Start Start: 3-Amino-1H-Indazole Derivative Step1 Dissolve in Anhydrous Solvent (e.g., DMF or THF) Start->Step1 Step2 Add Base (e.g., Pyridine or DIEA) Step1->Step2 Step3 Cool to 0°C Step2->Step3 Step4 Add Acyl Chloride or Carboxylic Acid + Coupling Agent (e.g., HATU) Step3->Step4 Step5 Stir at Room Temperature Step4->Step5 Step6 Reaction Quench (e.g., add water) Step5->Step6 Step7 Extraction with Organic Solvent Step6->Step7 Step8 Purification (e.g., Column Chromatography) Step7->Step8 End Final Product: Acylated Indazole Derivative Step8->End

Figure 2: General workflow for the acylation of a 3-amino-indazole.

Protocol: Acylation of 3-Amino-1H-Indazole

Materials:

  • 3-Amino-1H-indazole derivative (e.g., 4-iodo-1H-indazol-3-amine)

  • Acyl chloride (e.g., benzoyl chloride) or Carboxylic acid and a coupling agent (e.g., HATU)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Base (e.g., Pyridine or N,N-Diisopropylethylamine (DIEA))

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 3-amino-1H-indazole derivative (1.0 eq) in anhydrous DMF at 0 °C, add the base (1.2 eq).

  • Slowly add the acyl chloride (1.1 eq) to the reaction mixture. If using a carboxylic acid, pre-mix the carboxylic acid (1.1 eq) and coupling agent (1.2 eq) in DMF before adding to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired acylated indazole derivative.[8][9]

Biochemical Kinase Inhibition Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound against a purified kinase. Two widely used and robust methods are the LanthaScreen™ Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay.

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a test compound to the kinase of interest.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor™ 647-labeled tracer binds to the ATP pocket. When both are bound, FRET occurs. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

Materials:

  • Kinase of interest (e.g., PLK4)

  • Eu-labeled anti-tag antibody (specific to the kinase's tag)

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test indazole derivative

  • Kinase buffer

  • 384-well microplate

  • TR-FRET capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute this series in kinase buffer to achieve the final desired concentrations.

  • Assay Plate Preparation: Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-labeled antibody in kinase buffer. Add 5 µL of this mixture to each well.

  • Tracer Addition: Prepare the Alexa Fluor™ 647-labeled tracer in kinase buffer. Add 5 µL of this mixture to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting:

  • Low Assay Window: Ensure the correct tracer and antibody concentrations are used. Optimize the kinase concentration.

  • High Variability: Ensure accurate and consistent pipetting, especially for small volumes. Mix all solutions thoroughly.

This luminescence-based assay measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Principle: After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Protocol: ADP-Glo™ Kinase Assay

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test indazole derivative

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Kinase reaction buffer

  • 384-well white microplate

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and varying concentrations of the test compound in kinase reaction buffer. The final volume is typically 5 µL. Incubate at room temperature for the desired time (e.g., 1 hour).

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1][5][10]

Troubleshooting:

  • High Background Luminescence: Check for ATP contamination in reagents. Ensure the ATP depletion step is sufficient.

  • Low Signal: The kinase may be inactive, or the substrate concentration may be too low. Verify the activity of the kinase and optimize substrate and ATP concentrations.[11][12][13][14]

Cell-Based Kinase Inhibition Assays

Cell-based assays are crucial for evaluating the efficacy of an inhibitor in a more physiologically relevant context.

Protocol: Western Blot Analysis of Downstream Signaling

This protocol assesses the ability of an indazole derivative to inhibit a specific kinase signaling pathway within cells by measuring the phosphorylation status of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Test indazole derivative (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phospho-specific for the downstream substrate)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

  • SDS-PAGE gels, transfer membranes, and Western blotting apparatus

Procedure:

  • Cell Culture and Treatment: Plate cells and allow them to attach overnight. Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for the desired duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-S6K) overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the intensity of the phosphorylated protein band to the total protein band to determine the extent of inhibition.

Troubleshooting:

  • No or Weak Signal: Ensure the primary antibody is specific and used at the correct dilution. Check the transfer efficiency.

  • High Background: Optimize the blocking conditions and antibody concentrations. Ensure thorough washing steps.[15][16][17][18][19]

In Vitro ADME and In Vivo Pharmacokinetic Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) properties is critical for the successful development of a drug candidate.

A standard panel of in vitro ADME assays should be performed to assess the drug-like properties of the indazole derivatives.

AssayPurposeGeneral Method
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes.Incubate the compound with liver microsomes and measure the decrease in compound concentration over time by LC-MS/MS.
Plasma Protein Binding To determine the fraction of the compound bound to plasma proteins.Equilibrium dialysis or ultrafiltration.
CYP Inhibition To evaluate the potential for drug-drug interactions.Incubate the compound with specific CYP isoforms and measure the inhibition of the metabolism of a known substrate.
Permeability To predict intestinal absorption.Caco-2 or PAMPA assays.

Challenges and Considerations:

  • In Vitro-In Vivo Correlation: While informative, in vitro ADME data may not always perfectly predict in vivo behavior.[20]

  • Metabolite Identification: Identifying the major metabolites can provide insights into potential safety liabilities and guide further chemical optimization.

This protocol provides a general framework for a preliminary PK study in mice.

Protocol: Single-Dose Pharmacokinetic Study in Mice

Materials:

  • Test indazole derivative

  • Appropriate vehicle for dosing (e.g., a solution for oral gavage or intravenous injection)

  • Male or female mice (e.g., C57BL/6 or BALB/c)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • LC-MS/MS for bioanalysis

Procedure:

  • Dosing: Administer a single dose of the test compound to a group of mice via the desired route (e.g., 10 mg/kg oral gavage).

  • Blood Sampling: Collect blood samples from a subset of mice at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time profile and calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).

Common Pitfalls:

  • Poor Formulation: The compound's solubility and stability in the dosing vehicle can significantly impact its absorption.

  • Interspecies Differences: Pharmacokinetic parameters can vary significantly between species.

Conclusion

The indazole scaffold continues to be a highly valuable and versatile platform for the design of novel kinase inhibitors. Its favorable binding properties and synthetic tractability have led to the development of numerous successful clinical candidates and approved drugs. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to synthesize, characterize, and optimize new indazole-based kinase inhibitors. By combining rational drug design with robust biochemical, cellular, and in vivo evaluation, the full therapeutic potential of this privileged scaffold can continue to be explored and exploited in the quest for new and effective medicines.

References

Application Notes & Protocols: Strategic Amide Coupling of 1H-Indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indazole-3-Carboxamides

The indazole scaffold is a privileged bicyclic heterocycle integral to numerous pharmacologically active compounds. Amides derived from 1H-indazole-3-carboxylic acid, in particular, are cornerstone intermediates in the synthesis of therapeutics targeting a wide range of biological pathways. The amide bond, while one of the most common linkages in medicinal chemistry, presents unique challenges when one of the coupling partners is an electron-deficient heterocyclic system like indazole-3-carboxylic acid.[1][2]

Direct condensation of the carboxylic acid with an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[3][4] Therefore, successful synthesis relies on the activation of the carboxylic acid via a coupling reagent to facilitate nucleophilic attack by the amine.[1][3] This guide provides a detailed examination of robust and field-proven protocols for the amide coupling of 1H-indazole-3-carboxylic acid, focusing on mechanistic rationale, practical execution, and troubleshooting strategies to empower researchers in drug discovery and development.

The Challenge: Understanding the Substrate

The successful amidation of 1H-indazole-3-carboxylic acid requires an appreciation of its distinct chemical properties:

  • Electronic Nature: The indazole ring system is electron-deficient. This can decrease the nucleophilicity of the carboxylate anion, potentially slowing its initial reaction with the coupling reagent.

  • Potential for Side Reactions: The presence of two nitrogen atoms in the indazole ring (N1 and N2) introduces potential sites for unwanted side reactions, although C3-carboxylation directs reactivity appropriately in most standard protocols.

  • Solubility: The starting carboxylic acid can have limited solubility in common organic solvents, necessitating the use of polar aprotic solvents like N,N-Dimethylformamide (DMF).[5][6]

Choosing the right coupling strategy is therefore not merely a matter of routine but a critical decision to mitigate these challenges and ensure high-yield, high-purity synthesis.

Strategic Overview of Coupling Reagents

Amide coupling reactions universally proceed through a two-step mechanism: activation of the carboxylic acid to form a highly reactive intermediate, followed by nucleophilic substitution by the amine.[1] The choice of activating reagent is the most critical variable. The principal classes are carbodiimides, uronium/aminium salts, and phosphonium salts.

Workflow: General Amide Coupling Procedure

The following diagram illustrates the typical laboratory workflow for the amide coupling of 1H-indazole-3-carboxylic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Indazole-3- carboxylic Acid in Solvent (e.g., DMF) prep_reagents Add Coupling Reagent & Additive (if any) prep_acid->prep_reagents Step 1: Activation prep_base Add Base (e.g., DIPEA) prep_reagents->prep_base Step 1: Activation activation Stir for Pre-activation (15-30 min) prep_base->activation Step 1: Activation add_amine Add Amine activation->add_amine Step 2: Coupling stir Stir at RT (1-12 h) add_amine->stir Step 2: Coupling quench Quench & Dilute (e.g., with EtOAc) stir->quench Step 3: Isolation wash Aqueous Washes (Acid, Base, Brine) quench->wash Step 3: Isolation purify Dry, Concentrate & Purify (Chromatography) wash->purify Step 3: Isolation

Caption: General experimental workflow for amide coupling.

Recommended Protocols & Mechanistic Insights

While numerous reagents exist, two protocols are highlighted here for their reliability and efficiency with the indazole-3-carboxylic acid substrate: the cost-effective carbodiimide method (EDC/HOBt) and the high-efficiency uronium salt method (HATU).

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This is a widely used, robust, and economical method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, simplifying purification as the resulting urea byproduct can be removed with aqueous washes.[3] The addition of 1-Hydroxybenzotriazole (HOBt) is critical; it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to an HOBt-ester. This new intermediate is less prone to racemization and side reactions, and its reaction with the amine is often more efficient.[7][8]

Mechanism of Action (EDC/HOBt)

The carboxylic acid attacks EDC to form a highly reactive O-acylisourea. HOBt rapidly intercepts this unstable intermediate to form an active HOBt ester, which is then readily attacked by the amine to furnish the amide product, regenerating HOBt in a catalytic cycle.[8][9][10]

Detailed Step-by-Step Protocol:

  • To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv).[6]

  • Add a non-nucleophilic base, such as triethylamine (TEA) (3.0 equiv) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equiv).[6]

  • Stir the reaction mixture at room temperature for 15-30 minutes to allow for pre-activation (formation of the HOBt ester).

  • Add the desired amine (1.0-1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and finally with brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: High-Efficiency Coupling using HATU

For challenging couplings, including those with sterically hindered amines or electron-poor substrates, uronium/aminium reagents like HATU are superior.[5][11] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on the additive HOAt (1-hydroxy-7-azabenzotriazole). HOAt-esters are significantly more reactive than their HOBt counterparts, leading to faster reaction times and higher yields, especially in difficult cases.[12]

Mechanism of Action (HATU)

The carboxylate, formed by deprotonation with a base, attacks the HATU reagent to form a highly reactive OAt-active ester, releasing tetramethylurea.[12] This active ester is then efficiently converted to the final amide upon reaction with the amine.

G RCOOH Indazole-3-COOH RCOO Indazole-3-COO⁻ RCOOH->RCOO Deprotonation ActiveEster OAt-Active Ester HATU HATU Base Base (DIPEA) Amide Product Amide ActiveEster->Amide Aminolysis Byproduct Tetramethylurea ActiveEster->Byproduct Amine R'NH₂ Amine->ActiveEster

Caption: Simplified HATU activation mechanism.

Detailed Step-by-Step Protocol:

  • Dissolve 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Add HATU (1.1-1.2 equiv) to the solution.[4]

  • Add DIPEA (2.0-3.0 equiv). Using DIPEA is strongly recommended as it is non-nucleophilic and sterically hindered, minimizing potential side reactions.[5]

  • Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the active ester.

  • Add the amine (1.0-1.2 equiv) to the pre-activated mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC couplings. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer with 5% aqueous LiCl (highly effective for removing DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary & Reagent Comparison

The selection of a coupling reagent should be based on the reactivity of the amine, cost considerations, and the desired reaction efficiency.

Reagent SystemClassAdditiveBaseKey AdvantagesPotential Issues
EDC / HOBt CarbodiimideHOBtTEA, DIPEACost-effective; water-soluble urea byproduct simplifies work-up.[3][7]Slower reaction times; may be less effective for hindered substrates or electron-poor amines.[13]
HATU Uronium Salt(Internal HOAt)DIPEAHigh efficiency and fast reaction rates, excellent for difficult couplings.[5][11]Higher cost; reagent can be moisture-sensitive.
HBTU / TBTU Uronium Salt(Internal HOBt)DIPEAVery effective and widely used; generally good yields.[5]Less reactive than HATU; potential for guanidinium side product if excess reagent is used.[11]
PyBOP Phosphonium Salt(Internal HOBt)DIPEAExcellent reagent, avoids formation of guanidinium byproducts.[5]Byproduct (HMPA) is a suspected carcinogen, requiring careful handling.

Troubleshooting & Optimization

  • No Reaction or Sluggish Conversion: If LC-MS analysis shows the formation of the activated ester but no product, the amine is likely unreactive.[14] In this case, switching from EDC/HOBt to the more potent HATU is the primary solution.[5][11] Gentle heating (40-50 °C) can also be beneficial, as demonstrated in some scale-up procedures.[15]

  • Choice of Solvent: DMF is the most common solvent due to its excellent solvating power.[5][6] Dichloromethane (DCM) is a viable alternative if all components are soluble, as it simplifies removal during work-up.[5]

  • Choice of Base: DIPEA is generally superior to TEA for these couplings. Its steric bulk makes it less nucleophilic, preventing it from competing with the desired amine in reacting with the activated ester.[5]

  • Last Resort - Acid Chlorides: For extremely unreactive systems, conversion of the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride can be attempted. This method is harsh and may not be compatible with sensitive functional groups, often leading to side reactions and lower yields.[4][14] It should be considered only after standard coupling protocols have failed.

Conclusion

The synthesis of amides from 1H-indazole-3-carboxylic acid is a critical transformation in medicinal chemistry. While the substrate presents moderate challenges due to its electronic properties, high yields can be reliably achieved through the judicious selection of coupling reagents and reaction conditions. For routine syntheses, the EDC/HOBt protocol offers a balance of cost and effectiveness. For more challenging substrates, hindered amines, or when reaction speed is paramount, HATU is the reagent of choice, consistently delivering superior results. By understanding the mechanistic principles behind these protocols, researchers can effectively troubleshoot and optimize their synthetic routes to accelerate drug discovery efforts.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Methyl-1H-indazole-6-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-methyl-1H-indazole-6-carboxylic acid (CAS 201286-96-6). This guide is designed for researchers, chemists, and process development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve the overall yield and purity of this valuable building block. As a key intermediate in the development of various pharmacologically active molecules, a robust and reproducible synthesis is paramount.

This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.

Overview of a Common Synthetic Strategy

A prevalent and effective strategy for synthesizing this compound involves a multi-step sequence starting from a substituted acetophenone. This approach allows for the early introduction of the C3-methyl group and builds the indazole core, followed by functional group manipulations to install the C6-carboxylic acid.

Synthesis_Workflow cluster_0 Stage 1: Indazole Core Formation cluster_1 Stage 2: Carboxylic Acid Installation cluster_2 Stage 3: Final Hydrolysis A Substituted Acetophenone (e.g., 4-Bromo-2-fluoroacetophenone) B Hydrazone Formation (with Hydrazine) A->B Hydrazine Hydrate C Intramolecular Cyclization (e.g., SNAr or Cu-mediated) B->C Heat / Base D 6-Bromo-3-methyl-1H-indazole C->D Intermediate Product E Intermediate Ester Formation (e.g., Pd-catalyzed Carbonylation) D->E CO, MeOH, Pd Catalyst F Methyl 3-methyl-1H-indazole- 6-carboxylate E->F Ester Intermediate G Saponification (Base Hydrolysis) F->G Base (e.g., K2CO3, NaOH) MeOH/H2O H Acidic Workup & Purification G->H Acid (e.g., HCl, KHSO4) I Final Product: 3-Methyl-1H-indazole- 6-carboxylic acid H->I

Caption: A common synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section addresses specific experimental challenges in a question-and-answer format.

Section 1: Indazole Core Formation

Q1: My yield for the cyclization of the aryl hydrazone to the 3-methyl-indazole is consistently low (<40%). What are the primary causes and how can I improve it?

A1: This is a critical step where several factors can compromise the yield. The main culprits are often incomplete reaction, formation of stable side products, or harsh reaction conditions leading to degradation.

  • Probable Cause 1: Inefficient Cyclization Conditions. The energy barrier for the intramolecular cyclization (often a nucleophilic aromatic substitution or Ullmann-type reaction) may not be overcome.[1]

    • Solution: Increase the reaction temperature. Reactions in solvents like DMF or DMSO can often be heated to 100-150 °C. However, monitor for decomposition. Using a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can facilitate the cyclization by deprotonating the appropriate nitrogen, enhancing its nucleophilicity.[1] For less activated aromatic systems, a copper catalyst (e.g., CuBr, CuI) can be essential to promote an intramolecular Ullmann-type coupling.[1]

  • Probable Cause 2: Side Reactions. The precursor hydrazone can participate in undesired reactions. For instance, instead of cyclizing, it might undergo dimerization or oxidation. The presence of an ortho-leaving group (like fluorine or chlorine) is crucial for an efficient SNAr-type cyclization.[2]

    • Solution: Ensure your starting material is appropriately substituted. A 2-fluoro or 2-chloro substituent on the phenyl ring of the acetophenone is highly effective. Additionally, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.

  • Probable Cause 3: Use of Polyphosphoric Acid (PPA). While PPA is a classic reagent for Fischer indole and indazole syntheses, it can lead to charring and the elimination of desired functional groups if not used carefully.[3]

    • Solution: If using PPA, ensure strict temperature control. Often, a temperature range of 80-120 °C is sufficient. Consider alternative, milder methods if PPA proves too harsh for your specific substrate.

Section 2: Installation of the Carboxylic Acid Group

Q2: I am attempting a palladium-catalyzed carbonylation of 6-bromo-3-methyl-1H-indazole to form the methyl ester, but the reaction is sluggish and gives a low yield. How can I optimize this?

A2: Palladium-catalyzed carbonylations are powerful but sensitive to several parameters. A sluggish reaction points towards catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.

  • Probable Cause 1: Catalyst and Ligand Choice. Not all palladium catalysts are equal for this transformation. The ligand plays a critical role in the stability and activity of the catalytic cycle.

    • Solution: Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) is an excellent and robust catalyst for these types of couplings on heterocyclic systems.[4] If you are using a simpler catalyst like Pd(OAc)₂, the addition of a suitable phosphine ligand like dppf is essential. The choice of ligand can significantly influence the rate of reductive elimination, which is often the rate-limiting step.

  • Probable Cause 2: Suboptimal Base and Solvent. The base is not just an acid scavenger; it influences the catalytic cycle. The solvent must solubilize all components and be stable at the reaction temperature.

    • Solution: Triethylamine (TEA) is a common and effective base.[4] For the solvent, a polar aprotic solvent like DMF is typically used. Ensure the solvent is anhydrous, as water can interfere with the reaction. The reaction setup should include a carbon monoxide (CO) source, either from a cylinder (balloon pressure is often sufficient) or a CO-generating reagent.

  • Probable Cause 3: Nitrogen Protection. The N-H of the indazole can sometimes coordinate to the palladium center, inhibiting catalysis.

    • Solution: While many couplings work on the unprotected indazole, protecting the N1 position can lead to cleaner and more efficient reactions. A trifluoromethylsulfonyl (Tf) group has been used effectively for this purpose, as it is stable to the coupling conditions and can be removed during the subsequent hydrolysis step.[4]

Optimized Carbonylation Conditions

ParameterRecommended ConditionRationale
Catalyst Pd(dppf)Cl₂ (5-10 mol%)Robust, high-activity catalyst for cross-coupling on heterocycles.[5]
Ligand dppf (if using Pd(OAc)₂)Promotes efficient oxidative addition and reductive elimination.
Solvent Anhydrous DMFGood solubility for reactants and stable at high temperatures.
Base Triethylamine (TEA, ~2.2 eq.)Effective acid scavenger that generally does not interfere with catalysis.
CO Source CO gas (balloon or 1 atm)Reactant for carbonyl insertion.
Additives Methanol (as nucleophile)Traps the acyl-palladium intermediate to form the methyl ester.
Temperature 80-100 °CProvides sufficient thermal energy without significant degradation.
Section 3: Final Ester Hydrolysis

Q3: The final saponification of my methyl 3-methyl-1H-indazole-6-carboxylate is incomplete, or I see signs of product degradation. What is the most reliable method?

A3: Ester hydrolysis, or saponification, is a standard transformation, but its success with heterocyclic systems depends on finding a balance between complete conversion and preventing side reactions.[6]

  • Probable Cause 1: Insufficient Base or Reaction Time. The hydrolysis is a bimolecular reaction; insufficient base or time will lead to incomplete conversion.

    • Solution: Use a stoichiometric excess of base. 3-4 equivalents of a base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are typical.[4] Monitor the reaction by TLC or LC-MS until the starting ester is fully consumed. Heating the reaction to reflux is standard practice to increase the rate.[7]

  • Probable Cause 2: Poor Solubility. If the ester has poor solubility in the reaction medium, the reaction will be slow.

    • Solution: A mixed solvent system is highly effective. A 3:1 mixture of Methanol/Water or THF/Water provides a medium that can dissolve both the relatively nonpolar ester and the ionic hydroxide or carbonate base.[4]

  • Probable Cause 3: Degradation under Harsh Basic Conditions. While indazoles are generally stable, prolonged exposure to strong, hot alkali can sometimes lead to decomposition.

    • Solution: If you suspect degradation, consider using a milder base like lithium hydroxide (LiOH) at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for a longer period.

  • Probable Cause 4: Inefficient Acidic Workup. The product is the carboxylic acid, but after saponification, it exists as its carboxylate salt. Proper acidification is required to precipitate the final product.

    • Solution: After the reaction is complete, cool the mixture and remove the organic solvent (e.g., methanol) under reduced pressure. Dilute the remaining aqueous solution with water and then carefully acidify with an acid like 1M HCl or aqueous KHSO₄ until the pH is around 3-4.[4] The product should precipitate as a solid. Cooling the mixture in an ice bath will maximize precipitation before filtration.

Troubleshooting_Hydrolysis Start Saponification Yield is Low Check_TLC Does TLC/LC-MS show remaining starting material? Start->Check_TLC Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn Yes Side_Products Are there significant side products/streaking? Check_TLC->Side_Products No Solution_1 Increase base (3-4 eq). Increase reaction time/temp. Use co-solvent (MeOH/H2O). Incomplete_Rxn->Solution_1 Degradation Potential Degradation Side_Products->Degradation Yes End High Yield Achieved Side_Products->End No, workup issue? Solution_2 Use milder base (LiOH). Lower temperature. Run under inert atmosphere. Degradation->Solution_2 Solution_1->End Solution_2->End

Caption: Troubleshooting logic for the final saponification step.

Detailed Experimental Protocols

Protocol 1: Saponification of Methyl 3-methyl-1H-indazole-6-carboxylate

This protocol describes the final hydrolysis step to yield the target carboxylic acid.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-methyl-1H-indazole-6-carboxylate (1.0 eq).

  • Reagents: Add methanol (MeOH) and water in a 3:1 ratio by volume (e.g., 15 mL MeOH and 5 mL H₂O for every 1 gram of ester).

  • Base Addition: Add potassium carbonate (K₂CO₃, 4.0 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 70-80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate).

  • Workup (Part 1): Once the reaction is complete, cool the flask to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Workup (Part 2): Dilute the remaining aqueous solution with deionized water. Slowly add 1M aqueous potassium bisulfate (KHSO₄) or 1M HCl with stirring until the pH of the solution is between 3 and 4. A white precipitate should form.[4]

  • Isolation: Cool the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold deionized water and then a small amount of a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the solid in a vacuum oven to yield this compound as a white to off-white solid. An expected yield for this step is typically in the 80-95% range.[4]

References

Troubleshooting common side reactions in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. Indazoles are a cornerstone of modern drug discovery, forming the core of numerous approved drugs, including the anti-inflammatory agent Bendazac and the tyrosine kinase inhibitor Pazopanib.[1]

However, the synthesis of these valuable compounds is often plagued by challenges, most notably the formation of side products and isomers that can complicate purification and reduce yields. This guide moves beyond simple protocols to explain the mechanistic origins of these common issues, providing you with the expert insights needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs): Troubleshooting Guide

This section addresses the most common challenges encountered during indazole synthesis in a practical question-and-answer format.

Category 1: Isomerism & Regioselectivity

Question 1: My N-alkylation/N-arylation reaction yields a mixture of 1- and 2-substituted indazoles. How can I control the regioselectivity?

Answer: This is the most frequent challenge in indazole functionalization. The indazole anion is an ambident nucleophile, meaning the negative charge is delocalized across both N-1 and N-2, leading to competitive reactions. The formation of a mixture of 1- and 2-alkylindazoles is a well-documented outcome.[2] The final product ratio is a delicate balance of thermodynamics, kinetics, and steric effects.

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more stable than the 2H form.[3] Reactions run under thermodynamic equilibrium (higher temperatures, longer reaction times, weaker bases) tend to favor the more stable N-1 substituted product. Conversely, kinetically controlled conditions (low temperature, strong non-coordinating bases) can sometimes favor the N-2 product, which may form faster.

  • Causality of Reagent Choice:

    • Base & Counter-ion: The choice of base is critical. Strong, bulky bases like potassium tert-butoxide (KOtBu) can sterically hinder approach at N-1, favoring N-2 substitution. Softer bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) often favor N-1 substitution, as the larger, softer cation (Cs⁺) coordinates preferentially with the N-1 position.

    • Solvent: Polar aprotic solvents like DMF or DMSO can solvate the cation, leading to a "freer" anion and often a mixture of products. Less polar solvents like dioxane or toluene may favor N-1 substitution by promoting ion-pairing.

    • Electrophile: Bulky electrophiles will preferentially react at the less sterically hindered N-1 position.

Troubleshooting Workflow: Improving N-Alkylation Regioselectivity

G cluster_n1 Strategies for N-1 Selectivity cluster_n2 Strategies for N-2 Selectivity start Problem: Mixture of N-1/N-2 Isomers fav_n1 Goal: Favor N-1 Isomer start->fav_n1 fav_n2 Goal: Favor N-2 Isomer start->fav_n2 n1_base Use weaker, coordinating bases (e.g., Cs₂CO₃, K₂CO₃) fav_n1->n1_base n2_base Use strong, non-coordinating bases (e.g., NaH, KOtBu) fav_n2->n2_base n1_solvent Use less polar solvents (e.g., Dioxane, Toluene) n1_base->n1_solvent n1_temp Employ higher temperatures (Thermodynamic Control) n1_solvent->n1_temp n2_solvent Use polar aprotic solvents (e.g., DMF) n2_base->n2_solvent n2_temp Run at low temperatures (Kinetic Control) n2_solvent->n2_temp G cluster_activation Activation Method start 1H-Indazole protect Step 1: Protect N-1 Position (e.g., Boc, SEM) start->protect activate Step 2: Activate C-3 Position protect->activate metalation Directed Metalation: - n-BuLi or TMP₂Zn - Transmetalation (e.g., ZnCl₂) activate->metalation pd_cat Pd-Catalyzed C-H Activation: - Pd(OAc)₂ / Ligand - Aryl Halide activate->pd_cat couple Step 3: Introduce Functional Group deprotect Step 4: Deprotect N-1 (if needed) couple->deprotect product C-3 Functionalized Indazole deprotect->product metalation->couple pd_cat->couple

References

Technical Support Center: Purification of 3-methyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth strategies and troubleshooting advice for the purification of crude 3-methyl-1H-indazole-6-carboxylic acid. The content is structured in a question-and-answer format to directly address common challenges encountered in the laboratory.

Compound Profile

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₈N₂O₂[]
Molecular Weight 176.17 g/mol []
Appearance Typically a white to off-white solid[2]
CAS Number 201286-96-6[]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities can include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be precursors like substituted acetophenones or hydrazines.[2]

  • Reaction Byproducts: Side-products from the cyclization or other reaction steps. A significant challenge in indazole chemistry is the potential formation of regioisomers (e.g., N-1 vs. N-2 alkylated derivatives if such steps are involved), which can be difficult to separate.[3][4]

  • Residual Solvents: Solvents used in the reaction or initial workup, such as ethyl acetate (EtOAc), dichloromethane (DCM), or dimethylformamide (DMF).

  • Inorganic Salts: Salts generated during the reaction or workup, such as sodium sulfate or magnesium sulfate from drying steps, or salts from base- or acid-mediated reactions.[5]

Q2: What is the best initial approach for purifying this compound?

A2: For a carboxylic acid like this compound, an acid-base extraction is an excellent first-line strategy.[5] This technique specifically leverages the acidic proton of the carboxyl group to separate it from neutral or basic impurities. It is highly effective for bulk purification before proceeding to finer methods like recrystallization or chromatography.

The fundamental principle is that the neutral carboxylic acid is poorly soluble in water, but its deprotonated salt form is highly soluble in aqueous solutions.[6][7] By washing an organic solution of the crude material with an aqueous base, the desired acid is pulled into the aqueous layer as its salt, leaving non-acidic impurities behind in the organic layer.[8]

Q3: How do I choose between recrystallization and column chromatography for final purification?

A3: The choice depends on the nature of the remaining impurities after the initial workup.

  • Choose Recrystallization when:

    • The desired compound is a solid with moderate to high purity (>90%).

    • The impurities have significantly different solubility profiles from the product in a given solvent system.

    • You need a scalable, cost-effective method for final purification. For indazole derivatives, recrystallization using mixed solvent systems can be particularly effective for separating isomers.[4]

  • Choose Column Chromatography when:

    • The crude mixture contains multiple components with similar polarities.

    • Impurities are structurally very similar to the desired product (e.g., regioisomers) and cannot be removed by recrystallization.[3]

    • You need to isolate a very pure sample for analytical or biological testing purposes. Column chromatography is a standard method for purifying indazole derivatives from complex reaction mixtures.[2][9]

The following diagram illustrates a general decision-making workflow.

G start Crude Product acid_base Perform Acid-Base Extraction start->acid_base assess_purity Assess Purity (TLC, NMR) acid_base->assess_purity high_purity Purity > 95%? assess_purity->high_purity chromatography Column Chromatography assess_purity->chromatography Impurities have similar polarity recrystallize Recrystallization high_purity->recrystallize No (Solid, >90% pure) final_product Pure Product high_purity->final_product Yes recrystallize->final_product chromatography->final_product

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting and Protocols

Issue 1: Low recovery after acid-base extraction.

This is a common problem that can often be traced to one of two steps: incomplete extraction or incomplete precipitation.

Troubleshooting Steps:

  • Incomplete Extraction: The carboxylic acid may not have been fully converted to its salt. Repeat the extraction of the organic layer with fresh aqueous base solution to ensure complete transfer.[5]

  • Incomplete Precipitation: After acidifying the aqueous layer, the product may not have fully crashed out.

    • Check the pH: Ensure the aqueous solution is sufficiently acidic. Use litmus or pH paper to confirm a pH of ~2-3.[2] Add the acid dropwise and with vigorous stirring.

    • Cool the Solution: Lowering the temperature by placing the flask in an ice bath can significantly decrease the solubility of the carboxylic acid and promote precipitation.[5]

    • Allow Sufficient Time: Precipitation may not be instantaneous. Allow the mixture to stand in the ice bath for 30-60 minutes.

    • "Salting Out": If the product has some water solubility, adding a saturated sodium chloride (brine) solution can decrease its solubility in the aqueous layer and force precipitation.

Protocol: Acid-Base Extraction

G cluster_0 Extraction Phase cluster_1 Precipitation Phase A 1. Dissolve crude solid in an organic solvent (e.g., Ethyl Acetate). B 2. Transfer to a separatory funnel. A->B C 3. Add saturated aq. NaHCO₃ solution. Gently mix and vent frequently. B->C D 4. Separate the layers. Collect the lower aqueous layer. C->D E 5. Repeat extraction of the organic layer with fresh NaHCO₃ (2x). D->E F 6. Combine all aqueous extracts. E->F G 7. Cool combined aqueous layers in an ice bath. F->G H 8. Slowly add 6M HCl with stirring until pH ~2-3. G->H I 9. Collect the precipitate by vacuum filtration. H->I J 10. Wash the solid with cold deionized water. I->J K 11. Dry the solid under vacuum. J->K

Caption: Step-by-step workflow for acid-base extraction.

Issue 2: The compound will not crystallize during recrystallization.

Failure to crystallize is usually due to using too much solvent, the presence of impurities that inhibit crystal formation, or cooling the solution too quickly.

Troubleshooting Steps:

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off some of the solvent. Continue until you observe slight turbidity (cloudiness), then add a few drops of solvent to redissolve and allow it to cool slowly again.

  • Scratch the Flask: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a tiny crystal of the pure product (if available) to the cooled, supersaturated solution. This "seed crystal" provides a template for further crystal formation.

  • Cool Slowly: Rapid cooling often leads to the formation of an oil or very fine, impure crystals. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath or refrigerator.

Protocol: Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Solvent Selection: Identify a "good" solvent in which the compound is soluble when hot but insoluble when cold (e.g., Ethanol) and a "poor" solvent in which the compound is insoluble even when hot (e.g., Water). The two solvents must be miscible.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent (Ethanol) required to fully dissolve the solid.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (Water) dropwise until you observe persistent cloudiness (the saturation point).

  • Clarification: Add a few more drops of the hot "good" solvent (Ethanol) until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Issue 3: The compound streaks badly on a silica gel TLC plate.

Streaking or "tailing" of carboxylic acids on silica gel is a very common problem. It occurs because the acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel stationary phase, leading to poor chromatographic behavior.[5]

Solution:

  • Modify the Mobile Phase: Add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid , to your eluting solvent system (e.g., 94:5:1 Ethyl Acetate/Hexane/Acetic Acid).[5] The added acid keeps the this compound fully protonated, preventing its interaction with the silica and resulting in a much sharper, well-defined spot on the TLC plate and better separation during column chromatography.

References

Technical Support Center: Improving Regioselectivity During N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for regioselective N-alkylation of indazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing specific N-alkyl indazole regioisomers. The formation of N1 and N2 alkylated products is a common challenge that can significantly impact yield and purification efficiency.[1][2][3] This resource provides in-depth, evidence-based answers to frequently encountered problems, complete with detailed protocols and mechanistic insights to empower you to optimize your synthetic strategies.

Understanding the Core Challenge: N1 vs. N2 Alkylation

The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. Deprotonation of the N-H proton generates an ambident indazolide anion, which can be alkylated at either nitrogen, often leading to a mixture of regioisomers.[4] The final product ratio is a delicate balance of several factors, including steric hindrance, electronic effects, and the specific reaction conditions, which can favor either kinetic or thermodynamic control.[4][5] Generally, the 1H-indazole tautomer is more thermodynamically stable than the 2H-indazole tautomer.[2][6][7] This intrinsic property can be exploited to favor the formation of the N1-alkylated product under equilibrating conditions.[2][5]

Frequently Asked Questions & Troubleshooting Guides

Question 1: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I selectively synthesize the N1-alkylated product?

Answer:

Achieving high N1 selectivity often involves reaction conditions that favor thermodynamic control. The combination of a strong, non-nucleophilic hydride base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF) is a well-established and highly effective method for promoting N1-alkylation.[1][2][3][4][7]

Causality Behind the Method:

The effectiveness of the NaH/THF system is often attributed to the formation of a "tight ion pair" between the sodium cation (Na⁺) and the indazolide anion. It is postulated that the sodium cation coordinates with the N2 nitrogen and a nearby electron-rich group on the indazole ring (e.g., a C3-carboxylate), creating steric hindrance at the N2 position.[6][8][9] This chelation effect directs the incoming alkylating agent to the more accessible N1 position.

Workflow for N1-Selective Alkylation

sub Indazole Substrate na_thf NaH in Anhydrous THF sub->na_thf deprotonation Deprotonation at 0°C to rt na_thf->deprotonation salt Formation of Sodium Indazolide deprotonation->salt alkyl Add Alkylating Agent (R-X) salt->alkyl reaction Reaction at rt alkyl->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify n1_product Pure N1-Alkylated Indazole purify->n1_product

Caption: Workflow for achieving N1-selective indazole alkylation.

Detailed Experimental Protocol: N1-Selective Alkylation using NaH/THF
  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1H-indazole (1.0 equivalent).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1–0.2 M.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Caution: NaH reacts violently with water; ensure all glassware and solvents are anhydrous.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 30 minutes. The formation of the sodium indazolide salt may be observed as a precipitate.[4][5]

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1–1.5 equivalents) dropwise to the suspension at room temperature.[5]

  • Reaction Monitoring: Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]

  • Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.[4]

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.[4]

Base/Solvent SystemTypical N1:N2 RatioKey Feature
NaH / THF>95:5 for many substratesFavors thermodynamic N1 product via chelation/steric hindrance.[1][2][3][7]
Cs₂CO₃ / DioxaneHighly N1-selectiveEffective for N1-alkylation, possibly through a chelation mechanism.[4][8]
K₂CO₃ / DMFOften results in mixturesWeaker base in a polar aprotic solvent, less selective.[5][10]
Question 2: I need to synthesize the N2-alkylated indazole. What conditions favor N2-alkylation?

Answer:

Selective N2-alkylation is often achieved under conditions that favor kinetic control or by using specific activating agents that direct the electrophile to the N2 position. Several reliable methods have been developed.

Causality Behind the Methods:

  • Steric Hindrance: Introducing a bulky substituent at the C7 position of the indazole ring can sterically block the N1 position, thereby directing the alkylating agent to N2. For instance, indazoles with C7-NO₂ or C7-CO₂Me groups show excellent N2 regioselectivity.[1][2][3][7]

  • Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) often shows a preference for the N2 position.[2][5][6] This is considered a kinetically controlled process.

  • Acid Catalysis: Recent methods have shown that using alkyl 2,2,2-trichloroacetimidates as alkylating agents in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) can lead to highly selective N2-alkylation.[11][12][13] Quantum mechanical calculations suggest that while the activation energy for N1 alkylation appears lower, considering the energy required for the more stable 1H-indazole to tautomerize to the less stable 2H-indazole reveals a higher overall energy barrier for N1 attack, thus favoring the N2 pathway.[11]

Decision Tree for N2-Alkylation Strategy

start Goal: Synthesize N2-Alkylated Indazole q1 Is the indazole substituted at C7? start->q1 yes1 Yes (e.g., -NO2, -CO2Me) q1->yes1 no1 No q1->no1 method1 Use standard alkylation (e.g., NaH/THF). Steric hindrance will direct to N2. yes1->method1 q2 Is the desired alkyl group available as an alcohol? no1->q2 yes2 Yes q2->yes2 no2 No q2->no2 method2 Use Mitsunobu conditions (Alcohol, PPh3, DIAD/DEAD). yes2->method2 method3 Use alkyl 2,2,2-trichloroacetimidate with TfOH catalysis. no2->method3

Caption: Selecting a suitable method for N2-selective alkylation.

Detailed Experimental Protocol: N2-Selective Alkylation via Mitsunobu Reaction
  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the 1H-indazole (1.0 equivalent), the desired alcohol (1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous THF.[5]

  • Reagent Addition: Cool the solution to 0 °C. Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise. An exothermic reaction is often observed.[5]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight, or until completion is confirmed by TLC/LC-MS.[5]

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: The crude mixture, containing triphenylphosphine oxide and other byproducts, can be directly purified by flash column chromatography to separate the N1 and N2 isomers and isolate the desired N2-alkylated product.[5]

Detailed Experimental Protocol: N2-Selective Alkylation using TfOH with Diazo Compounds

This method provides excellent N2 selectivity under metal-free conditions.[14]

  • Preparation: To a solution of the 1H-indazole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equivalents).[5][14]

  • Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1–0.2 equivalents) dropwise.[5]

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).[5]

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

  • Extraction: Separate the layers and extract the aqueous phase with DCM.[5]

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product for purification.[5]

Question 3: My starting indazole has an electron-withdrawing group at the C3 position. How does this affect regioselectivity?

Answer:

Electron-withdrawing groups (EWGs) at the C3 position, such as esters (-CO₂Me) or ketones (-COMe), significantly enhance N1-selectivity, particularly when using the NaH/THF protocol.[2][4]

Mechanistic Explanation:

The EWG at C3 can participate in chelating the sodium cation, along with the N2 nitrogen. This coordination creates a rigid six-membered ring-like transition state that sterically blocks the N2 position, strongly directing the alkylating agent to N1.[6][9] This effect is so pronounced that for many C3-substituted indazoles, >99% N1 regioselectivity can be achieved.[1][2][3][7]

C3-SubstituentTypical N1-Selectivity (NaH/THF)
-CO₂Me>99%[2]
-COMe>99%[1]
-C(O)NH₂>99%[1]
-t-Bu>99%[1][2]
Question 4: The N1 and N2 isomers of my product are proving very difficult to separate by column chromatography. What can I do?

Answer:

Co-elution of N1 and N2 isomers is a common and frustrating problem. When chromatographic separation is challenging, the best approach is to optimize the reaction to maximize the formation of the desired isomer, thereby minimizing the purification burden.[4]

Troubleshooting Strategies:

  • Re-optimize for Selectivity: Before attempting large-scale synthesis, revisit the reaction conditions. If you desire the N1 isomer, ensure you are using a highly selective protocol like NaH in anhydrous THF.[2] If the N2 isomer is the target, consider a Mitsunobu reaction or an acid-catalyzed method.[5][12][13]

  • High-Performance Chromatography: If a mixture is unavoidable, use high-performance column chromatography with a very shallow solvent gradient to improve resolution.

  • Alternative Synthetic Routes: Consider a multi-step route that avoids the direct alkylation of the indazole. For example, some methods allow for the de novo construction of the N1-alkylated indazole ring system, completely bypassing the regioselectivity issue.[10] Another strategy involves a two-step process of enamine condensation followed by hydrogenation, which has been shown to be highly selective for N1-alkylation.[10][15]

  • Derivatization: In some cases, it may be possible to selectively derivatize one isomer in the mixture to drastically alter its polarity, facilitating separation. The directing group can then be removed in a subsequent step.

References

Removal of coupling agent byproducts in carboxamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Effective Removal of Coupling Agent Byproducts

Welcome to the Technical Support Center for Carboxamide Synthesis. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions to address the common challenge of removing coupling agent byproducts. As Senior Application Scientists, we understand that clean, efficient purification is paramount to successful synthesis. This resource is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your work.

Section 1: Carbodiimide Coupling Agents (EDC, DCC) and Their Urea Byproducts

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC) are workhorses in amide bond formation. However, they generate stoichiometric amounts of urea byproducts, which can complicate purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts when using EDC or DCC?

When using EDC, the main byproduct is 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU).[1][2] DCC, on the other hand, produces N,N'-dicyclohexylurea (DCU).[3][4] The key difference between these byproducts lies in their solubility, which dictates the purification strategy.

Q2: How do the solubilities of EDU and DCU differ?

EDU is a water-soluble urea derivative.[1][2][3][5] This property is advantageous as it allows for its removal through simple aqueous extraction.[2][3] In contrast, DCU is poorly soluble in water and most common organic solvents, often precipitating out of the reaction mixture.[3][5]

Q3: What is the general strategy for removing the EDC byproduct (EDU)?

The most common method for removing the water-soluble EDU is a series of aqueous washes of the organic reaction mixture.[1][2] This typically involves sequential washing with a dilute acid (e.g., 1M HCl), followed by a dilute base (e.g., saturated NaHCO₃), and finally a brine wash.[1][6] The acidic wash protonates and removes unreacted basic amines and the basic EDU byproduct.[1] The basic wash removes unreacted carboxylic acid and any additives like 1-Hydroxybenzotriazole (HOBt).[1]

Q4: How can I remove the DCC byproduct (DCU)?

Due to its low solubility, DCU can often be removed by filtration.[3][7] If the reaction is performed in a solvent like dichloromethane (DCM), the DCU will precipitate and can be filtered off.[7] For products that are soluble in non-polar solvents, the crude mixture can be dissolved in a minimal amount of a solvent like cold ethyl acetate or hexane, causing the DCU to precipitate for subsequent filtration.[8]

Troubleshooting Guide: Carbodiimide Byproduct Removal
Problem Potential Cause Solution
Emulsion during aqueous workup for EDC byproduct removal. High concentration of reagents; use of less polar organic solvents.- Perform a final wash with brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase.[2] - Add a more polar solvent like ethyl acetate.[2] - If persistent, pass the mixture through a pad of Celite or centrifuge to break the emulsion.[2]
My desired product is also water-soluble, making EDC byproduct removal difficult. Both product and byproduct have similar solubility profiles.- Utilize size exclusion chromatography (gel filtration) to separate the larger product from the smaller EDU byproduct.[2] - For high molecular weight products like proteins or peptides, dialysis is an effective method.[2]
Residual DCU remains in my product after filtration. DCU has some minor solubility in the reaction solvent or the product co-precipitates.- Repeat the precipitation process by dissolving the crude product in a minimum amount of a suitable cold solvent (e.g., acetonitrile, ethyl acetate) and filtering the precipitated DCU.[8] - If the product is stable, column chromatography can be effective for removing the final traces of DCU.[8]
Low yield after purification. Product loss during multiple extraction or filtration steps.- Minimize the number of washes, monitoring byproduct removal by TLC or LC-MS.[1] - Consider recrystallization as a less mechanically intensive purification method if your amide is crystalline.[9]

Section 2: Uronium/Aminium and Phosphonium Salt Coupling Agents (HBTU, HATU, PyBOP)

Reagents such as HBTU, HATU, and PyBOP are highly efficient and often used to minimize racemization.[10][11] However, they also produce byproducts that require specific removal strategies.

Frequently Asked Questions (FAQs)

Q1: What are the byproducts of uronium/aminium reagents like HBTU and HATU?

The primary byproducts are tetramethylurea (TMU) and the corresponding benzotriazole derivative (HOBt or HOAt).[12] TMU is a polar, often water-soluble impurity.[12]

Q2: I've heard that HOBt and related additives can be explosive. Is this a concern?

Yes, benzotriazole-based reagents have been reported to have explosive properties, which is a significant consideration for scale-up and reactions at elevated temperatures.[11][13]

Q3: What is the general strategy for removing byproducts from HBTU/HATU reactions?

A standard aqueous workup is often effective. An acidic wash will remove the basic TMU byproduct, and a basic wash will remove the acidic HOBt or HOAt.[14]

Q4: What about the byproducts from phosphonium reagents like PyBOP?

PyBOP produces hexamethylphosphoramide (HMPA) as a byproduct, which is a known carcinogen and must be handled with extreme caution.[3] Due to the toxicity of this byproduct, alternative reagents are often preferred.

Troubleshooting Guide: Uronium/Aminium Byproduct Removal
Problem Potential Cause Solution
Tetramethylurea (TMU) is difficult to remove completely with a standard workup. TMU can be highly polar and may not fully partition into the aqueous layer.- Multiple washes with a dilute acid (e.g., 1M HCl) can be effective. - For non-polar products, dissolving the crude mixture in a non-polar solvent like hexane or heptane followed by aqueous extraction can improve separation.[12]
My reaction TLC is messy with multiple spots after using HATU. HATU can react with other nucleophilic functional groups in your starting materials, such as alcohols or thiols, leading to impurities.[12]- Optimize the order of addition: pre-activate the carboxylic acid with HATU before adding the amine. - Consider protecting other nucleophilic groups if they are not essential for the desired reaction.

Section 3: Experimental Protocols and Workflows

Protocol 1: Standard Aqueous Workup for EDC/HOBt Coupling Byproduct Removal
  • Reaction Quench: Upon reaction completion (monitored by TLC or LC-MS), dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 0.1 M HCl).[2] This step removes the water-soluble urea byproduct (EDU) and any unreacted amine. Perform this wash 2-3 times.

  • Basic Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1] This removes unreacted carboxylic acid and HOBt.

  • Brine Wash: Perform a final wash with a saturated sodium chloride solution (brine) to remove residual water and help break any emulsions.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]

Protocol 2: DCU Removal by Precipitation and Filtration
  • Solvent Selection: If the reaction was performed in a solvent in which DCU is insoluble (e.g., DCM), proceed directly to filtration.

  • Filtration: Filter the reaction mixture through a sintered glass funnel or a pad of Celite to remove the precipitated DCU.

  • Rinsing: Wash the filter cake with a small amount of the cold reaction solvent to recover any occluded product.

  • Alternative Precipitation: If DCU remains in solution, concentrate the reaction mixture and redissolve the crude material in a minimal amount of a cold solvent in which your product is soluble but DCU is not (e.g., ethyl acetate, diethyl ether, or acetonitrile).[8]

  • Second Filtration: Filter the mixture to remove the precipitated DCU and concentrate the filtrate to obtain the product.

Workflow Diagram: Choosing a Purification Strategy

G start Amide Coupling Reaction Complete coupling_agent Identify Coupling Agent start->coupling_agent edc EDC coupling_agent->edc Carbodiimide dcc DCC coupling_agent->dcc Carbodiimide hatu_hbtu HATU / HBTU coupling_agent->hatu_hbtu Uronium/Aminium product_solubility_edc Product Water-Soluble? edc->product_solubility_edc dcu_precipitated DCU Precipitated? dcc->dcu_precipitated aqueous_workup_hatu Perform Aqueous Workup (Acid/Base Washes) hatu_hbtu->aqueous_workup_hatu aqueous_workup Perform Aqueous Workup (Acid/Base Washes) product_solubility_edc->aqueous_workup No chromatography Size Exclusion Chromatography / Dialysis product_solubility_edc->chromatography Yes filter_dcu Filter to Remove DCU dcu_precipitated->filter_dcu Yes precipitate_dcu Precipitate DCU from Alternative Solvent dcu_precipitated->precipitate_dcu No

References

Preventing dimer formation in indole to indazole conversion reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dimer Formation and Optimizing Your Reaction

Welcome to the Technical Support Center for indole-to-indazole conversion reactions. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding a critical side reaction: dimer formation. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system for success.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dimer formation in the nitrosation of indoles to indazoles?

A2: Dimer formation is a common side reaction, especially during the acid-catalyzed nitrosation of indoles (a variation of the Büchi reaction). The core issue lies in the competing reactivities of the species in the flask. The reaction proceeds through an electrophilic attack of a nitrosating agent (like nitrous acid, formed from NaNO₂ and acid) at the electron-rich C3 position of the indole ring to form a 3-nitrosoindole intermediate (which exists in equilibrium with its oxime tautomer).[1][2]

This nitroso-intermediate is highly electrophilic. If a significant concentration of the starting indole—a potent nucleophile—is present, it will attack this intermediate. This intermolecular reaction between two indole-derived species is what leads to the formation of undesired, and often intensely colored, dimeric byproducts.[1][2] This problem is particularly pronounced with electron-rich indoles, which are more nucleophilic and react faster in this undesired pathway.[1]

Q2: How can I visually and analytically detect dimer formation in my reaction?

A2: The formation of these dimeric byproducts is often accompanied by a distinct visual cue: the reaction mixture turns a deep red color.[1][2] While this is a strong indicator, analytical confirmation is crucial.

  • Thin-Layer Chromatography (TLC): Dimer spots will be distinct from your starting indole and the desired indazole product. They are often highly colored and can help in tracking the progress of the side reaction.

  • Spectroscopy: If isolated, ¹H NMR, ¹³C NMR, and mass spectrometry will confirm the structure of the dimer, which will have a molecular weight roughly double that of the starting indole.

Q3: Are electron-rich or electron-poor indoles more susceptible to dimer formation?

A3: Electron-rich indoles are significantly more prone to dimer formation.[1] The presence of electron-donating groups (like methoxy or alkyl groups) on the indole ring increases its nucleophilicity. This heightened nucleophilicity accelerates the unwanted attack of the starting material on the electrophilic 3-nitrosoindole intermediate.

Conversely, electron-deficient indoles (e.g., nitro-indoles) are less nucleophilic and thus less likely to form dimers.[1] However, these substrates are also less reactive overall and may require more forcing conditions (higher temperatures) to proceed to the desired indazole product.[1][3]

Q4: What alternative synthetic routes can I consider if dimer formation is persistent?

A4: If dimer formation remains a significant issue, especially with a valuable or highly reactive indole substrate, several alternative strategies can be employed that avoid the specific intermediates prone to dimerization:

  • The Davis-Beirut Reaction: This powerful method offers an alternative pathway to synthesize 2H-indazoles and indazolones under both acidic and basic conditions.[2] It typically starts from o-nitrobenzaldehydes or related precursors and proceeds through an N-N bond-forming heterocyclization.[4][5] The mechanism, involving a nitroso-imine intermediate, is distinct from the direct nitrosation of indoles and can circumvent the specific dimerization pathway discussed here.

  • Transition Metal-Catalyzed Cyclizations: Modern organic synthesis offers various methods starting from different precursors, such as 2-aminobenzonitriles or o-haloaryl N-sulfonylhydrazones, which can form the indazole ring through metal-catalyzed processes.[2]

  • Skeletal Editing: Emerging techniques allow for the direct conversion of indoles to indazoles through a C-to-N atom swap.[6] These methods proceed through oxidative cleavage of the indole ring followed by a ring-closing step, representing a completely different mechanistic approach.

Troubleshooting Guide: The Nitrosation of Indoles

This section provides a problem-and-solution framework for the most common challenge in this conversion: dimer formation.

Problem 1: My reaction turns deep red immediately, and TLC analysis shows a complex mixture with low yield of the desired indazole.

Root Cause: This is the classic sign of rapid dimer formation. The concentration of the nucleophilic indole starting material is too high when the electrophilic 3-nitrosoindole intermediate is formed, leading to the undesired intermolecular reaction dominating over the desired ring-opening and recyclization pathway.

Solution: Implement a "Reverse Addition" Protocol at Low Temperature.

The most effective strategy to suppress dimerization is to maintain an extremely low concentration of the indole starting material throughout the reaction.[1][3][7] This is achieved by slowly adding the indole solution to the pre-formed nitrosating mixture.

G cluster_0 Problem Identification cluster_1 Primary Solution cluster_2 Procedural Steps cluster_3 Expected Outcome P High Dimer Formation (Deep Red Color, Low Yield) S1 Implement Reverse Addition P->S1 S2 Maintain Low Temperature (0 °C) P->S2 Step1 Prepare Nitrosating Mixture First (NaNO2 + Acid in Solvent) S1->Step1 Step2 Cool Mixture to 0 °C S2->Step2 Step1->Step2 Step3 Dissolve Indole in Minimum Solvent Step2->Step3 Step4 Add Indole Solution Dropwise (via Syringe Pump over 1-2 hours) Step3->Step4 O Minimized Dimer Formation (Controlled Reaction, Higher Yield) Step4->O

Caption: Workflow to mitigate dimer formation.

Optimized Experimental Protocol (Reverse Addition)

This protocol is adapted from a high-yielding procedure reported by Chevalier, A., et al. (2018) in RSC Advances.[1] It is designed to minimize dimer formation by controlling the concentration of the indole.

Step 1: Preparation of the Nitrosating Mixture

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon), dissolve sodium nitrite (NaNO₂, 8 equivalents) in a mixture of deionized water and DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add aqueous hydrochloric acid (HCl, ~2.7 equivalents) to the cooled solution. Stir the resulting mixture at 0 °C for 10 minutes. This forms the active nitrosating species in situ.

Step 2: Slow Addition of the Indole

  • Dissolve your indole starting material (1 equivalent) in a minimal amount of DMF.

  • Using a syringe pump for precise control, add the indole solution to the vigorously stirred, cold (0 °C) nitrosating mixture over a period of 2 hours.

  • Causality: The slow addition ensures that any molecule of indole entering the flask is immediately consumed by the excess nitrosating agent, preventing its concentration from building up to a level where it can act as a nucleophile and attack the newly formed nitroso-intermediate. The low temperature decreases the rate of all reactions, but particularly the bimolecular dimerization.

Step 3: Reaction and Work-up

  • After the addition is complete, continue stirring at 0 °C or allow the reaction to warm to room temperature, monitoring by TLC. For less reactive (electron-poor) indoles, gentle heating (e.g., 50 °C) may be required to drive the conversion of intermediates to the final product.[1][3]

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Even with slow addition, I am still observing significant dimer formation with my electron-rich indole.

Root Cause: For highly nucleophilic indoles, the rate of the dimerization reaction can still be competitive even under optimized conditions. The local concentration of the indole at the point of addition might still be high enough to cause issues.

Solution: Increase Dilution and Optimize Stoichiometry.

  • Increase Solvent Volume: Use a more dilute solution for both the nitrosating mixture and the indole solution. This further decreases the probability of intermolecular reactions (dimerization) by physically separating the reactive species.[2]

  • Adjust Stoichiometry: Ensure that the nitrosating agent (formed from NaNO₂/HCl) is in sufficient excess (e.g., 8 equivalents of NaNO₂) to rapidly trap the incoming indole.[3] This ensures the desired C3-nitrosation occurs much faster than the competing dimerization.

Data Summary: Reaction Condition Optimization

The following table summarizes the effect of key reaction parameters on the yield of 1H-indazole-3-carboxaldehyde, highlighting the critical impact on suppressing dimer formation, based on data reported for the conversion of 5-bromoindole.[1][3]

EntryAddition MethodTemperature (°C)Indole Conc.Key ObservationApprox. Yield (%)
1Normal (Acid added last)Room Temp.HighSignificant dimer formation19
2Reverse (Indole added last) Room Temp.LowDimer formation still problematicLow
3Normal (Acid added last)0HighImproved, but dimer still present41
4Reverse (Indole added last) 0 Low Dimer formation significantly suppressed 72

Reaction Mechanism: Desired vs. Undesired Pathways

The following diagram illustrates the critical branch point in the reaction where the desired pathway to indazole competes with the undesired dimerization.

G Indole Indole (Nucleophile) Intermediate 3-Nitrosoindole Intermediate (Electrophile) Indole->Intermediate C3-Nitrosation Dimer Dimeric Byproduct (Undesired) Indole->Dimer Nucleophilic Attack Nitrosating Nitrosating Agent (NaNO2 + HCl) Nitrosating->Intermediate Intermediate->Dimer Path B (Undesired) Favored by [Indole]↑ RingOpening Ring Opening & Recyclization Intermediate->RingOpening Path A (Desired) Favored by [Indole]↓ Indazole 1H-Indazole-3-carboxaldehyde (Desired Product) Water H2O Water->RingOpening RingOpening->Indazole

References

Technical Support Center: Temperature Control in the Nitration of Methyl-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of methyl-indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature during this sensitive electrophilic aromatic substitution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring safer, more efficient, and reproducible outcomes.

The Criticality of Temperature in Indazole Nitration

The nitration of the indazole ring is a powerful transformation for creating key intermediates in medicinal chemistry, notably for blockbuster drugs like Pazopanib.[1][2] However, the reaction is notoriously exothermic, and improper temperature control can lead to a cascade of undesirable outcomes, including poor regioselectivity, the formation of polynitrated by-products, oxidation of the starting material, and most critically, a runaway reaction.[1][3][4] This guide will help you navigate these challenges by explaining the causality behind experimental choices.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific problems you might encounter during the nitration of methyl-indazole derivatives, providing step-by-step solutions and the scientific rationale behind them.

Scenario 1: Runaway Reaction or Uncontrolled Exotherm

Problem: Upon adding the nitrating mixture, the reaction temperature rapidly increases, exceeding the target range (e.g., >15°C), and may produce excessive brown fumes (NO₂). This is a significant safety hazard.[3][5][6]

Immediate Action:

  • Immediately cease the addition of the nitrating agent.

  • If safe to do so, add pre-chilled, inert solvent (if one is being used) to dilute the reaction mixture.

  • Ensure the cooling bath has sufficient capacity (e.g., add more ice/salt).

Root Cause Analysis and Long-Term Solution:

Potential Cause Explanation Preventative Measure
Too Rapid Addition of Nitrating Agent The rate of heat generation from the exothermic reaction is exceeding the rate of heat removal by the cooling system.[4][7]Add the nitrating mixture dropwise with vigorous stirring. Use a dropping funnel to maintain a slow, consistent addition rate. Monitor the internal thermometer closely and pause addition if the temperature rises more than 2-3°C.[1][7]
Inadequate Cooling The cooling bath (e.g., ice-water) is not efficient enough to dissipate the heat generated.Ensure the reaction flask is sufficiently immersed in the cooling bath. For temperatures below 0°C, an ice-salt or dry ice/acetone bath is necessary. The bath's volume should be significantly larger than the reaction volume.[4]
Localized Hotspots Poor mixing prevents the even distribution of the nitrating agent, causing localized areas of high concentration and rapid reaction.Use a properly sized magnetic stir bar and a stir plate with sufficient power to ensure vigorous and efficient stirring throughout the addition.[4]
Incorrect Order of Addition Adding the indazole derivative to the nitrating mixture can lead to an uncontrolled reaction as the substrate is immediately exposed to a large excess of the powerful nitrating agent.Always add the nitrating agent to the solution of the methyl-indazole derivative in sulfuric acid.[1][8]
Scenario 2: Low Yield of the Desired Mono-Nitro Isomer

Problem: The final isolated product yield is significantly lower than expected.

Root Cause Analysis and Corrective Actions:

Potential Cause Explanation Corrective Action
Reaction Temperature Too Low While crucial for safety, an excessively low temperature can significantly slow down the reaction rate, leading to incomplete conversion of the starting material.[4]Cautiously increase the temperature in small increments (e.g., from 0°C to 5-10°C) while monitoring the reaction progress by TLC or LC-MS. There is a fine balance between reaction rate and safety.[9]
Degradation of Starting Material Higher temperatures can lead to oxidative side reactions, degrading the indazole ring.Strictly maintain the recommended low temperature (e.g., below 10°C for 3-methyl-indazole).[1][4] Ensure high-purity starting materials and fresh acids.
Product Loss During Work-up The nitro-indazole product may have some solubility in the acidic aqueous phase after quenching.When quenching the reaction on ice, ensure a sufficient volume of ice/water is used (5-10 times the reaction volume) to promote complete precipitation.[10] If precipitation is incomplete, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[10]
Insufficiently Strong Nitrating Agent The concentration of the active electrophile, the nitronium ion (NO₂⁺), may be too low. This can be due to using diluted acids.Use fresh, concentrated sulfuric acid (98%) and nitric acid (70%) to prepare the nitrating mixture.[4][11] The sulfuric acid acts as both a solvent and a catalyst to generate the nitronium ion.[12]
Scenario 3: Formation of Polynitrated By-products or Undesired Isomers

Problem: Characterization (NMR, LC-MS) of the crude product reveals the presence of significant amounts of di-nitrated species or an unfavorable ratio of regioisomers.

Root Cause Analysis and Optimization Strategy:

The formation of multiple products is often a battle between kinetics and thermodynamics.[13][14] The desired product may be kinetically favored at low temperatures, while higher temperatures provide the activation energy to form more stable (thermodynamic) but undesired products.[15][16]

Parameter Effect on Selectivity Optimization Strategy
Temperature Higher temperatures increase the reaction rate but can decrease selectivity, favoring the formation of more thermodynamically stable, but potentially undesired, isomers or promoting polynitration.[4][8]Strictly control the temperature at the low end of the viable range (e.g., 0-5°C). This favors the kinetically controlled product, which is often the desired mono-nitrated isomer.[15]
Nitrating Agent Stoichiometry Using a large excess of the nitrating agent can drive the reaction towards polynitration, even at low temperatures.[17]Use a controlled molar equivalent of nitric acid relative to the methyl-indazole substrate. Start with a ratio close to 1:1 and adjust as needed based on results.
Reaction Time Longer reaction times, even at low temperatures, can allow for the slow formation of thermodynamic by-products.Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly to prevent over-reaction.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitration of 3-methyl-indazole?

A1: For the nitration of 3-methyl-indazole using a standard mixed acid (HNO₃/H₂SO₄) protocol, the temperature should be strictly maintained below 10°C, with an ideal range of 0-5°C.[1] This low temperature is critical to manage the reaction's exothermicity, prevent the formation of by-products, and ensure high regioselectivity for the desired 6-nitro isomer.[1][4]

Q2: Why is sulfuric acid necessary? Can I just use nitric acid?

A2: Concentrated sulfuric acid serves two critical functions. First, it acts as a dehydrating agent. Second, and more importantly, it protonates nitric acid, facilitating the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[11][12] Using nitric acid alone is generally insufficient for nitrating a moderately deactivated ring system like methyl-indazole and would require much harsher conditions, leading to degradation.[11]

Q3: How does temperature influence which isomer I get (regioselectivity)?

A3: Temperature is a key factor in controlling regioselectivity by dictating whether the reaction is under kinetic or thermodynamic control.[13][14] At low temperatures, the reaction is typically under kinetic control, meaning the major product is the one that forms the fastest (i.e., has the lowest activation energy).[15] As temperature increases, the reaction can become reversible, allowing equilibrium to be reached. Under these conditions of thermodynamic control, the major product will be the most stable isomer, which may not be the desired one.[16] For methyl-indazoles, specific isomer distribution is complex, but low temperatures generally favor cleaner reactions.

Q4: My reaction produced an oil instead of a solid precipitate after quenching on ice. What should I do?

A4: The formation of an oil suggests the presence of impurities or that the product has a low melting point.[7] The recommended procedure is to perform a liquid-liquid extraction.[10] Transfer the entire quenched mixture to a separatory funnel and extract it several times with a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.[10] Combine the organic layers, wash with a dilute sodium bicarbonate solution to neutralize any residual acid, then wash with brine, dry over an anhydrous agent (like Na₂SO₄), and concentrate under reduced pressure.[10] The resulting crude oil can then be purified by column chromatography.[7]

Q5: What are the most critical safety precautions for temperature control during nitration?

A5: Safety is paramount.[5][18]

  • Personal Protective Equipment (PPE): Always wear an acid-resistant lab coat, safety goggles, a face shield, and chemical-resistant gloves.[1][18]

  • Fume Hood: Conduct the entire procedure in a certified chemical fume hood to avoid inhaling toxic and corrosive fumes.[1][18]

  • Controlled Addition: Add the nitrating agent slowly (dropwise) with efficient stirring and cooling.[4][7]

  • Internal Temperature Monitoring: Always use a thermometer to monitor the internal temperature of the reaction, not the cooling bath.[4]

  • Emergency Preparedness: Have an emergency plan and ensure easy access to a safety shower, eyewash station, and appropriate spill kits (with a neutralizing agent like sodium bicarbonate).[5][18]

Visualizing the Process

Experimental Workflow for Temperature-Controlled Nitration

The following diagram outlines the critical steps for a successful and safe nitration of a methyl-indazole derivative.

Nitration_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up Phase Start Start Prep_Indazole Dissolve Methyl-Indazole in conc. H₂SO₄ Start->Prep_Indazole Cool_Indazole Cool Indazole Solution in Ice Bath (0-5°C) Prep_Indazole->Cool_Indazole Add_Nitrating SLOW Dropwise Addition of Nitrating Mix to Indazole Solution Cool_Indazole->Add_Nitrating Prep_Nitrating Prepare Nitrating Mix (conc. HNO₃ + conc. H₂SO₄) Cool_Nitrating Cool Nitrating Mix in Separate Ice Bath Prep_Nitrating->Cool_Nitrating Cool_Nitrating->Add_Nitrating Monitor_Temp Maintain Temp < 10°C Monitor Internally Add_Nitrating->Monitor_Temp Continuous Monitoring Stir Continue Stirring in Ice Bath Add_Nitrating->Stir After Addition Complete Monitor_Temp->Add_Nitrating Quench Pour Reaction Mix onto Crushed Ice Stir->Quench Isolate Isolate Product (Filtration or Extraction) Quench->Isolate Wash Wash with H₂O and dil. NaHCO₃ Isolate->Wash Purify Purify (Recrystallization) Wash->Purify End Dry & Characterize Final Product Purify->End

Caption: Workflow for the nitration of methyl-indazole.

Troubleshooting Logic for Exothermic Events

This decision tree illustrates the logical steps to diagnose and correct an uncontrolled exotherm.

Exotherm_Troubleshooting Start Temperature Rises Rapidly (>15°C) Check_Addition Is Nitrating Agent Still Being Added? Start->Check_Addition Stop_Addition STOP ADDITION IMMEDIATELY Check_Addition->Stop_Addition Yes Check_Cooling Is Cooling Bath Sufficient? Check_Addition->Check_Cooling No Stop_Addition->Check_Cooling Reinforce_Cooling Add More Ice/Salt Ensure Immersion Check_Cooling->Reinforce_Cooling No Check_Stirring Is Stirring Vigorous? Check_Cooling->Check_Stirring Yes Reinforce_Cooling->Check_Stirring Increase_Stirring Increase Stir Rate Check_Stirring->Increase_Stirring No Stabilized Temperature Stabilized Check_Stirring->Stabilized Yes Increase_Stirring->Stabilized

Caption: Decision tree for managing a runaway reaction.

References

Validation & Comparative

A Senior Application Scientist’s Guide to the Purity Analysis and Method Validation of 3-methyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of a starting material is the bedrock of reliable downstream results. The compound 3-methyl-1H-indazole-6-carboxylic acid is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] Its purity is not a mere checkbox but a critical parameter that dictates the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of analytical methodologies for determining the purity of this compound. Moving beyond a simple recitation of procedures, we will explore the causality behind experimental choices and present a framework for robust method validation, ensuring that every protocol is a self-validating system. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), providing you with not just the 'how,' but the critical 'why' behind each step.

Part 1: A Comparative Guide to Purity Determination Techniques

A comprehensive purity assessment is never reliant on a single technique. Instead, a multi-faceted, or orthogonal, approach is employed, where different methods provide complementary information. This ensures that a wide range of potential impurities (e.g., organic, inorganic, residual solvents) are detected and quantified.

The Workhorse: High-Performance Liquid Chromatography (HPLC)

For routine quality control and the separation of structurally similar impurities, reverse-phase HPLC (RP-HPLC) is the undisputed industry standard.[2] The carboxylic acid and aromatic nature of our target molecule make it ideally suited for this technique.

  • Causality of Choice : We select RP-HPLC because of its high resolving power, which allows for the separation of the main compound from process-related impurities (e.g., starting materials, isomers, by-products) and degradants. The use of a UV detector is logical as the indazole ring system contains a strong chromophore.

  • Principle : The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase. By gradually increasing the organic solvent content in the mobile phase (gradient elution), we can effectively elute compounds with varying polarities.

  • Alternatives & Considerations : While UV detection is common, for impurities that lack a chromophore or co-elute with the main peak, mass spectrometry (LC-MS) becomes an invaluable tool for both detection and identification.[3]

The Primary Standard: Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity determination that is recognized by major pharmacopeias and regulatory bodies.[4][5] Unlike chromatography, which provides a relative purity (area %), qNMR can determine an absolute purity or potency value without the need for a specific reference standard of the analyte itself.[6]

  • Causality of Choice : The unique strength of ¹H qNMR lies in the direct proportionality between the integral of a resonance signal and the number of nuclei contributing to that signal.[7] This makes it an inherently quantitative technique. It is an excellent orthogonal method to HPLC, as its quantification principle is completely different, thus providing a high degree of confidence in the purity assignment.

  • Principle : A certified internal standard of known purity and concentration is added to a precisely weighed sample of this compound. By comparing the integral of a unique, well-resolved proton signal from the analyte with the integral of a known proton signal from the internal standard, the absolute purity of the analyte can be calculated.

  • Self-Validating System : The method's validity is confirmed within each experiment. The presence of sharp, well-defined peaks and a flat baseline confirms sample suitability. Furthermore, integrating multiple, distinct protons from the analyte should yield the same purity value (within experimental error), providing an internal cross-check.

The Fundamental Check: Elemental Analysis (EA)

Elemental Analysis (EA) determines the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample.[8] It serves as a fundamental check of the compound's empirical formula and is particularly effective at detecting non-combustible inorganic impurities and excess residual solvents.

  • Causality of Choice : EA is chosen as a simple, inexpensive, and robust method to confirm the basic composition of the synthesized compound.[9] For a new chemical entity, a result that falls within ±0.4% of the theoretical values is widely considered evidence of high purity.[10]

  • Principle : The sample undergoes high-temperature combustion in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors, such as thermal conductivity or infrared sensors.[11]

  • Limitations : EA cannot detect impurities that have the same elemental composition as the analyte (e.g., isomers). It provides a bulk purity value and offers no information on the number or nature of individual impurities.

Comparative Summary of Purity Analysis Techniques
Technique Principle Primary Use Case Advantages Limitations
HPLC-UV Differential partitioning between mobile and stationary phases.Quantifying organic impurities and related substances.High sensitivity and resolution; robust and reproducible.Requires a reference standard for quantification; may not detect non-chromophoric impurities.
qNMR Signal integral is directly proportional to the number of nuclei.Determining absolute purity/potency without an analyte-specific standard.Primary method; non-destructive; provides structural information.[4][12]Lower sensitivity than HPLC; requires expensive instrumentation; signal overlap can be an issue in complex mixtures.[6]
Elemental Analysis Combustion and detection of elemental gases (C, H, N).Confirming empirical formula; assessing bulk purity against inorganic impurities.Fast, simple, and inexpensive; good for detecting non-carbon-based impurities.[9]Cannot distinguish isomers; insensitive to organic impurities with similar elemental composition.[8]
LC-MS HPLC separation followed by mass-to-charge ratio detection.Identifying unknown impurities and degradants.High specificity and sensitivity; provides molecular weight information.Quantification can be complex; response can be matrix-dependent.

Part 2: Validation of an HPLC-UV Method for Purity Determination

To ensure that an analytical method is suitable for its intended purpose, it must be validated.[13][14] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[15][16] Here, we detail the validation of an HPLC method for the purity determination of this compound.

Visualizing the Purity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Orthogonal Purity Analysis synth Synthesized Batch of This compound hplc HPLC-UV (Relative Purity & Impurity Profile) synth->hplc qnmr qNMR (Absolute Purity) synth->qnmr ea Elemental Analysis (Compositional Verification) synth->ea lcms LC-MS (Impurity ID) hplc->lcms For peak > 0.1% validation Full Method Validation (per ICH Q2) hplc->validation Primary QC Method report Certificate of Analysis (CoA) hplc->report qnmr->report ea->report lcms->report validation->report

Caption: A typical workflow for the comprehensive purity assessment of a pharmaceutical intermediate.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16]

  • Protocol :

    • Prepare Solutions : Create solutions of a placebo (all components except the analyte), the this compound standard, and a sample spiked with known related substances and potential degradants.

    • Forced Degradation : Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.

    • Analysis : Run chromatograms for all prepared solutions.

    • Evaluation : Compare the chromatograms. The placebo should show no interfering peaks at the retention time of the analyte. The main peak in the stressed samples should be spectrally pure (as determined by a photodiode array detector) and well-resolved from any degradation peaks.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.

  • Protocol :

    • Prepare Standards : Prepare at least five concentrations of the this compound reference standard, typically spanning 50% to 150% of the target assay concentration.

    • Analysis : Inject each concentration in triplicate.

    • Evaluation : Plot the mean peak area against the concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999, and the y-intercept should be close to zero.

  • Hypothetical Linearity Data :

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75741200
100998700
1251255100
1501499500
Regression Results Value
Correlation Coefficient (r²) 0.9998
Slope 10050
Y-Intercept -1250
Accuracy

Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.[17]

  • Protocol :

    • Prepare Spiked Samples : Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) across the specified range. Prepare three samples at each level.

    • Analysis : Analyze these nine samples.

    • Evaluation : Calculate the percent recovery for each sample. The mean recovery should be within 98.0% to 102.0%.

  • Hypothetical Accuracy Data :

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
80%80.079.299.0
80%80.080.5100.6
80%80.079.799.6
Mean (80%) 99.7
100%100.0101.1101.1
100%100.099.899.8
100%100.0100.5100.5
Mean (100%) 100.5
120%120.0118.999.1
120%120.0120.8100.7
120%120.0119.599.6
Mean (120%) 99.8
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[16]

  • Protocol (Repeatability) :

    • Prepare six identical samples of this compound at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (RSD) of the results. The acceptance criterion is typically RSD ≤ 1.0%.

  • Protocol (Intermediate Precision) :

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies. The overall RSD for all 12 samples should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (Based on Signal-to-Noise) :

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.

    • Establish the concentration that yields an S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Visualizing the Interrelation of Validation Parameters

Validation_Parameters center_node Validated Method (Fit for Purpose) specificity Specificity center_node->specificity linearity Linearity center_node->linearity accuracy Accuracy center_node->accuracy precision Precision center_node->precision robustness Robustness center_node->robustness specificity->accuracy specificity->precision range_node Range linearity->range_node lod LOD linearity->lod loq LOQ linearity->loq accuracy->range_node precision->range_node

Caption: The relationship between core analytical method validation parameters as per ICH Q2(R1).

Conclusion

The purity of this compound is not a single number but a comprehensive profile built from multiple, orthogonal analytical techniques. While HPLC serves as the primary tool for routine quality control due to its exceptional resolving power, its results must be contextualized and confirmed by absolute methods like qNMR and fundamental checks like elemental analysis.

Rigorous method validation, conducted according to established guidelines like ICH Q2(R1), is non-negotiable. It transforms an analytical procedure into a reliable, self-validating system that produces trustworthy data.[13][16] For professionals in drug development, mastering these principles is essential for ensuring regulatory compliance, process robustness, and ultimately, patient safety.

References

A Tale of Two Isomers: Unraveling the Divergent Biological Activities of Indazole-3-Carboxylic and Indazole-6-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous biologically active compounds.[1][2] The simple substitution of a carboxylic acid group onto this bicyclic heteroaromatic ring system gives rise to positional isomers that, while structurally similar, exhibit remarkably divergent pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of indazole-3-carboxylic acid and indazole-6-carboxylic acid, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.

At a Glance: Positional Isomerism Dictates Biological Targeting

The seemingly subtle shift of a carboxylic acid group from the 3-position to the 6-position on the indazole ring fundamentally alters the molecule's interaction with biological targets. Our comprehensive analysis reveals that derivatives of indazole-3-carboxylic acid are predominantly potent inhibitors of Calcium Release-Activated Calcium (CRAC) channels , playing a crucial role in modulating intracellular calcium signaling and inflammatory responses.[3] In stark contrast, derivatives of indazole-6-carboxylic acid have emerged as selective agonists for the G-protein coupled receptor 120 (GPR120) , a key regulator of metabolic homeostasis with therapeutic potential in diabetes.[4][5]

This guide will dissect these distinct biological activities, providing a head-to-head comparison of their mechanisms of action, structure-activity relationships, and the experimental methodologies used to characterize them.

Indazole-3-Carboxylic Acid Derivatives: Potent Modulators of CRAC Channels

Derivatives of indazole-3-carboxylic acid, particularly indazole-3-carboxamides, have been extensively studied as inhibitors of the CRAC channel, a critical component of store-operated calcium entry (SOCE) in various cell types, including immune cells.[3] Aberrant CRAC channel activity is implicated in a range of inflammatory and autoimmune disorders, making its inhibition a compelling therapeutic strategy.[3][6]

Mechanism of Action: Attenuating Calcium Influx

The primary mechanism by which indazole-3-carboxamide derivatives exert their effect is through the blockade of ORAI1, the pore-forming subunit of the CRAC channel. This inhibition prevents the sustained influx of extracellular calcium into the cell following the depletion of endoplasmic reticulum (ER) calcium stores, a process initiated by stimuli such as antigens or mitogens.[3] The reduction in intracellular calcium levels subsequently dampens downstream signaling pathways, including the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells), which is crucial for the expression of pro-inflammatory cytokines like TNF-α.[3][6]

Signaling Pathway of CRAC Channel Activation and Inhibition by Indazole-3-Carboxamides

CRAC_Pathway cluster_ER Endoplasmic Reticulum cluster_PM Plasma Membrane STIM1_inactive Inactive STIM1 STIM1_active Active/Clustered STIM1 STIM1_inactive->STIM1_active Conformational Change & Translocation ORAI1_closed ORAI1 (Closed) STIM1_active->ORAI1_closed Binds to & Activates Ca_store Ca2+ Store Ca_store->STIM1_inactive Depletion ORAI1_open ORAI1 (Open) ORAI1_closed->ORAI1_open Gating Ca_influx ORAI1_open->Ca_influx Mediates Indazole3CA Indazole-3-Carboxamide Derivative Indazole3CA->ORAI1_open Inhibits Ca_ext Extracellular Ca2+ Ca_ext->Ca_influx Downstream Downstream Signaling (e.g., NFAT activation) Ca_influx->Downstream Initiates

Caption: CRAC channel signaling and point of inhibition.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have revealed critical structural features for the CRAC channel inhibitory activity of indazole-3-carboxamides. A key finding is the importance of the "reversed" amide linker (-CO-NH-Ar), which is unique to this class of CRAC channel blockers.[3] The nature of the aryl group (Ar) attached to the amide nitrogen also significantly influences potency, with substitutions like 2,6-difluorophenyl and 3-fluoro-4-pyridyl demonstrating strong inhibitory effects.[3]

Table 1: Inhibitory Activity of Representative Indazole-3-Carboxamide Derivatives on CRAC Channels

CompoundAr GroupIC50 (µM) for Ca2+ Influx Inhibition[3]IC50 (µM) for TNF-α Production Inhibition[3]
12a 2,6-difluorophenyl1.510.85
12d 3-fluoro-4-pyridyl0.670.28
Experimental Protocol: Fluorescence-Based Calcium Assay for CRAC Channel Inhibition

This protocol outlines a common method for assessing the inhibitory activity of compounds on CRAC channels using a fluorescence-based calcium assay.[3][7][8]

Objective: To determine the IC50 value of a test compound for the inhibition of store-operated calcium entry.

Materials:

  • Cell Line: RBL-2H3 (Rat Basophilic Leukemia) or HEK293 cells stably expressing ORAI1 and STIM1.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Calcium-free assay buffer.

  • Thapsigargin (SERCA inhibitor to deplete ER calcium stores).

  • Test compounds (e.g., indazole-3-carboxamide derivatives).

  • Fluorescence plate reader.

Experimental Workflow for CRAC Channel Inhibition Assay

CRAC_Workflow A 1. Cell Plating (e.g., RBL-2H3 cells in 96-well plate) B 2. Dye Loading (Fluo-4 AM in Ca2+-free buffer) A->B C 3. Compound Addition (Test compounds + Thapsigargin) B->C D 4. Ca2+ Re-addition & Measurement (Measure fluorescence change upon adding extracellular Ca2+) C->D E 5. Data Analysis (Calculate IC50 values) D->E GPR120_Pathway cluster_PM Plasma Membrane GPR120 GPR120 Gq Gαq GPR120->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Indazole6CA Indazole-6-carboxylic Acid Derivative Indazole6CA->GPR120 Binds & Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Effects (e.g., Insulin Secretion, Anti-inflammatory) Ca_release->Downstream PKC->Downstream GPR120_Workflow A 1. Cell Plating (GPR120-expressing cells in 96-well plate) B 2. Dye Loading (e.g., Fura-2 AM) A->B C 3. Compound Addition & Measurement (Inject test compounds and measure fluorescence) B->C D 4. Data Analysis (Calculate EC50 values) C->D

References

The 3-Methyl-Indazole Scaffold: A Privileged Motif in Kinase Inhibition - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the quest for novel molecular scaffolds that offer a blend of target affinity, selectivity, and drug-like properties is perpetual. Among the heterocyclic cores that have gained prominence, the indazole ring system stands out as a "privileged" structure, particularly in the realm of oncology.[1] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific, highly versatile subset: the 3-methyl-indazole derivatives. We will dissect how subtle chemical modifications to this core can profoundly influence inhibitory potency and selectivity against key oncogenic kinases, with a focus on the AXL and c-MET receptor tyrosine kinases. This analysis is grounded in experimental data to provide actionable insights for the design of next-generation inhibitors.

The 3-Methyl-Indazole Core: A Foundation for Potent Kinase Inhibition

The 3-methyl-indazole scaffold has emerged as a cornerstone in the design of kinase inhibitors. Its rigid bicyclic structure provides a well-defined vector for the orientation of substituents into the ATP-binding pocket of kinases. The methyl group at the C3-position can serve as a crucial anchoring point or a lipophilic contact, while the pyrazole and benzene rings offer multiple sites for chemical elaboration to fine-tune potency, selectivity, and pharmacokinetic properties. A prime example of the clinical success of this scaffold is Pazopanib, a multi-kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma, which features a 2,3-dimethyl-2H-indazole moiety.[2][3]

Comparative Analysis of Structure-Activity Relationships

The biological activity of 3-methyl-indazole derivatives is exquisitely sensitive to the nature and position of substituents on the indazole ring and its appended functionalities. The following sections provide a comparative analysis of SAR at different positions of the indazole core, with supporting in vitro data.

Substitutions at the N1-Position: A Gateway to the Solvent-Exposed Region

The N1-position of the indazole ring is often directed towards the solvent-exposed region of the kinase ATP-binding site, making it a prime location for introducing larger substituents to enhance potency and modulate physical properties.

Table 1: SAR of N1-Aryl Substituted 3-Methyl-Indazole Derivatives as AXL Kinase Inhibitors

Compound IDN1-Substituent (Aryl)AXL IC50 (nM)MERTK IC50 (nM)TYRO3 IC50 (nM)
1a Phenyl150350450
1b 4-Fluorophenyl85210320
1c 4-Chlorophenyl45150250
1d 4-Methoxyphenyl120300400
1e 3,4-Dichlorophenyl2595180

Data synthesized from representative studies on AXL kinase inhibitors.

The data in Table 1 clearly demonstrates that substitution on the N1-phenyl ring significantly impacts AXL kinase inhibition. Halogen substitution, particularly chlorine, at the para-position of the phenyl ring (Compound 1c ) leads to a notable increase in potency compared to the unsubstituted analog (1a ). This suggests a favorable interaction of the halogen atom with a specific sub-pocket in the AXL kinase domain. The introduction of a second chlorine atom at the meta-position (Compound 1e ) further enhances the inhibitory activity, highlighting the importance of optimizing electronic and steric properties of the N1-substituent.

Modifications at the C6-Position: Tuning Selectivity and Cellular Activity

The C6-position of the 3-methyl-indazole ring often serves as an attachment point for larger moieties that can extend into other regions of the ATP-binding site or interact with the hinge region, thereby influencing both potency and kinase selectivity.

Table 2: SAR of C6-Substituted 3-Methyl-Indazole Derivatives as c-MET Kinase Inhibitors

Compound IDC6-Substituentc-MET IC50 (nM)VEGFR2 IC50 (nM)Selectivity (VEGFR2/c-MET)
2a -H550>10000>18
2b -NH2250500020
2c -NH-CO-CH380150018.75
2d -NH-(4-pyridyl)1580053.3
2e -NH-(2-pyrimidinyl)850062.5

Data synthesized from representative studies on c-MET kinase inhibitors.[4]

As illustrated in Table 2, modifications at the C6-position are critical for achieving potent and selective c-MET inhibition. An unsubstituted C6-position (Compound 2a ) results in weak activity. The introduction of an amino group (Compound 2b ) improves potency, and further elaboration to an acetamide (Compound 2c ) provides a significant boost in activity. The most dramatic enhancement is observed with the introduction of heteroaromatic rings. The pyridinyl substituent in Compound 2d significantly increases potency, and the pyrimidinyl group in Compound 2e yields a highly potent and selective c-MET inhibitor. This highlights the importance of hydrogen bond donors and acceptors at this position for strong interaction with the kinase hinge region.

Mechanistic Insights: Targeting Key Oncogenic Signaling Pathways

The development of 3-methyl-indazole derivatives as anti-cancer agents is largely focused on their ability to inhibit receptor tyrosine kinases (RTKs) like AXL and c-MET, which are often dysregulated in various cancers.

AXL Kinase Signaling Pathway

AXL, a member of the TAM (Tyro3, AXL, Mer) family of RTKs, plays a crucial role in tumor progression, metastasis, and drug resistance.[5][6] Upon binding to its ligand, Gas6, AXL dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival, proliferation, and invasion.[7][8][9]

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL binds PI3K PI3K AXL->PI3K activates MAPK MAPK/ERK Pathway AXL->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Metastasis Invasion & Metastasis Akt->Metastasis MAPK->Proliferation MAPK->Metastasis

AXL Receptor Signaling Cascade.

c-MET Kinase Signaling Pathway

The c-MET receptor, upon activation by its ligand, hepatocyte growth factor (HGF), also triggers a cascade of downstream signaling events, including the RAS/MAPK and PI3K/Akt pathways.[10][11][12][13][14] Aberrant c-MET signaling is implicated in tumorigenesis, angiogenesis, and metastasis.[13]

cMET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET binds RAS RAS/MAPK Pathway cMET->RAS PI3K PI3K/Akt Pathway cMET->PI3K Proliferation Cell Proliferation & Survival RAS->Proliferation Metastasis Invasion & Metastasis RAS->Metastasis PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis PI3K->Metastasis

c-MET Receptor Signaling Cascade.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful development of novel 3-methyl-indazole derivatives hinges on robust and reproducible experimental methodologies.

General Synthesis of N1-Aryl-3-methyl-1H-indazoles

The synthesis of N1-aryl substituted 3-methyl-indazoles can be achieved through several established routes. A common and versatile method is the copper-catalyzed N-arylation of 3-methyl-1H-indazole.[15]

Synthesis_Workflow start Start Materials: 3-Methyl-1H-indazole Aryl halide (Ar-X) reaction Reaction: - Cu(I) or Cu(II) catalyst - Ligand (e.g., phenanthroline) - Base (e.g., K2CO3) - Solvent (e.g., DMF, Toluene) start->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Column chromatography workup->purification product Product: N1-Aryl-3-methyl-1H-indazole purification->product

General Synthetic Workflow.

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried reaction vessel, add 3-methyl-1H-indazole (1.0 eq.), the corresponding aryl halide (1.2 eq.), copper(I) iodide (0.1 eq.), a suitable ligand such as 1,10-phenanthroline (0.2 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) or toluene to the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Heat the reaction mixture to 110-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N1-aryl-3-methyl-1H-indazole derivative.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

The inhibitory activity of the synthesized compounds against target kinases is typically determined using a luminescence-based assay that quantifies the amount of ATP consumed during the phosphorylation reaction.[16][17][18][19]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction: In a 384-well plate, add the kinase enzyme, the specific peptide substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a solution of ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add a kinase detection reagent (e.g., ADP-Glo™) to stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion and Future Perspectives

The 3-methyl-indazole scaffold continues to be a fertile ground for the discovery of potent and selective kinase inhibitors. The SAR studies highlighted in this guide underscore the critical importance of systematic chemical modifications at various positions of the indazole ring to optimize target engagement and achieve desired biological profiles. The N1-position offers a handle for modulating potency and physicochemical properties, while substitutions at the C6-position are pivotal for achieving high selectivity.

Future efforts in this area will likely focus on exploring novel substitutions and bioisosteric replacements to further enhance drug-like properties, including metabolic stability and oral bioavailability. Moreover, a deeper understanding of the structural biology of kinase-inhibitor interactions, aided by X-ray crystallography and computational modeling, will undoubtedly guide the rational design of the next generation of 3-methyl-indazole-based therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

A Senior Application Scientist's Guide to Validating the Inhibitory Activity of Indazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, fellow researchers, to a comprehensive guide on the robust validation of indazole-based inhibitors. The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1][2][3][4][5] However, the journey from a promising hit to a validated lead compound is paved with rigorous experimental scrutiny. A single data point from a primary screen is insufficient; a multi-faceted approach is essential to build a compelling and accurate pharmacological profile.

This guide eschews a rigid template, instead adopting a logical, field-proven workflow that mirrors the progression of a typical drug discovery project. We will navigate from initial biochemical confirmation of target engagement to validation in a complex cellular environment, and finally, to the precise biophysical characterization of the molecular interaction. Our focus is not just on the "how" but the critical "why" behind each experimental choice, ensuring every step provides a self-validating layer of evidence.

The Validation Workflow: A Triad of Evidence

A robust validation strategy for any inhibitor, including our indazole-based compounds, rests on three pillars: biochemical activity, cellular efficacy, and direct target binding. Discrepancies between these data types are not failures but opportunities for deeper understanding—highlighting issues like poor cell permeability, off-target effects, or assay artifacts.

G cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Biophysical Characterization biochem Biochemical Assays (Does it inhibit the isolated target?) ic50 Determine Potency (IC50) biochem->ic50 cell_based Cell-Based Assays (Does it work in a cell?) biochem->cell_based Confirm cellular activity selectivity Assess Kinase Selectivity ic50->selectivity selectivity->cell_based Correlate with cellular potency target_engage Confirm Target Engagement (e.g., NanoBRET) cell_based->target_engage biophys Biophysical Assays (How does it bind the target?) cell_based->biophys Characterize binding mechanism downstream Measure Downstream Signaling (e.g., Western Blot) target_engage->downstream phenotypic Assess Phenotypic Effect (e.g., Proliferation Assay) downstream->phenotypic kinetics Determine Kinetics & Affinity (e.g., SPR) biophys->kinetics thermo Measure Thermodynamics (e.g., ITC) kinetics->thermo

Caption: The tiered workflow for validating indazole-based inhibitors.

Part 1: Biochemical Validation — Does the Compound Inhibit the Purified Target?

The first crucial step is to confirm that your indazole compound directly inhibits the enzymatic activity of its intended target, often a protein kinase, in a clean, isolated system. This phase is about measuring potency (IC50) and specificity.

Causality Behind Assay Choice

Historically, radiometric assays using ³²P-ATP were the gold standard for reliability.[6] However, modern drug discovery favors non-radioactive, high-throughput formats for safety and scalability.[6][7] Luminescence and fluorescence-based assays are now dominant.[6]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[8] The signal is robust and less prone to interference from colored or fluorescent compounds. This makes it an excellent choice for initial potency determination.

  • Fluorescence-Based Assays (e.g., TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are highly sensitive and suitable for high-throughput screening.[9] They can be configured as activity assays or binding assays, offering flexibility.[9]

Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines a typical biochemical assay to determine the IC50 value of an indazole-based inhibitor against a target kinase (e.g., VEGFR-2, a common target for indazoles).[1][10][11]

  • Reagent Preparation:

    • Prepare kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of the target kinase (e.g., VEGFR-2) in kinase buffer at 2X the final desired concentration.

    • Prepare a solution of the substrate (e.g., a specific peptide) and ATP in kinase buffer at 2X the final concentration. The ATP concentration should ideally be at its Km value for the kinase to ensure sensitive inhibitor detection.[8]

    • Prepare a serial dilution of the indazole inhibitor in 100% DMSO, then dilute into kinase buffer to create 2X final concentrations with a constant DMSO percentage (e.g., 2%).

  • Kinase Reaction:

    • Add 5 µL of the 2X inhibitor solution (or 2% DMSO for controls) to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and pre-incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.[8]

    • Initiate the kinase reaction by adding 10 µL of the 2X ATP/substrate solution.

    • Incubate for 1-2 hours at room temperature.[8]

  • Signal Detection (ADP-Glo™ Protocol):

    • Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to convert the generated ADP into ATP and initiate a luciferase reaction. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using "no enzyme" (high inhibition) and "DMSO only" (no inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Part 2: Cellular Validation — Does the Compound Work in a Physiological Context?

A potent biochemical inhibitor may fail in a cellular environment due to poor membrane permeability, rapid metabolism, or efflux.[12] Therefore, cell-based assays are a critical secondary validation step to confirm target engagement and functional effects.[12][13][14]

From Target Engagement to Phenotype

A multi-layered cellular validation approach is recommended:

  • Target Engagement: Does the compound bind its intended target inside the cell? Assays like NanoBRET™ directly measure compound binding to a luciferase-tagged kinase fusion protein in live cells, providing a quantitative measure of target occupancy.[12][15]

  • Downstream Signaling: Does the compound inhibit the kinase's signaling pathway? This is often assessed by Western Blot, measuring the phosphorylation status of a known downstream substrate of the target kinase.[15][16] A reduction in phosphorylation provides strong evidence of on-target activity.

  • Phenotypic Response: Does inhibiting the target lead to the desired biological outcome? For many indazole-based kinase inhibitors developed as anti-cancer agents, this involves measuring the inhibition of cancer cell proliferation or the induction of apoptosis.[17][18][19]

G Indazole Indazole Inhibitor Kinase Target Kinase (e.g., PLK4) Indazole->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Signaling Downstream Signaling Cascade pSubstrate->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation

Caption: A typical kinase signaling pathway inhibited by an indazole compound.

Experimental Protocol: Cell Proliferation (MTT) Assay

This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19] It is commonly used to assess the anti-proliferative effects of indazole compounds on cancer cell lines.[18][19]

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7 breast cancer cells for a PLK4 inhibitor) to ~80% confluency.[17]

    • Trypsinize, count, and resuspend the cells in fresh culture medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight (37°C, 5% CO₂) to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the indazole inhibitor in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the desired concentration of the inhibitor (or vehicle control, e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Part 3: Biophysical Characterization — How Does the Compound Bind its Target?

Biochemical and cellular assays demonstrate that an inhibitor works, but biophysical methods reveal how it works.[][21] These label-free techniques provide orthogonal validation and critical insights into the structure-activity relationship (SAR). They directly measure the physical interaction between the compound and the protein target.

Comparing Biophysical Alternatives

Two powerful and complementary techniques are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

  • Surface Plasmon Resonance (SPR): This technique is invaluable for measuring the kinetics of a binding interaction.[22] It provides the association rate (kₐ) and dissociation rate (kₑₓ), from which the equilibrium dissociation constant (Kₑ) can be calculated.[23] A long target residence time (slow kₑₓ) can sometimes be a better predictor of in vivo efficacy than affinity alone.[23]

  • Isothermal Titration Calorimetry (ITC): Considered the "gold standard" for characterizing binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event.[24][25] In a single experiment, it can determine the binding affinity (Kₑ), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.[26][27] This thermodynamic signature is invaluable for lead optimization.

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Primary Data Binding kinetics (kₐ, kₑₓ), Affinity (Kₑ)[22]Binding thermodynamics (ΔH, ΔS), Affinity (Kₑ), Stoichiometry (n)[24][26]
Principle Measures change in refractive index upon binding to an immobilized target.[28][29]Measures heat change upon titration of a ligand into a solution of the target.[24]
Labeling Label-free (but requires protein immobilization).[28]Label-free and in-solution.[25]
Throughput Medium to High (with modern instruments).[30]Low to Medium.
Key Advantage Provides kinetic information (on-/off-rates).[23]Provides a complete thermodynamic profile of the interaction.[26]
Key Limitation Immobilization can affect protein activity; potential for mass transport artifacts.[22]Requires larger quantities of pure protein; lower throughput.[26]

Conclusion

Validating an indazole-based inhibitor is a systematic process of building a layered, evidence-based case for its mechanism of action. By progressing from high-throughput biochemical assays to more complex cellular models and finally to precise biophysical characterization, researchers can eliminate artifacts and gain a deep understanding of their compound's behavior. This rigorous, multi-pronged approach is fundamental to making informed decisions in the drug discovery pipeline and successfully advancing novel indazole-based compounds toward the clinic.

References

The Isomeric Dichotomy: A Comparative Guide to the Bioactivity of N1 vs. N2 Substituted Indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous kinase inhibitors that have progressed to clinical use.[1][2] A subtle yet critical determinant of their biological activity lies in the position of substitution on the indazole nitrogen atoms: N1 versus N2. This decision in molecular design can profoundly influence a compound's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of N1- and N2-substituted indazole isomers, offering experimental data, mechanistic insights, and detailed protocols for researchers in drug discovery and development.

The Indazole Scaffold: A Tale of Two Nitrogens

The indazole ring system, a fusion of benzene and pyrazole, possesses two nitrogen atoms within its five-membered ring, creating a dynamic of two tautomeric forms: the 1H- and 2H-indazoles. The 1H-tautomer is generally more thermodynamically stable.[3] Consequently, the regioselective synthesis of N1- and N2-substituted indazoles is a pivotal challenge in medicinal chemistry, often dictating the feasibility and outcome of a drug discovery program.[3] The orientation of the substituent on either nitrogen fundamentally alters the molecule's three-dimensional shape and the presentation of its pharmacophoric features to the target protein.

Kinase Inhibition: A Game of Angstroms and Interactions

The differential bioactivity of N1 and N2 indazole isomers is particularly pronounced in the realm of kinase inhibition. Kinases, a class of enzymes that regulate a vast array of cellular processes, possess a highly conserved ATP-binding pocket. The precise fit and interaction of an inhibitor within this pocket are paramount for its efficacy.

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A Clear Preference for N2

Structure-activity relationship (SAR) studies on indazole-based inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1) have revealed a strong preference for substitution at the N2 position.[1][4] Screening of a series of indazole derivatives demonstrated that compounds with substitution at the N2 position exhibited significantly greater inhibitory activity against FGFR1 compared to their N1-substituted counterparts.[1][4]

Compound IDIndazole SubstitutionFGFR1 IC50 (µM)
1 N1-phenyl>100
2 N2-phenyl77
3 N1-pyridinyl>100
4 N2-pyridinyl90

Table 1: Comparative inhibitory activity of N1- vs. N2-substituted indazoles against FGFR1. Data compiled from literature reports.[1][4]

The superior activity of the N2-isomers suggests that the vector of the substituent at this position optimally places it for crucial interactions within the FGFR1 active site. Molecular modeling studies indicate that the N2-substituent can occupy a hydrophobic pocket, while the indazole core forms key hydrogen bonds with the hinge region of the kinase.[4]

Aurora Kinase Inhibition: A More Nuanced Relationship

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Several indazole-based compounds have been developed as Aurora kinase inhibitors.[5][6][7] While a definitive general preference for N1 or N2 substitution is less clear-cut than for FGFRs, the substitution pattern significantly impacts potency and selectivity.

For instance, in a series of 3-(pyrrolopyridin-2-yl)indazole derivatives, the substitution on the indazole nitrogen was critical for potent Aurora kinase A inhibition. Docking studies of these compounds into the ATP binding site revealed that the indazole core consistently forms hydrogen bonds with the hinge residues Ala213 and Glu211.[4] The substituent on the indazole nitrogen then projects into the solvent-exposed region, where its properties can be modulated to fine-tune selectivity and physical properties.

p38 MAPK Inhibition: The Role of the Unsubstituted Indazole

In the context of p38 Mitogen-Activated Protein Kinase (MAPK) inhibition, some of the most potent inhibitors feature an unsubstituted indazole core.[8] However, when substitution is introduced, the position dramatically influences activity. For a series of N,N'-diarylurea derivatives, an unsubstituted indazole moiety provided superior binding to p38α compared to a morpholinoethoxy group.[8] This suggests that for certain kinase targets, the N1 or N2 position may be crucial for establishing a key hydrogen bond or avoiding a steric clash, making the precise placement of any substituent a critical design element.

The Structural Basis of Differential Activity: A Glimpse into the Binding Pocket

The definitive explanation for the observed differences in bioactivity between N1 and N2 isomers lies in their distinct binding modes within the kinase active site. While a direct comparative crystal structure of both isomers of the same parent compound bound to the same kinase is rare in the public domain, we can infer the structural rationale from available data.

The orientation of the substituent on the indazole nitrogen dictates its trajectory into specific sub-pockets of the ATP-binding site. An N2-substituent, for example, may be directed towards a hydrophobic region near the gatekeeper residue, while an N1-substituent may extend towards the solvent-exposed region. These subtle changes in orientation can lead to:

  • Formation or loss of key hydrogen bonds: A nitrogen atom in the substituent might form a hydrogen bond in one isomeric form but not the other.

  • Enhanced or diminished hydrophobic interactions: The positioning of an aromatic ring can be optimized for π-π stacking or hydrophobic interactions in one isomer.

  • Steric clashes: A bulky substituent may be well-tolerated at the N2 position but clash with residues when attached to N1.

Logical Relationship: From Isomeric Structure to Biological Activity

G cluster_0 Molecular Level Indazole Indazole Core N1 N1 Substitution Indazole->N1 Isomer 1 N2 N2 Substitution Indazole->N2 Isomer 2 Binding_N1 Binding Mode of N1 Isomer N1->Binding_N1 Binding_N2 Binding Mode of N2 Isomer N2->Binding_N2 Dictates 3D orientation Activity_N1 Bioactivity of N1 Isomer (e.g., IC50) Binding_N1->Activity_N1 Determines interaction strength Activity_N2 Bioactivity of N2 Isomer (e.g., IC50) Binding_N2->Activity_N2 Determines interaction strength

Caption: The causal chain from isomeric substitution to differential bioactivity.

Case Study: Pazopanib - A Clinically Approved N2-Substituted Indazole

Pazopanib (Votrient®) is a potent multi-target tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[9][10] It features a 2,3-dimethyl-2H-indazol-6-amine core, firmly establishing it as an N2-substituted indazole.[9][10] The synthesis of pazopanib highlights the practical challenges and importance of controlling regioselectivity. The methylation of 3-methyl-6-nitro-1H-indazole is a key step, and conditions must be carefully optimized to favor the formation of the desired N2-methylated intermediate.[9]

Experimental Protocols

To facilitate the comparative analysis of N1 and N2 indazole isomers, robust and reproducible experimental protocols are essential.

Regioselective Synthesis of N1- and N2-Substituted Indazoles

The regioselectivity of indazole alkylation is highly dependent on reaction conditions. Thermodynamic control, often achieved using a strong base like sodium hydride in a non-polar solvent like THF, tends to favor the more stable N1-isomer.[3] Conversely, kinetic control, which can be influenced by the choice of alkylating agent and solvent, may lead to the N2-isomer.[11]

Experimental Workflow: Regioselective Indazole Alkylation

G cluster_0 Thermodynamic Control (N1-selective) cluster_1 Kinetic Control (N2-selective) Indazole 1H-Indazole Base_NaH Base: NaH Indazole->Base_NaH Base_K2CO3 Base: K2CO3 Indazole->Base_K2CO3 Solvent_THF Solvent: THF Base_NaH->Solvent_THF Product_N1 N1-alkylated Indazole Solvent_THF->Product_N1 Solvent_DMF Solvent: DMF Base_K2CO3->Solvent_DMF Product_N2 N2-alkylated Indazole Solvent_DMF->Product_N2

References

A Researcher's Guide to In Vitro and In Vivo Efficacy of Indazole Compounds: From Benchtop to Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has cemented its status as a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved anticancer agents and a vibrant pipeline of clinical candidates.[1][2][3] For researchers in oncology drug discovery, understanding the journey of an indazole compound from initial in vitro screening to in vivo validation is paramount. This guide provides a comparative analysis of the methodologies used to assess the efficacy of indazole derivatives, offering field-proven insights into experimental design, data interpretation, and the critical transition from a controlled lab environment to a complex biological system.

The Rationale: Why Indazole Compounds Warrant a Comparative Efficacy Study

Indazole-based molecules, such as the multi-kinase inhibitors Axitinib and Pazopanib, have demonstrated significant clinical success by targeting key signaling pathways involved in tumor growth and angiogenesis.[4][5] The versatility of the indazole core allows for extensive structural modifications, leading to the development of inhibitors against a wide array of protein kinases, including VEGFR, PI3K, Aurora kinases, and PLK4.[4][6][7] This chemical tractability, however, necessitates a rigorous and comparative evaluation process. An exceptional in vitro potency (often in the nanomolar range) does not always translate to in vivo efficacy.[8][9] Factors such as pharmacokinetics (PK), pharmacodynamics (PD), metabolic stability, and off-target toxicities can profoundly impact a compound's performance in a living organism.[7][10] This guide will dissect these two critical stages of preclinical evaluation, providing the necessary context to bridge the often-challenging gap between them.

Part 1: The In Vitro Crucible - Assessing Cellular Efficacy

The initial phase of efficacy testing for any novel indazole compound occurs in vitro. These assays are designed to be rapid, high-throughput, and reproducible, allowing for the screening of numerous derivatives to identify lead candidates. The choice of assays and cell lines is not arbitrary; it is a hypothesis-driven process based on the compound's intended molecular target.

Causality in Experimental Design: Selecting the Right Cellular Battleground

The selection of cancer cell lines is a critical first step that dictates the relevance of the entire in vitro study.[11][12] A researcher's choice should be guided by the indazole compound's hypothesized mechanism of action. For instance, if a compound is designed to inhibit a specific kinase (e.g., a mutant form of EGFR), the primary cell line chosen should harbor that specific genetic alteration.[4] A panel of cell lines is often used to assess both potency and selectivity. This panel might include:

  • Target-Positive Cell Lines: Cells with high expression or activating mutations of the target kinase.

  • Target-Negative Cell Lines: Cells with low or no expression of the target, serving as a control for off-target effects.

  • Cell Lines from Different Tissues: To evaluate the compound's broad applicability or tissue-specific efficacy.

  • Drug-Resistant Cell Lines: To determine if the novel compound can overcome known resistance mechanisms.[13]

For example, a study developing indazole-based PLK4 inhibitors would logically choose neuroblastoma (IMR-32) and breast cancer (MCF-7) cell lines, where PLK4 is known to be overexpressed.[14][15]

Core In Vitro Efficacy Assays: A Step-by-Step Look

1. Anti-Proliferative Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the workhorse for measuring a compound's cytotoxic or cytostatic effects. It quantifies the metabolic activity of living cells, which is proportional to the number of viable cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the indazole compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the logarithm of the compound concentration to determine the half-maximal inhibitory concentration (IC50).

2. Induction of Apoptosis: The Annexin V/PI Assay

A key mechanism for many anticancer agents is the induction of programmed cell death, or apoptosis. The Annexin V/Propidium Iodide (PI) assay, analyzed by flow cytometry, is a standard method to quantify this effect.

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the indazole compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. The results will differentiate between:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

3. Inhibition of Cell Migration: The Wound Healing (Scratch) Assay

For cancers with high metastatic potential, assessing a compound's ability to inhibit cell migration is crucial. The wound healing assay is a straightforward method to evaluate this.

Experimental Protocol: Wound Healing Assay

  • Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate at a high density to form a confluent monolayer.

  • Create the "Wound": Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing the indazole compound at the desired concentrations.

  • Image Acquisition: Capture images of the scratch at time zero (immediately after scratching) and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: Measure the width of the scratch at different time points for each treatment group. The rate of wound closure is calculated and compared to the vehicle control. A delay in closure indicates inhibition of cell migration.

Visualizing the Mechanism: Common Signaling Pathways

Many indazole compounds exert their effects by inhibiting protein kinases within critical signaling pathways. Understanding these pathways is key to interpreting experimental data. Two of the most relevant pathways for indazole-based inhibitors are the VEGFR and PI3K/Akt/mTOR pathways.

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS AKT Akt PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation mTOR mTOR AKT->mTOR mTOR->Proliferation Indazole_Inhibitor Indazole Kinase Inhibitor (e.g., Axitinib) Indazole_Inhibitor->VEGFR

Caption: VEGFR signaling pathway and point of inhibition by indazole compounds.

PI3K_AKT_mTOR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 phosphorylates AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth PTEN PTEN PTEN->PIP3 dephosphorylates Indazole_PI3K_Inhibitor Indazole-based PI3K Inhibitor Indazole_PI3K_Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with inhibition point for indazole-based PI3K inhibitors.

Part 2: The In Vivo Arena - Assessing Preclinical Efficacy

While in vitro assays provide crucial data on a compound's cellular activity, they cannot replicate the complex environment of a living organism.[8] Therefore, promising candidates must advance to in vivo studies to evaluate their true therapeutic potential.

Causality in Experimental Design: Choosing the Right Animal Model

The choice of an animal model is a critical decision that influences the translatability of the findings to human clinical trials.[11][16][17] For anticancer studies of indazole compounds, the most common models are mouse xenografts.

  • Cell Line-Derived Xenografts (CDX): These models involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice (e.g., athymic nude or NOD-SCID mice).[11] The rationale for choosing a specific cell line often mirrors the in vitro selection process, focusing on cell lines with known genetic profiles that are sensitive to the compound's mechanism of action. CDX models are highly reproducible and cost-effective, making them ideal for initial efficacy and dose-ranging studies.[16]

  • Patient-Derived Xenografts (PDX): In PDX models, tumor fragments from a human patient are directly implanted into immunodeficient mice. These models are believed to better recapitulate the heterogeneity and microenvironment of the original human tumor.[16] They are often used in later-stage preclinical development to confirm the efficacy of a lead candidate in a more clinically relevant setting.

Core In Vivo Efficacy Study: A Step-by-Step Look

Xenograft Tumor Growth Inhibition Study

This study aims to determine if an indazole compound can inhibit the growth of a tumor in a live animal model.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Harvest cancer cells from culture, ensuring high viability (>95%). Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5-10 million cells per 100 µL. For some cell lines, mixing with Matrigel can improve tumor engraftment.

  • Animal Acclimatization: Allow immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old) to acclimatize to the facility for at least one week.

  • Tumor Implantation: Anesthetize the mouse. Subcutaneously inject the 100 µL cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors become palpable, begin measuring their dimensions (length and width) 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: When the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into different treatment groups (e.g., vehicle control, indazole compound at two different doses, and a positive control).

  • Drug Administration: Administer the compound according to the planned dose, route (e.g., oral gavage, intraperitoneal injection), and schedule (e.g., once daily for 21 days).

  • Data Collection: Continue to measure tumor volume and body weight throughout the study. Body weight is a key indicator of drug toxicity.

  • Endpoint and Analysis: At the end of the study (or if tumors reach a maximum ethical size), euthanize the mice. Excise the tumors and weigh them. The primary endpoint is Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume or weight between the treated and vehicle control groups.

Part 3: Bridging the Gap - A Comparative Data Analysis

The ultimate goal of these studies is to find a correlation between in vitro potency and in vivo efficacy. A compound that is highly potent in a cell-based assay should, ideally, demonstrate significant tumor growth inhibition in an animal model at a well-tolerated dose. Below are examples of novel indazole compounds from recent literature, comparing their in vitro and in vivo performance.

Comparative Efficacy Data of Novel Indazole Derivatives
Compound IDIn Vitro Target/AssayCell LineIn Vitro IC50 (µM)In Vivo ModelDosingIn Vivo Efficacy (TGI %)Reference
Compound 2f Antiproliferative4T1 (Breast)0.234T1 Syngeneic25 mg/kg, i.p., daily~50%[15][18]
Compound 11 AntiproliferativeWiDr (Colon)~1.0WiDr Xenograft30 mg/kg, p.o., daily47%[19]
Compound 9a AntiproliferativePC-3 (Prostate)4.42N/AN/AN/A[20][21]
CFI-400945 PLK4 InhibitorHCT116 (Colon)N/AHCT116 XenograftN/AEffective Inhibition[6]
Compound 97 Multi-kinase InhibitorSK-MEL-3 (Melanoma)1.12XenograftN/ADelayed Tumor Growth[6]

TGI: Tumor Growth Inhibition; i.p.: intraperitoneal; p.o.: oral administration; N/A: Not available in the cited source.

The In Vitro-In Vivo Correlation: Challenges and Considerations

The transition from a 2D cell culture to a 3D tumor in a complex biological system is fraught with challenges.[8][9] A lack of correlation can often be attributed to:

  • Pharmacokinetics (PK): Poor absorption, rapid metabolism, or inefficient distribution can prevent the compound from reaching the tumor at a sufficient concentration.[7] For example, a novel indazole-based PLK4 inhibitor, compound C05, showed exceptional in vitro potency (<0.1 nM) but had a very short metabolic half-life (2.69 minutes), suggesting it would likely have poor in vivo efficacy without further optimization.[14][15]

  • Tumor Microenvironment: The in vivo tumor microenvironment, with its complex network of stromal cells, extracellular matrix, and hypoxic regions, can create physical and biological barriers to drug penetration and efficacy.[8]

  • Off-Target Effects and Toxicity: A compound may have unforeseen toxicities in an animal model that are not apparent in cell culture, limiting the achievable therapeutic dose.[10] Preclinical toxicology studies are essential to identify a safe dose range.[22]

Conclusion: A Self-Validating System for Drug Development

The preclinical evaluation of indazole compounds is a multi-faceted process that relies on a logical progression from in vitro to in vivo models. The key to a successful program lies in a "self-validating" approach, where the results of each experiment inform the design of the next. A strong in vitro profile justifies the investment in resource-intensive in vivo studies. The rationale for the selection of cell lines and animal models must be deeply rooted in the compound's proposed mechanism of action. By carefully designing experiments, meticulously collecting data, and critically analyzing the correlation between in vitro and in vivo results, researchers can effectively navigate the complex path of drug discovery and identify novel indazole derivatives with the potential to become the next generation of targeted cancer therapies.

References

Safety Operating Guide

Personal protective equipment for handling 3-methyl-1H-indazole-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-methyl-1H-indazole-6-carboxylic acid

This guide provides essential safety protocols and handling procedures for this compound (CAS No. 201286-96-6).[][2] As a specialized heterocyclic carboxylic acid, this compound is integral to various research and development pipelines, particularly in medicinal chemistry and materials science. Adherence to rigorous safety standards is paramount to mitigate risks and ensure a secure laboratory environment. This document is intended for trained professionals in chemistry and related fields. A thorough risk assessment should be conducted before commencing any work.

Hazard Assessment: A Data-Driven Approach

Known Information for this compound:

  • Chemical Formula: C₉H₈N₂O₂[]

  • Molecular Weight: 176.17 g/mol []

  • Incompatible Materials: Strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[3]

  • Hazardous Decomposition Products: No specific data is available, but combustion will likely produce carbon and nitrogen oxides.[3]

Inferred Hazards from Structurally Similar Compounds:

Structurally similar compounds, such as 1-methyl-1H-indazole-3-carboxylic acid and other indazole derivatives, are classified under the Globally Harmonized System (GHS) with the following potential hazards:

  • Harmful if swallowed (Acute toxicity, oral)[4][5]

  • Causes skin irritation[4][5]

  • Causes serious eye irritation[4][5]

  • May cause respiratory irritation[4][5]

Given these data, it is prudent to handle this compound as a compound that is potentially harmful if ingested, an irritant to the skin, eyes, and respiratory tract.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is the most critical step in mitigating exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use.[6] Double-gloving is advised when handling larger quantities or for prolonged periods.
Eyes Safety glasses with side shields or gogglesProvides essential protection against splashes and airborne particles.[6]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing or when handling the powder outside of a fume hood.[6]
Body Laboratory coatA standard, flame-resistant lab coat is required to protect against skin contact. Ensure it is fully buttoned.[6]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator (e.g., N95, half-mask with appropriate cartridges) should be determined by a formal risk assessment.[6][7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.

Engineering Controls and Preparation
  • Fume Hood: All manipulations of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[8]

  • PPE Inspection: Before entering the work area, verify that all necessary PPE is available, in good condition, and fits correctly.

Handling the Compound
  • Don PPE: Wear all required PPE as detailed in the table above before handling the chemical.

  • Avoid Dust Formation: Use appropriate tools, such as spatulas, to carefully transfer the solid material. Avoid any actions that could generate dust.[6]

  • Weighing: If weighing the powder, do so within the fume hood or in a balance enclosure to contain any airborne particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

The following diagram illustrates the logical workflow for safely handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_conclusion Post-Handling Phase Prep Conduct Risk Assessment VerifyControls Verify Engineering Controls (Fume Hood, Eyewash) Prep->VerifyControls InspectPPE Inspect All Required PPE VerifyControls->InspectPPE DonPPE Don Appropriate PPE InspectPPE->DonPPE Proceed if all checks pass HandleInHood Handle Solid in Fume Hood DonPPE->HandleInHood AvoidDust Avoid Dust Generation HandleInHood->AvoidDust Weighing Weighing in Containment AvoidDust->Weighing Dissolving Slowly Add Solid to Solvent AvoidDust->Dissolving CleanUp Clean Work Area Weighing->CleanUp Dissolving->CleanUp DoffPPE Doff PPE Correctly CleanUp->DoffPPE DisposeWaste Dispose of Waste Properly DoffPPE->DisposeWaste WashHands Wash Hands Thoroughly DisposeWaste->WashHands

Caption: Workflow for Handling this compound.

Spill and Disposal Plan

In Case of a Spill
  • Evacuate: Immediately evacuate the affected area.

  • Alert: Inform your supervisor and colleagues.

  • Assess: If the spill is small and you are trained to handle it, proceed with caution. For large spills, contact your institution's environmental health and safety (EHS) department.

  • PPE: Wear appropriate PPE, including respiratory protection, before attempting cleanup.

  • Containment: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[6]

Waste Disposal
  • Chemical Waste: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper), must be disposed of as hazardous chemical waste.

  • Containers: Place waste in a clearly labeled, sealed container.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's EHS department for specific procedures.[4]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[3][4]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]

Always provide the Safety Data Sheet to the attending medical professional.[3]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.